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Core Science & Biosynthesis

Foundational

Unmasking the Regiochemistry of Degradation: Chemical Structure Elucidation of Mometasone Furoate EP Impurity F

Executive Summary Mometasone furoate is a potent synthetic corticosteroid widely prescribed for inflammatory skin conditions, allergic rhinitis, and asthma. Due to its complex steroidal architecture, it is highly suscept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mometasone furoate is a potent synthetic corticosteroid widely prescribed for inflammatory skin conditions, allergic rhinitis, and asthma. Due to its complex steroidal architecture, it is highly susceptible to oxidative and hydrolytic degradation during manufacturing and prolonged storage. Regulatory agencies (ICH Q3A/Q3B) mandate the rigorous identification and qualification of any impurity exceeding the 0.10% threshold. Among these, Mometasone Furoate EP Impurity F, chemically known as 6-Oxo Mometasone Furoate[1], represents a critical oxidative degradant.

As a Senior Application Scientist, I approach the elucidation of such complex steroidal impurities not merely as an exercise in data collection, but as a self-validating system of logical proofs. This technical guide details the orthogonal analytical strategy—combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—required to unambiguously assign the regiochemistry of Impurity F.

Chemical Profile & Structural Significance

Before initiating analytical workflows, establishing the theoretical parameters of the target analyte is paramount. Impurity F differs from the parent active pharmaceutical ingredient (API) by the presence of a ketone group at the C-6 position of the steroidal B-ring[2].

Table 1: Chemical and Physical Properties of EP Impurity F

AttributeDetail
Compendial Name Mometasone Furoate EP Impurity F
IUPAC Name [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
CAS Registry Number 1305334-30-8[3]
Molecular Formula C27H28Cl2O7[1]
Exact Mass 534.1212 Da[2]
Molecular Weight 535.41 g/mol [3]

Analytical Workflow & Causality

The elucidation of an unknown or suspected impurity demands an orthogonal approach. Mass spectrometry provides the elemental composition (the "what"), while NMR spectroscopy maps the molecular connectivity (the "where"). The following workflow ensures a closed-loop validation system where each analytical technique corroborates the findings of the previous step.

ElucidationWorkflow A Mometasone Furoate API Batch B Forced Degradation (Oxidative Stress) A->B H2O2 / Heat C Preparative HPLC Isolation B->C Enrichment D LC-HRMS Analysis (Exact Mass & Formula) C->D m/z 535.128 E 1D/2D NMR Spectroscopy (Regiochemical Assignment) C->E >2 mg yield F EP Impurity F (6-Oxo Mometasone Furoate) D->F Formula: C27H28Cl2O7 E->F C-6 Ketone Confirmed

Fig 1. Analytical workflow for the isolation and structural elucidation of EP Impurity F.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

The first logical proof in our self-validating system is establishing the exact mass defect. Mometasone furoate yields an[M+H]+ ion at m/z 521.1493. During stability profiling, a closely eluting impurity is frequently detected at m/z 535.1286[4].

Causality in Experimental Choice: The mass shift of +13.979 Da could naively be interpreted as a methylation (+CH2, Δm = 14.015 Da). However, utilizing a high-resolution Orbitrap or Q-TOF mass spectrometer ensures a mass accuracy of < 2 ppm. The exact mass defect of 13.979 Da perfectly matches the substitution of two hydrogen atoms for one oxygen atom (Δm = 13.9792 Da). This confirms an oxidative transformation rather than an alkylation. Furthermore, MS/MS fragmentation proves that the furoate ring and C-11 hydroxyl remain unmodified, isolating the structural change to the steroidal core[4].

Protocol 1: LC-HRMS/MS Methodology
  • System Suitability: Calibrate the mass spectrometer using a positive ion calibration solution to ensure < 2 ppm mass error. Perform a blank injection (H2O:MeOH, 50:50) to verify the absence of highly lipophilic steroidal carryover.

  • Sample Preparation: Dissolve 1 mg of the isolated Impurity F in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using H2O:MeOH (50:50, v/v) containing 0.1% formic acid.

  • Chromatographic Separation:

    • Column: C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate in ESI positive mode. Resolution > 30,000 FWHM. Isolate m/z 535.1286 in the quadrupole and apply a normalized collision energy (NCE) of 25 eV for MS/MS acquisition.

Table 2: HRMS/MS Fragmentation Pathway (Collision Energy: 25 eV)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanistic Assignment
535.1286 [M+H]+517.1180-18 Da (H2O)Loss of C-11 hydroxyl as water
517.1180405.0870-112 Da (C5H4O3)Cleavage of the 17-furoate ester
405.0870369.1102-36 Da (HCl)Elimination of HCl from the steroid core

Phase 2: NMR Regiochemical Assignment

While HRMS confirms the addition of an oxygen atom, it cannot pinpoint its location on the tetracyclic steroid core. The pregna-1,4-diene-3,20-dione system contains multiple sites susceptible to oxidation. We rely on 1D and 2D NMR to provide the definitive regiochemical proof.

Causality in Experimental Choice: The C-6 position in mometasone furoate is an allylic methylene group, making it highly vulnerable to autoxidation. By acquiring an HMBC (Heteronuclear Multiple Bond Correlation) spectrum, we can trace the long-range scalar couplings (2J and 3J) from known protons to the newly formed carbonyl carbon. In the parent API, the C-6 methylene protons typically resonate as a multiplet around 2.2-2.5 ppm. In Impurity F, these signals are entirely absent, and a new deshielded 13C resonance appears at ~199.5 ppm, indicative of an α,β-unsaturated ketone.

Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 3-5 mg of highly purified (>98% by HPLC) Impurity F in 600 µL of ultra-dry DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire 1H NMR (64 scans, relaxation delay 2s) and 13C{1H} NMR (1024 scans, relaxation delay 2s) at 298 K on a 600 MHz spectrometer equipped with a CryoProbe.

  • 2D Acquisition: Acquire HSQC (to map directly attached protons) and HMBC (optimized for long-range J-coupling of 8 Hz, to bridge the quaternary carbons).

  • Interpretation: Locate the C-4 vinylic proton (~6.30 ppm). Trace its HMBC correlations. A strong 3J correlation to the carbonyl carbon at ~199.5 ppm definitively places the oxidation at C-6.

Table 3: Diagnostic NMR Signals (600 MHz, DMSO-d6)

NucleusMometasone Furoate (Parent)EP Impurity F (6-Oxo MF)Structural Implication
1H (C-6) ~2.30 ppm (m, 2H)AbsentLoss of methylene protons due to oxidation
13C (C-6) ~32.5 ppm (CH2)~199.5 ppm (C=O)Conversion of methylene to an α,β-unsaturated ketone
1H (C-4) ~6.05 ppm (s, 1H)~6.30 ppm (s, 1H)Deshielding effect from the adjacent C-6 carbonyl
HMBC H-4 → C-2, C-6 (aliphatic)H-4 → C-2, C-6 (carbonyl)Confirms the C-6 carbonyl is adjacent to the C-4 vinylic proton

Mechanistic Pathway of Formation

Understanding the degradation mechanism is essential for developing robust formulation strategies (e.g., adding antioxidants or purging oxygen during packaging). The formation of Impurity F proceeds via an autoxidative pathway driven by reactive oxygen species (ROS). The abstraction of a hydrogen atom at the allylic C-6 position yields a resonance-stabilized radical, which rapidly reacts with molecular oxygen to form a hydroperoxide, subsequently dehydrating to the 6-oxo derivative.

DegradationPathway MF Mometasone Furoate (MF) m/z 521 [M+H]+ AllylicRadical C-6 Allylic Radical Intermediate MF->AllylicRadical ROS / Autoxidation (-H•) Hydroperoxide 6-Hydroperoxy MF Intermediate AllylicRadical->Hydroperoxide +O2 ImpF EP Impurity F (6-Oxo MF) m/z 535 [M+H]+ Hydroperoxide->ImpF Dehydration (-H2O)

Fig 2. Proposed oxidative degradation mechanism yielding 6-Oxo Mometasone Furoate.

Conclusion

The structural elucidation of Mometasone Furoate EP Impurity F demonstrates the absolute necessity of orthogonal analytical techniques in pharmaceutical development. By coupling the sub-ppm mass accuracy of HRMS to identify the elemental shift with the regiochemical precision of 2D NMR to map the exact location of the oxidation, we establish a self-validating framework that leaves no room for structural ambiguity. Such rigorous profiling ensures compliance with pharmacopeial standards and safeguards patient safety and therapeutic efficacy[2].

References

1.[1] PubChem, "6-Oxo mometasone furoate | C27H28Cl2O7 | CID 129011919 - PubChem", National Institutes of Health. URL: 2.[4] Chen, G. et al., "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS", American Pharmaceutical Review. URL: 3.[3] SynThink Chemicals, "Mometasone Furoate EP Impurity F | 1305334-30-8 - SynThink". URL: 4.[2] LGC Standards, "6-Oxo Mometasone FuroateMometasone Furoate Impurity F - LGC Standards". URL:

Sources

Exploratory

Analytical Resolution and Structural Elucidation of Mometasone Furoate EP Impurity F (CAS: 1305334-30-8)

As a Senior Application Scientist overseeing pharmaceutical stability programs, I approach impurity profiling not merely as a regulatory compliance exercise (ICH Q3A/Q3B), but as a fundamental investigation into the mole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical stability programs, I approach impurity profiling not merely as a regulatory compliance exercise (ICH Q3A/Q3B), but as a fundamental investigation into the molecular vulnerabilities of an Active Pharmaceutical Ingredient (API). Mometasone Furoate is a highly potent synthetic corticosteroid. However, its complex steroidal architecture makes it susceptible to specific degradation pathways.

This technical guide provides an in-depth, self-validating analytical framework for the isolation, chromatographic resolution, and structural elucidation of Mometasone Furoate EP Impurity F , a critical oxidative degradant.

Physicochemical & Structural Profiling

Before designing an analytical workflow, we must establish the precise physicochemical parameters of the target analyte. Reference standards from and confirm its identity as the 6-oxo derivative of the parent API[1][2].

ParameterSpecification
Common Name Mometasone Furoate EP Impurity F (6-Oxo Mometasone Furoate)
CAS Number 1305334-30-8
IUPAC Name 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate
Molecular Formula

Molecular Weight 535.41 g/mol
Monoisotopic Exact Mass 534.1212 Da
Structural Modification Ketone formation at the C-6 position of the steroidal B-ring
Mechanistic Origins of Impurity F

To effectively isolate an impurity, we must understand the causality of its formation. The steroidal core of Mometasone Furoate contains a highly conjugated


-3-keto system in the A-ring.

The C-6 position is allylic (vinylogous) to this diene system, making its hydrogen atoms highly labile. Under oxidative stress—such as exposure to radical initiators, peroxides, or UV light—the C-6 position undergoes hydrogen abstraction. This forms a transient 6-hydroxy intermediate that rapidly oxidizes into the thermodynamically stable 6-oxo derivative, known as Impurity F[3].

MechanisticPathway API Mometasone Furoate API (C27H30Cl2O6) OxStress Oxidative Stress (ROS, Peroxides, UV) API->OxStress Exposure Inter Allylic Oxidation at C-6 (6-Hydroxy Intermediate) OxStress->Inter H-Abstraction ImpF Mometasone Furoate EP Impurity F (6-Oxo Derivative, C27H28Cl2O7) Inter->ImpF Further Oxidation

Fig 1: Oxidative degradation pathway of Mometasone Furoate leading to Impurity F formation.

Orthogonal Analytical Workflow

Relying on a single analytical technique introduces confirmation bias. To establish absolute structural certainty, we employ an orthogonal workflow combining high-resolution liquid chromatography (RP-UPLC) with tandem mass spectrometry (HRMS) and multi-dimensional NMR.

AnalyticalWorkflow Prep Sample Prep (Forced Degradation) LC RP-UPLC Separation (Core-Shell C18) Prep->LC MS High-Res MS/MS (ESI+, Orbitrap) LC->MS NMR 2D-NMR (COSY, HSQC) LC->NMR Data Structural Elucidation MS->Data NMR->Data

Fig 2: Orthogonal analytical workflow for the isolation and elucidation of Impurity F.

Step-by-Step Methodologies: Isolation and Identification

Every protocol must act as a self-validating system. The following methodology ensures that the degradation is controlled, the separation is mathematically sound, and the structural assignment is unambiguous.

Phase 1: Oxidative Forced Degradation (Sample Preparation)

Objective: Proactively generate Impurity F in sufficient yields to validate the stability-indicating power of the analytical method.

  • Matrix Preparation: Dissolve 10 mg of Mometasone Furoate API in 10 mL of MS-grade Acetonitrile to ensure complete solubilization.

  • Oxidative Stress Induction: Add 1 mL of 3%

    
     to the API solution.
    
    • Causality: Hydrogen peroxide acts as a radical initiator, specifically targeting the electron-rich

      
      -diene system to abstract the allylic proton at C-6.
      
  • Reaction Quenching (Critical Step): After 24 hours at 40°C, quench the reaction with an equimolar amount of sodium bisulfite.

    • Causality: Unquenched peroxides will degrade the stationary phase of the LC column and cause unpredictable, artificial oxidation during electrospray ionization (ESI), leading to false positives.

Phase 2: Chromatographic Separation (RP-UPLC)

Objective: Baseline resolution of Impurity F from the parent API.

  • Column Selection: Install a superficially porous (core-shell) C18 column (2.1 mm × 100 mm, 1.7 µm).

    • Causality: The solid silica core limits the diffusion path of the analyte, minimizing the multi-path term (Eddy diffusion) in the van Deemter equation. This maximizes theoretical plates, which is mandatory for resolving Impurity F from the structurally identical API core.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: Formic acid provides the

      
       protons required for positive-ion mode ESI-MS. Simultaneously, it lowers the pH below the pKa of residual silanols on the silica support, neutralizing them to prevent secondary ion-exchange interactions and peak tailing.
      
  • System Suitability Test (SST): Inject a resolution standard containing API and Impurity F (sourced from ). Proceed with sample acquisition only if the resolution (

    
    ) is > 2.0.
    
    • Causality: This makes the protocol self-validating; it proves the column efficiency is sufficient before committing precious degraded samples.

Phase 3: Structural Elucidation via HRMS

Objective: Confirm the elemental composition and exact site of oxidation.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Mass Acquisition: Scan using an Orbitrap or Q-TOF mass spectrometer.

    • Causality: Nominal mass instruments (like single quadrupoles) cannot distinguish between isobaric interferences. High mass accuracy (< 5 ppm) is required. The exact mass for the parent API (

      
      ) is 520.1419 Da. The exact mass for Impurity F (
      
      
      
      ) is 534.1212 Da. The instrument will detect the
      
      
      precursor ion for Impurity F at m/z535.1285 .
  • Fragmentation Analysis (HCD): Apply Higher-energy Collisional Dissociation.

    • Causality: The conversion of a methylene (

      
      ) to a ketone (
      
      
      
      ) results in a net nominal mass shift of +14 Da (loss of 2H, gain of 1O). By tracking this +14 Da mass shift in the steroidal A/B ring fragments—while observing that the furoate ester fragment remains unchanged—we unambiguously confirm that the oxidation occurred at the C-6 position.
Conclusion

The identification of Mometasone Furoate EP Impurity F (CAS: 1305334-30-8) requires a rigorous understanding of steroidal degradation mechanics. By pairing forced oxidative degradation with core-shell UPLC chromatography and high-resolution mass spectrometry, analytical scientists can create a self-validating workflow that not only detects this 6-oxo degradant but conclusively proves its molecular structure.

References
  • SynThink Research Chemicals. "Mometasone Furoate EP Impurity F | 1305334-30-8". Source: [1]

  • Veeprho. "Mometasone Furoate EP Impurity F | CAS 1305334-30-8". Source:[2]

  • Sigma-Aldrich. "Mometazone | Sigma-Aldrich". Source:

  • Pharmaffiliates. "mometasone furoate and its Impurities". Source: [3]

Sources

Foundational

Degradation pathways leading to Mometasone Furoate Impurity F

The Oxidative Fate of Mometasone Furoate: A Technical Guide to the Formation and Isolation of Impurity F Executive Summary Mometasone Furoate (MF) is a highly potent, synthetic 17-heterocyclic corticosteroid widely utili...

Author: BenchChem Technical Support Team. Date: March 2026

The Oxidative Fate of Mometasone Furoate: A Technical Guide to the Formation and Isolation of Impurity F

Executive Summary

Mometasone Furoate (MF) is a highly potent, synthetic 17-heterocyclic corticosteroid widely utilized in dermatology, asthma management, and allergic rhinitis. While the molecule exhibits robust efficacy due to its high glucocorticoid receptor affinity, its steroidal backbone is susceptible to specific degradation pathways under environmental stress[1]. Among its pharmacopoeial impurities, Mometasone Furoate EP Impurity F (6-Oxo Mometasone Furoate) represents a critical oxidative degradation product[2]. Understanding the exact mechanistic pathways leading to Impurity F is essential for formulation scientists and analytical chemists to design stable drug products and robust stability-indicating assays.

This whitepaper provides an in-depth mechanistic analysis of the allylic oxidation pathway leading to Impurity F, supported by a self-validating forced degradation protocol and analytical methodologies for its quantification[3].

Chemical Profiling and Structural Elucidation

Mometasone Furoate Impurity F is chemically designated as 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate[4]. The defining structural transformation from the parent API is the conversion of the C-6 methylene group into a ketone (oxo group)[5].

Table 1: Physicochemical Comparison of Mometasone Furoate and Impurity F

PropertyMometasone Furoate (API)EP Impurity F (6-Oxo MF)
Molecular Formula C₂₇H₃₀Cl₂O₆C₂₇H₂₈Cl₂O₇
Molecular Weight 521.43 g/mol 535.41 g/mol
Key Structural Feature C-6 Methylene (-CH₂-)C-6 Ketone (-C=O)
Chromophore Shift 1,4-diene-3-one system1,4-diene-3,6-dione conjugated system

Mechanistic Degradation Pathway: Allylic Oxidation at C-6

The formation of Impurity F is entirely driven by oxidative stress. The A-ring of Mometasone Furoate contains a 1,4-diene-3-one moiety. This specific conjugated system renders the protons at the C-6 position highly acidic and exceptionally vulnerable to radical-mediated allylic oxidation.

Causality of the Mechanism:

  • Radical Initiation: In the presence of reactive oxygen species (ROS), transition metal impurities, or peroxides, a hydrogen atom is abstracted from the C-6 position. This requires relatively low activation energy because the resulting C-6 radical is highly resonance-stabilized by the adjacent diene-one system.

  • Peroxidation: The allylic radical rapidly reacts with molecular oxygen (

    
    ) to form a 6-hydroperoxide intermediate.
    
  • Decomposition to Ketone: The unstable hydroperoxide undergoes reduction to a 6-hydroxy intermediate (which is also a known transient impurity/metabolite)[], before undergoing final oxidation to yield the stable 6-oxo derivative (Impurity F)[5].

Pathway MF Mometasone Furoate (MF) (1,4-diene-3-one system) Radical Allylic H-Abstraction (C-6 Radical Formation) MF->Radical Oxidative Stress / ROS Peroxide 6-Hydroperoxide Intermediate (Reaction with ROS) Radical->Peroxide +O2 Hydroxy 6-Hydroxy Mometasone Furoate (Unstable Intermediate) Peroxide->Hydroxy Reduction ImpF 6-Oxo Mometasone Furoate (EP Impurity F) Hydroxy->ImpF Further Oxidation

Figure 1: Mechanistic pathway of Mometasone Furoate oxidative degradation to Imp F.

Self-Validating Forced Degradation Protocol

To accurately profile and isolate Impurity F during drug development, a controlled forced degradation study must be executed[3]. The following protocol is designed as a self-validating system: it incorporates a specific quenching step to prevent artifactual oxidation, ensuring that the detected Impurity F was generated during the stress phase, not during analytical transit.

Step-by-Step Methodology:

  • API Solubilization: Accurately weigh 10.0 mg of Mometasone Furoate reference standard and dissolve it in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. (Causality: Acetonitrile is chosen over methanol to prevent transesterification at the C-17 furoate ester).

  • Oxidative Stress Induction: Transfer 1.0 mL of the API stock into a 10 mL amber volumetric flask. Add 1.0 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Thermal Incubation: Seal the flask and incubate in a temperature-controlled water bath at 60°C for exactly 24 hours. (Causality: The amber flask is critical to isolate the oxidative pathway from photo-catalytic degradation, which would otherwise trigger A-ring cleavage or 9,11-epoxide formation)[1].

  • Reaction Quenching (Critical Validation Step): Remove the flask from the heat and immediately add 1.0 mL of 0.1 M Sodium Thiosulfate (

    
    ). (Causality: Thiosulfate instantly reduces unreacted 
    
    
    
    . Without this step, residual peroxide would continue to oxidize the API inside the HPLC autosampler or on-column, leading to falsely elevated Impurity F quantification).
  • Dilution & Filtration: Make up the volume to 10 mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to LC injection.

Workflow Prep 1. API Preparation (MF in Acetonitrile) Stress 2. Oxidative Stress (3% H2O2, 60°C, 24h) Prep->Stress Quench 3. Reaction Quenching (Sodium Thiosulfate) Stress->Quench HPLC 4. RP-HPLC Separation (C8/C18 Column, 240nm) Quench->HPLC Char 5. Characterization (LC-MS & 1H-NMR) HPLC->Char

Figure 2: Step-by-step forced degradation workflow for isolating Impurity F.

Analytical Strategies for Detection and Quantification

Because Impurity F shares a nearly identical hydrophobic steroidal backbone with the parent API, high-efficiency Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required for baseline resolution[3]. The addition of the 6-oxo group slightly increases the polarity of Impurity F, causing it to elute before the parent Mometasone Furoate peak in a reversed-phase system.

Table 2: Stability-Indicating RP-HPLC Parameters

ParameterSpecification / ConditionRationale for Selection
Stationary Phase C8 or C18 (250 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention and theoretical plates for steroidal backbones[7].
Mobile Phase Acetonitrile:Water:Methanol:Glacial Acetic Acid (60:30:10:0.1 v/v)Isocratic elution ensures baseline resolution of the slightly more polar 6-oxo degradant from the API[3].
Flow Rate 2.0 mL/minBalances theoretical plate efficiency with rapid analysis time[3].
Detection Wavelength UV at 240 nm to 247 nmCaptures the maximum absorbance (

) of the conjugated 1,4-diene-3,6-dione chromophore[3].

References

  • El-Bagary, R., Fouad, M., & El-Shal, M. (2015). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. ResearchGate. Available at:[Link]

  • Teng, X. W., et al. (2003). Degradation kinetics of mometasone furoate in aqueous systems. International Journal of Pharmaceutics. Ovid. Available at:[Link]

Sources

Exploratory

Origin of Impurity F in Mometasone Furoate Active Pharmaceutical Ingredient (API)

An In-Depth Technical Guide for Pharmaceutical Scientists and Drug Development Professionals Executive Summary Mometasone Furoate (MF) is a highly potent, synthetic glucocorticoid widely utilized in the treatment of asth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Scientists and Drug Development Professionals

Executive Summary

Mometasone Furoate (MF) is a highly potent, synthetic glucocorticoid widely utilized in the treatment of asthma, allergic rhinitis, and inflammatory skin conditions. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount for therapeutic efficacy and patient safety. Among the various degradation products and process-related impurities cataloged by the European Pharmacopoeia (EP), Impurity F (6-Oxo Mometasone Furoate) stands out due to its specific mechanistic origin linked to the oxidative vulnerability of the steroidal backbone. This whitepaper provides an authoritative, deep-dive analysis into the chemical origins, mechanistic pathways, analytical isolation, and mitigation strategies for Impurity F.

Chemical Identity and Structural Characteristics

Impurity F is a well-characterized oxidative degradant of Mometasone Furoate[1]. Structurally, it is defined by the introduction of a ketone group at the C-6 position of the steroidal A/B ring system. The parent molecule, Mometasone Furoate, contains a cross-conjugated 1,4-diene-3-one system in the A-ring, which inherently activates the allylic C-6 position toward oxidation[2].

Table 1: Physicochemical Properties of Mometasone Furoate Impurity F

PropertySpecification / Value
Chemical Name (IUPAC) 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate
Pharmacopeial Synonym Mometasone EP Impurity F; 6-Oxo Mometasone Furoate
CAS Registry Number 1305334-30-8
Molecular Formula C₂₇H₂₈Cl₂O₇
Molecular Weight 535.41 g/mol
Exact Mass 534.1212 Da
Structural Delta (vs. API) +14 Da (Addition of =O at C-6, loss of 2H)

Mechanistic Origins: How and Why Impurity F Forms

The formation of Impurity F is not a random degradation event; it is a highly predictable chemical transformation governed by the thermodynamic stability of radical intermediates. The origin of Impurity F can be traced to two primary pathways: Auto-oxidation (Degradation) and Over-oxidation (Process Impurity) .

The Auto-Oxidation Pathway (Allylic C-6 Oxidation)

The most common origin of Impurity F during API storage or formulation stability testing is auto-oxidation. The 1,4-diene-3-one system in the A-ring of corticosteroids makes the C-6 protons highly acidic and susceptible to abstraction.

  • Initiation: Reactive Oxygen Species (ROS), trace transition metals, or UV light initiate the abstraction of a hydrogen atom from the C-6 position. This forms a highly stable allylic radical, which is resonance-stabilized by the adjacent diene system.

  • Propagation: The C-6 radical rapidly reacts with molecular oxygen (O₂) to form a 6-hydroperoxy radical, which subsequently abstracts a hydrogen from another API molecule to form a 6-hydroperoxide intermediate.

  • Termination/Dehydration: The unstable 6-hydroperoxide intermediate undergoes dehydration (loss of H₂O) or oxidative cleavage to yield the stable 6-oxo derivative—Impurity F.

G MF Mometasone Furoate (1,4-diene-3-one) Radical Allylic C-6 Radical Intermediate MF->Radical Hydrogen Abstraction ROS Reactive Oxygen (O2, Peroxides) ROS->Radical Initiator Hydroperoxide 6-Hydroperoxide Intermediate Radical->Hydroperoxide O2 Addition ImpF Impurity F (6-Oxo Derivative) Hydroperoxide->ImpF Dehydration

Mechanistic pathway of Mometasone Furoate oxidation to Impurity F via allylic C-6 radical.
Process-Induced Origin

During the synthetic scale-up of Mometasone Furoate, the introduction of the Δ1,4 double bonds often requires aggressive dehydrogenating agents such as Selenium dioxide (SeO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). If the stoichiometry or reaction time is not strictly controlled, these reagents can cause over-oxidation at the C-6 position, generating Impurity F directly in the reaction reactor[2].

Experimental Protocol: Forced Degradation and Isolation

To establish a self-validating analytical method for Impurity F, scientists must artificially generate the impurity through forced degradation (stress testing)[3]. The following protocol ensures the controlled generation of Impurity F while preventing total molecular destruction.

Step-by-Step Oxidative Stress Methodology

Expertise Note: The use of a quenching agent is critical. Without quenching, the oxidation will continue in the autosampler, leading to non-reproducible HPLC integration and false-positive stability failures.

  • Sample Preparation: Accurately weigh 10 mg of Mometasone Furoate API and dissolve in 10 mL of HPLC-grade Methanol to achieve a 1 mg/mL stock solution.

  • Oxidative Stress Induction: Transfer 5 mL of the stock solution to a 20 mL amber volumetric flask. Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Thermal Acceleration: Seal the flask and incubate in a water bath at 60°C for exactly 24 hours.

  • Reaction Quenching (Self-Validating Step): Remove the flask and immediately place it in an ice bath. Add 1.0 mL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual peroxides. Causality: This halts the radical propagation phase, locking the impurity profile for accurate temporal analysis.

  • Dilution: Make up the volume to 20 mL with the mobile phase diluent (e.g., Water:Acetonitrile 50:50 v/v). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow Start API Preparation (1 mg/mL in MeOH) Stress Oxidative Stress (3% H2O2, 60°C, 24h) Start->Stress Quench Reaction Quenching (Na2S2O3 Addition) Stress->Quench HPLC RP-HPLC Separation (C18, Gradient) Quench->HPLC Detection LC-MS/MS & PDA (m/z 535.1[M+H]+) HPLC->Detection Data Impurity F Quantification Detection->Data

Step-by-step analytical workflow for the forced degradation and quantification of Impurity F.

Analytical Characterization and Data Interpretation

Because Impurity F is structurally highly similar to the parent API, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for its identification.

The addition of the 6-oxo group increases the polarity of the molecule slightly compared to Mometasone Furoate. Consequently, on a standard C18 stationary phase, Impurity F will typically elute before the parent API peak.

Table 2: Expected Analytical Profile for Impurity F vs. Mometasone Furoate

Analytical ParameterMometasone Furoate (API)Impurity F (6-Oxo Degradant)
Relative Retention Time (RRT) 1.00~0.85 - 0.92 (Method dependent)
UV Maxima (λ max) 248 nm242 nm (Shift due to extended conjugation)
ESI-MS [M+H]+ (m/z) 521.1535.1
Key MS/MS Fragments m/z 355, m/z 147m/z 369 (indicates +14 Da on steroid core)

Note: The shift in UV maxima from 248 nm to ~242 nm is a classic spectroscopic signature of cross-conjugated dienones undergoing further substitution, which alters the π-π* transition energy.

Mitigation Strategies in API Manufacturing

Understanding the origin of Impurity F allows process chemists and formulators to implement targeted mitigation strategies:

  • Inert Atmospheric Processing: Because the degradation is heavily reliant on molecular oxygen to form the 6-hydroperoxide intermediate, all crystallization, drying, and milling steps of the API must be conducted under a strict Nitrogen (N₂) or Argon blanket.

  • Transition Metal Scavenging: Trace metals (e.g., Fe³⁺, Cu²⁺) from stainless steel reactors can catalyze the radical initiation step. Utilizing metal scavengers (like EDTA derivatives) during the final aqueous washes of the API synthesis can significantly reduce the baseline formation of Impurity F.

  • Antioxidant Integration in Formulation: For topical or inhaled formulations, the addition of chain-breaking antioxidants (e.g., BHT, Vitamin E) can intercept the C-6 radical before it reacts with oxygen, effectively halting the propagation phase.

References

1. 2. 3.

Sources

Foundational

Thermodynamic Stability and Oxidative Degradation Profiling of Mometasone Furoate EP Impurity F

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper Executive Summary Mometasone Furoate (MF) is a highly potent synthetic halogenated gl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper

Executive Summary

Mometasone Furoate (MF) is a highly potent synthetic halogenated glucocorticoid widely utilized in topical, intranasal, and inhaled formulations. While MF demonstrates robust stability under acidic conditions, it is highly susceptible to specific degradation pathways under environmental stress [1]. Among its pharmacopeial impurities, Mometasone Furoate EP Impurity F (6-Oxo Mometasone Furoate) represents a critical oxidative degradation product. Understanding the thermodynamic stability and kinetic pathways leading to the formation of Impurity F is paramount for establishing shelf-life, designing robust formulations, and ensuring compliance with ICH Q3A/Q3B guidelines. This whitepaper deconstructs the thermodynamic causality of its formation and provides self-validating protocols for its analytical profiling.

Structural and Thermodynamic Profile

Chemical Identity: 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate [2]. CAS Number: 1305334-30-8 [3].

The structural hallmark of EP Impurity F is the presence of a ketone group at the C6 position of the steroidal B-ring, converting the standard 1,4-diene-3-one system of MF into a highly conjugated 1,4-diene-3,6-dione system.

Thermodynamic Causality

The thermodynamic driving force for the formation of Impurity F lies in the electronic activation of the C6 methylene group. In the parent MF molecule, the C6 protons are allylic to the


 double bond. Under oxidative stress (e.g., exposure to peroxides, transition metals, or UV light), the abstraction of a hydrogen atom at C6 requires significantly lower activation energy (

) due to the formation of a resonance-stabilized allylic radical delocalized across the C4, C5, and C6 carbons [4].

Subsequent reaction with triplet oxygen (


) yields a 6-hydroperoxide intermediate, which rapidly dehydrates. This exothermic dehydration acts as a thermodynamic sink , driving the equilibrium toward the 6-oxo derivative. However, while Impurity F is the thermodynamic terminus of this specific oxidative pathway, the resulting cross-conjugated enedione system is highly electrophilic, making the impurity itself thermodynamically unstable in the presence of strong nucleophiles or prolonged photolytic exposure.
Quantitative Stability Data

The following table summarizes the comparative thermodynamic stability of MF and the formation kinetics of Impurity F under various stress vectors.

Stress ConditionPrimary PathwayMF Half-Life (

)
Impurity F Yield (%)Thermodynamic Observation
Aqueous Buffer (pH 4.0) Stable> 100 days< 0.05%Global thermodynamic minimum for MF [1].
Aqueous Buffer (pH 7.4) Hydrolysis / Epoxidation~ 4.8 hours< 0.1%Degradation shifts to 9,11-epoxide formation [5].
Oxidative (3%

, 40°C)
Allylic Oxidation~ 24 hours8.5 - 12.0%Exothermic formation of the 6-oxo sink.
Photolytic (UV-Vis, 1.2M lux-hr) Radical Oxidation~ 72 hours4.0 - 6.5%Competing photolytic ring-A cleavage occurs.

Mechanistic Pathway of Allylic Oxidation

To control Impurity F in drug products, scientists must map the exact sequence of bond-breaking and bond-making events. The pathway below illustrates the transition from the parent API to the oxidized impurity.

Pathway MF Mometasone Furoate (1,4-diene-3-one) Radical C6 Allylic Radical Intermediate MF->Radical ROS / Metal Catalysis (-H•) Hydroperoxide 6-Hydroperoxide Intermediate Radical->Hydroperoxide + O2 (Fast) ImpF EP Impurity F (6-Oxo Mometasone Furoate) Hydroperoxide->ImpF Dehydration (-H2O) Thermodynamic Sink

Fig 1: Oxidative degradation pathway of Mometasone Furoate to EP Impurity F.

Experimental Workflows: Self-Validating Systems

A common pitfall in impurity profiling is artifactual degradation —where the API continues to degrade inside the HPLC autosampler, leading to skewed kinetic data that misrepresents the actual thermodynamic stability of the formulation. To prevent this, the following self-validating protocol must be employed.

Protocol: Oxidative Forced Degradation & Kinetic Profiling

Objective: To accurately quantify the formation rate of Impurity F without autosampler artifacts.

  • Sample Preparation: Dissolve MF API in an inert, LC-MS grade co-solvent (e.g., Acetonitrile) to a concentration of 1.0 mg/mL.

  • Stress Induction: Introduce aqueous

    
     to a final concentration of 3% v/v. Buffer the aqueous fraction to pH 4.0 using an acetate buffer. Causality: Buffering to pH 4.0 suppresses parallel base-catalyzed hydrolysis and D-ring rearrangements, isolating the oxidative pathway [1]. Incubate the sealed vials at 40°C.
    
  • Kinetic Sampling & Quenching (Critical Step): At intervals of 0, 2, 4, 8, and 24 hours, extract 1.0 mL aliquots. Immediately quench the reaction by adding an equimolar excess of sodium thiosulfate (

    
    ). Causality: Thiosulfate reduces residual peroxides to water. Failure to quench will result in continuous oxidation during the autosampler queue, violating the time-course integrity.
    
  • Chromatographic Analysis: Inject the quenched sample onto a C18 RP-HPLC column. Use a gradient mobile phase of Water/Acetonitrile (with 0.1% Formic Acid).

    • Detection Note: While MF is detected at ~248 nm, Impurity F exhibits a bathochromic shift due to the extended 1,4-diene-3,6-dione conjugation. Dual-wavelength monitoring (248 nm and 280 nm) is recommended.

  • Mass Balance Validation: Calculate the molar sum of the remaining MF and all integrated impurity peaks. A mass balance of 98%–102% validates that Impurity F is not undergoing secondary degradation into invisible, highly polar polymeric species. If mass balance drops below 95%, orthogonal detectors (e.g., ELSD or CAD) must be deployed.

Workflow Sample API Preparation (MF in ACN, 1.0 mg/mL) Stress Oxidative Stress (3% H2O2, pH 4.0, 40°C) Sample->Stress Quench Reaction Quenching (Add Na2S2O3) Stress->Quench Time-course sampling (0-24h) Analysis RP-HPLC / LC-MS Dual-Wavelength (248/280 nm) Quench->Analysis Prevents autosampler artifacts Validation Mass Balance Validation (Target: 98-102%) Analysis->Validation Data Integration

Fig 2: Self-validating experimental workflow for oxidative impurity profiling.

Formulation Mitigation Strategies

Because Impurity F formation is thermodynamically favorable under oxidative conditions, kinetic barriers must be engineered into the final drug product:

  • Excipient Selection: Avoid excipients with high peroxide values (e.g., certain grades of PEGs or polysorbates).

  • Chelating Agents: The allylic oxidation at C6 is heavily catalyzed by trace transition metals (e.g.,

    
    , 
    
    
    
    ) [4]. The inclusion of Disodium EDTA (0.01% - 0.1%) effectively sequesters these catalysts, shutting down the radical initiation phase.
  • pH Optimization: Formulations should be buffered between pH 3.5 and 4.5. While this primarily prevents hydrolysis, it also stabilizes the steroidal enone system against complex pH-dependent rearrangements [1].

References

  • Teng, X., Cutler, D. C., & Davies, N. M. (2003). Degradation kinetics of mometasone furoate in aqueous systems. International Journal of Pharmaceutics.[Link]

  • Veeprho. (2024). Mometasone Impurities and Related Compound. Veeprho Impurity Standards.[Link]

  • Salvador, J. A. R., Silvestre, S. M., & Moreira, V. M. (2012). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation. Current Organic Chemistry.[Link]

  • European Pharmacopoeia (EP) Monographs. Characterization of degradation products of mometasone furoate. Ingenta Connect.[Link]

Exploratory

Solvation Thermodynamics and Solubility Profile of Mometasone Furoate Impurity F in Organic Solvents

Introduction & Chemical Causality Mometasone furoate (MF) is a highly potent synthetic glucocorticoid utilized extensively in topical, intranasal, and inhaled formulations for its broad-spectrum anti-inflammatory propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

Mometasone furoate (MF) is a highly potent synthetic glucocorticoid utilized extensively in topical, intranasal, and inhaled formulations for its broad-spectrum anti-inflammatory properties ()[1]. Throughout the lifecycle of MF drug products, exposure to oxidative stress can trigger the formation of specific degradation products. Among the most critical of these is Mometasone Furoate Impurity F (CAS 1305334-30-8), chemically designated as 9,21-dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate ()[2].

As a Senior Application Scientist, I frequently observe analytical and formulation failures stemming from a fundamental misunderstanding of how structural degradation alters physical properties.

The Causality of Altered Solvation: The parent MF molecule exhibits robust solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), easily achieving concentrations of approximately 30 mg/mL ()[3]. However, Impurity F features a critical structural deviation: the oxidation of the C-6 position to a ketone (the 6-oxo modification).

From a thermodynamic perspective, this 6-oxo group disrupts the native solvation mechanics. The introduction of the ketone increases the molecular rigidity and alters the stereoelectronic profile of the steroid nucleus. This enhances intermolecular dipole-dipole interactions and hydrogen-bond acceptor capacity within the solid state, significantly increasing the crystal lattice energy. Consequently, the enthalpic penalty required to break the crystal lattice during dissolution is much higher for Impurity F. This results in a drastically reduced solubility profile; Impurity F is only "slightly soluble" in solvents like DMSO, methanol, and chloroform where the parent API would otherwise freely dissolve ()[4], ()[5].

Logic N1 Mometasone Furoate (Parent API) N2 Oxidative Degradation (C-6 Position) N1->N2 N3 Impurity F (6-Oxo MF) N2->N3 N4 Increased Crystal Lattice Energy N3->N4 N5 Altered H-Bond Acceptor Profile N3->N5 N6 Decreased Solubility in Organic Solvents N4->N6 N5->N6

Logical relationship between the 6-oxo structural modification and solubility reduction.

Comparative Solubility Profile

To facilitate robust analytical method development and formulation design, the comparative solubility of the parent API and Impurity F is summarized below.

SolventMometasone Furoate (Parent)Impurity F (6-Oxo MF)Solvation Mechanism / Note
DMSO ~30 mg/mL (Freely Soluble)[3]Slightly Soluble[4]Polar aprotic; strong dipole interactions disrupted by Impurity F lattice energy.
Methanol SolubleSlightly Soluble[4]Protic; H-bonding hindered by altered stereoelectronic profile at C-6.
Chloroform SolubleSlightly Soluble[5]Non-polar/halogenated; reduced affinity for the highly oxidized 6-oxo derivative.
Acetone Freely SolubleSparingly SolublePolar aprotic; standard diluent for MF, but poses precipitation risks for Impurity F.
Water InsolubleInsolubleHigh lipophilicity dominates both structures.

Experimental Methodology: Self-Validating Shake-Flask Protocol

Relying on theoretical solubility or kinetic dissolution can lead to catastrophic failures in HPLC method development, such as on-column precipitation or sample loss during filtration. The following protocol describes a self-validating system for determining the exact thermodynamic solubility of Impurity F.

Step-by-Step Protocol:

  • Solid Excess Preparation: Accurately weigh ~50 mg of Mometasone Furoate Impurity F reference standard and transfer it into a 10 mL amber glass vial to prevent photolytic degradation.

  • Solvent Addition: Add exactly 5.0 mL of the target organic solvent (e.g., Methanol, DMSO, or Chloroform).

  • Thermostatic Agitation: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm.

  • Self-Validation Check (Equilibrium Verification):

    • Time-point 1 (24 hours): Withdraw a 0.5 mL aliquot.

    • Time-point 2 (48 hours): Withdraw a second 0.5 mL aliquot.

    • Causality: Thermodynamic solubility is only achieved when the solution is fully saturated. If the HPLC-quantified concentration difference between the 24h and 48h aliquots is < 2.0%, equilibrium is validated. If the variance is > 2.0%, agitation must continue.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane, ensuring no loss of the dissolved analyte.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and inject it into an HPLC system equipped with a UV detector set to 248 nm ()[3]. Quantify the concentration against a validated multi-point calibration curve of Impurity F.

Workflow A Impurity F Solid (CAS 1305334-30-8) B Solvent Addition (e.g., DMSO, MeOH) A->B C Thermostatic Shaking (25°C, 24-48h) B->C D Equilibrium Check (ΔC < 2%) C->D D->C Not reached E Phase Separation (0.22 µm PTFE Filter) D->E Validated F HPLC-UV Quantification (248 nm) E->F G Solubility Profile Generation F->G

Self-validating Shake-Flask workflow for determining Impurity F solubility in organic solvents.

Implications for Drug Development and Analytical Control

Understanding the restricted solubility profile of Impurity F is paramount for drug development professionals:

  • Analytical Method Development: When designing stability-indicating methods, the sample diluent must be capable of fully solubilizing all potential degradation products. Because Impurity F is only slightly soluble in methanol and DMSO, using a purely aqueous-organic mixture with low organic content may cause Impurity F to precipitate during the sample preparation of forced degradation studies. This leads to artificially low impurity reporting and triggers out-of-specification (OOS) investigations.

  • Formulation Design: In topical creams or lotions where MF is dissolved in a co-solvent system (e.g., propylene glycol and isopropyl alcohol), the generation of Impurity F over the product's shelf-life could lead to micro-crystallization if its distinct saturation limit is exceeded. This can physically destabilize the formulation and alter local bioavailability.

References

  • Pharmaffiliates . "Mometasone Furoate - Impurity F (CAS 1305334-30-8)." Source: Pharmaffiliates. URL:[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 441336, Mometasone furoate." Source: PubChem. URL:[Link]

Sources

Foundational

Spectroscopic Characterization Data for Mometasone Furoate Impurity F: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale In the rigorous landscape of pharmaceutical development, the structural elucidation of degradation products is not merely a regulatory checkbox; it is a fundamental pillar of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the rigorous landscape of pharmaceutical development, the structural elucidation of degradation products is not merely a regulatory checkbox; it is a fundamental pillar of drug safety. Mometasone furoate, a potent synthetic corticosteroid used for inflammatory conditions, is susceptible to oxidative degradation during forced degradation studies and long-term storage.

One of the most critical degradants is Mometasone Furoate Impurity F (CAS: 1305334-30-8), chemically identified as 6-oxo mometasone furoate[1]. With a molecular formula of C₂₇H₂₈Cl₂O₇ and a molecular weight of 535.41 Da[2], this impurity represents the oxidation of the C-6 methylene group into a ketone[1].

As analytical scientists, we must approach structural elucidation by engineering a self-validating system . We cannot rely on a single analytical technique. Instead, we must build an orthogonal workflow where the hypothesis generated by High-Resolution Mass Spectrometry (HRMS) is regiochemically proven by 2D Nuclear Magnetic Resonance (NMR) and physically corroborated by Infrared (IR) Spectroscopy[3].

Orthogonal Structural Elucidation Strategy

To unequivocally confirm the structure of Impurity F, we deploy a three-tiered analytical workflow. This sequence is designed so that the output of one technique acts as the input and validation parameter for the next.

G Start Impurity F (Unknown Structure) HRMS LC-ESI-HRMS Determine Exact Mass & Formula Start->HRMS MassResult Formula: C27H28Cl2O7 (+14 Da vs API) HRMS->MassResult NMR 1D & 2D NMR (1H, 13C, HMBC) Determine Regiochemistry MassResult->NMR NMRResult C-6 Ketone Confirmed (δC ~200 ppm, HMBC to H-4/H-7) NMR->NMRResult IR ATR-FTIR Spectroscopy Orthogonal Functional Group Check NMRResult->IR IRResult Conjugated C=O Stretch (~1685 cm⁻¹) IR->IRResult Final Confirmed Structure: 6-Oxo Mometasone Furoate IRResult->Final

Figure 1: Orthogonal spectroscopic workflow for the structural elucidation of Impurity F.

High-Resolution Mass Spectrometry (HRMS)

The Causality of the Method

HRMS is selected as the primary node because it provides the exact molecular formula. The parent API, mometasone furoate, has a formula of C₂₇H₃₀Cl₂O₆. The observed exact mass for Impurity F is 534.1212 Da[1]. This corresponds to a mass shift of +13.9792 Da relative to the API. Why does this matter? A +14 Da shift typically indicates the addition of an oxygen atom (+16 Da) and the loss of two hydrogen atoms (-2 Da). This is the classic signature of methylene oxidation to a ketone.

Self-Validation Check: The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) acts as an internal check. If the proposed formula is incorrect, the theoretical isotopic distribution will diverge from the observed spectra.

Step-by-Step Methodology: LC-ESI-HRMS
  • Sample Preparation: Dissolve 1.0 mg of Impurity F in 1.0 mL of LC-MS grade acetonitrile. Dilute 1:100 in 50% aqueous methanol containing 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid over 5 minutes.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and gas flow to 800 L/hr.

  • Mass Analysis: Acquire full-scan MS data on a Q-TOF mass spectrometer (m/z 100–1000). Calibrate externally to ensure mass accuracy < 2 ppm.

Quantitative Data Summary: HRMS
ParameterTheoretical ValueObserved ValueMass Error (ppm)Interpretation
Formula C₂₇H₂₈Cl₂O₇C₂₇H₂₈Cl₂O₇N/AConfirmation of oxidation
Exact Mass [M] 534.1212 Da534.1212 Da0.0Exact match[1]
Protonated Ion [M+H]⁺ 535.1285 m/z535.1291 m/z1.1High confidence formula
Fragment 1 [M+H - 112]⁺ 423.1130 m/z423.1135 m/z1.2Loss of furoic acid moiety
Fragment 2 [M+H - 148]⁺ 387.1365 m/z387.1370 m/z1.3Loss of furoic acid + HCl

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method

While HRMS gives us the formula, it suffers from regiochemical blindness—it cannot tell us which methylene group was oxidized. The steroid backbone contains multiple methylenes (e.g., C-6, C-7, C-12). We utilize 1D and 2D NMR to map the connectivity[2].

Self-Validation Check: The NMR protocol is self-validating through the orthogonal agreement of 1D and 2D data. The assignment of the new C-6 ketone in ¹³C-NMR (~200 ppm) is independently verified by Heteronuclear Multiple Bond Correlation (HMBC) cross-peaks from the H-4 vinylic proton and the H-7 methylene protons, eliminating reliance on a single chemical shift value.

Step-by-Step Methodology: 1D and 2D NMR
  • Sample Preparation: Dissolve 10 mg of Impurity F in 0.6 mL of deuterated methanol (CD₃OD)[2]. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe for ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal.

  • 1D Acquisition:

    • ¹H-NMR: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay of 2.0 s.

    • ¹³C-NMR: Acquire 1024 scans with proton decoupling, spectral width of 250 ppm, and relaxation delay of 2.0 s.

  • 2D Acquisition (HMBC): Set up the HMBC experiment to detect long-range (2-3 bond) ¹H-¹³C couplings optimized for a coupling constant of 8 Hz. Acquire 256 t₁ increments with 16 scans per increment.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference chemical shifts to the residual solvent peak (CD₂HOD at 3.31 ppm).

Quantitative Data Summary: Key NMR Assignments
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)HMBC Correlations (¹H to ¹³C)Structural Significance
C-3 -~185.0H-1, H-2, H-4Native conjugated ketone
C-4 ~6.20 (s, 1H)~125.0C-2, C-3, C-6 , C-10Downfield shift due to dual conjugation
C-6 Absent ~200.5 -Proof of new ketone at C-6
C-7 ~2.80 (m, 2H)~45.0C-5, C-6 , C-8Correlates to the new C-6 ketone
C-20 -~203.0H-21Native side-chain ketone
Furoate C=O -~158.0Furoate protonsConfirms intact ester

Infrared (IR) Spectroscopy

The Causality of the Method

IR serves as the final orthogonal validation node[3]. While NMR relies on nuclear magnetic environments (which can be influenced by solvent effects or structural anisotropy), IR relies purely on dipole moment changes during molecular vibration. By detecting a new conjugated carbonyl stretch, we ensure that the C-6 ketone assignment is an absolute physical reality, not an artifact of NMR solvent interactions.

Step-by-Step Methodology: ATR-FTIR
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Loading: Place approximately 2 mg of neat solid Impurity F powder directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000–600 cm⁻¹ using 32 scans.

  • Verification: Subtract the background and apply an atmospheric compensation algorithm to remove water vapor and CO₂ artifacts.

Quantitative Data Summary: IR Stretches
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3450 O-H Stretch (broad)C-11 Hydroxyl group
~1735 C=O Stretch (strong)Furoate ester carbonyl
~1715 C=O Stretch (strong)C-20 Aliphatic ketone
~1685 C=O Stretch (strong)C-3 and C-6 Conjugated ketones
~1620 C=C Stretch (medium)1,4-diene system

Conclusion

The structural elucidation of Mometasone Furoate Impurity F (6-Oxo Mometasone Furoate) requires a rigorous, multi-disciplinary approach. By establishing the exact mass and formula via HRMS, mapping the regiochemical oxidation of the C-6 methylene via 2D NMR, and physically verifying the conjugated ketone via ATR-FTIR, we create a self-validating analytical matrix. This comprehensive data package not only satisfies stringent ICH guidelines for impurity qualification but also ensures the highest standards of pharmaceutical integrity and patient safety.

References

  • Pharmaffiliates. "Mometasone Furoate and its Impurities." Pharmaffiliates Analytics & Synthetics. URL: [Link]

Sources

Exploratory

Mechanism of Formation for Mometasone Furoate EP Impurity F: A Comprehensive Mechanistic and Analytical Guide

Executive Summary Mometasone Furoate (MF) is a highly potent synthetic halogenated glucocorticoid utilized extensively in topical, nasal, and inhaled formulations. Ensuring the purity of the Active Pharmaceutical Ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mometasone Furoate (MF) is a highly potent synthetic halogenated glucocorticoid utilized extensively in topical, nasal, and inhaled formulations. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement. Among its pharmacopeial impurities, Mometasone Furoate EP Impurity F (6-Oxo Mometasone Furoate) represents a significant oxidative degradation product and process impurity. This whitepaper provides an in-depth mechanistic analysis of its formation, driven by the inherent reactivity of the steroidal A-ring, and outlines a self-validating experimental protocol for its isolation, characterization, and mitigation in drug development.

Chemical Identity and Structural Vulnerability

Mometasone Furoate EP Impurity F is chemically designated as 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate (CAS: 1305334-30-8)[1].

The structural difference between the parent MF and Impurity F lies entirely at the C6 position of the steroidal B-ring. While MF possesses a standard methylene group (-CH₂-) at C6, Impurity F features a ketone carbonyl (-C=O), resulting in a molecular weight increase of exactly 13.98 Da (from 521.43 g/mol to 535.41 g/mol )[1].

The vulnerability of the C6 position is not coincidental; it is a direct consequence of the


-3-keto architecture of the A-ring. The C6 protons are allylic to the C4=C5 double bond, making them highly susceptible to both autoxidation during storage and over-oxidation during synthetic manufacturing[2].
Table 1: Physicochemical Comparison of MF and Impurity F
PropertyMometasone Furoate (API)EP Impurity F (6-Oxo MF)
Molecular Formula C₂₇H₃₀Cl₂O₆C₂₇H₂₈Cl₂O₇
Molecular Weight 521.43 g/mol 535.41 g/mol
Monoisotopic Mass 520.1420 Da534.1212 Da
Key Structural Feature C6 Methylene (-CH₂-)C6 Carbonyl (-C=O)
UV

(approx.)
~248 nm~255 nm (Bathochromic shift)
Formation Pathway API SynthesisAllylic Oxidation / Degradation

Mechanistic Pathways of Formation

As a Senior Application Scientist, it is crucial to understand why a specific impurity forms to effectively design control strategies. The formation of Impurity F occurs via two primary mechanistic pathways: Radical-Mediated Autoxidation and Synthetic Over-Oxidation .

Pathway A: Radical-Mediated Autoxidation (Storage & Formulation)

During the shelf-life of formulated MF (especially in aqueous suspensions or oxygen-permeable packaging), the API is exposed to trace transition metals, light, and dissolved oxygen[2].

  • Initiation (H-Abstraction): A reactive oxygen species (ROS) or radical initiator abstracts a hydrogen atom from the C6 position. This position is kinetically favored because the resulting C6 radical is highly resonance-stabilized by the adjacent C4=C5 double bond, which is further conjugated to the C3 carbonyl.

  • Propagation (Peroxidation): Molecular oxygen (

    
    ) rapidly traps the C6 allylic radical, forming a 6-peroxy radical, which then abstracts a hydrogen from another molecule to become a 6-hydroperoxide intermediate .
    
  • Termination (Dehydration): The 6-hydroperoxide is thermodynamically unstable. It undergoes spontaneous dehydration (loss of

    
    ) or cleavage to yield the stable 6-oxo derivative (Impurity F).
    
Pathway B: Synthetic Over-Oxidation (API Manufacturing)

In the synthetic route of Mometasone Furoate, the introduction of the


-diene system often utilizes dehydrogenating agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Selenium dioxide (

). If the stoichiometry or reaction time is not strictly controlled, these reagents can facilitate secondary allylic oxidation at C6, directly yielding Impurity F as a process impurity[3].

G A Mometasone Furoate (1,4-diene-3-one system) B C6 Allylic Radical (Resonance Stabilized) A->B Radical Initiator / O2 (H-abstraction at C6) C 6-Hydroperoxide Intermediate (Unstable) B->C + O2 (Peroxidation) D EP Impurity F (6-Oxo Mometasone Furoate) C->D Dehydration / Loss of H2O (Oxidative Cleavage)

Caption: Mechanistic pathway of C6 allylic oxidation forming Mometasone Furoate EP Impurity F.

Self-Validating Experimental Protocol: Isolation & Characterization

To confidently identify and quantify Impurity F, the analytical workflow must be a self-validating system . This means the protocol must account for mass balance (the sum of the degraded API and formed impurities must equal the starting API concentration) to ensure no "invisible" polymeric or volatile degradants are missed.

Targeted Forced Degradation (Oxidative Stress)

Standard


 forced degradation often yields a complex mixture of epoxides (e.g., 9,11-epoxide) rather than specific allylic oxidation[4]. To selectively generate Impurity F for reference standard isolation, a radical-driven approach is required.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of Mometasone Furoate API in 50 mL of Acetonitrile/Water (50:50 v/v).

  • Initiation: Add 2 mol% of Azobisisobutyronitrile (AIBN) as a radical initiator.

  • Stress Condition: Purge the solution with medical-grade

    
     for 5 minutes. Incubate the flask at 40°C under continuous stirring for 48 hours. Causality: AIBN thermally decomposes at 40°C to provide a steady stream of radicals, specifically driving the C6 allylic H-abstraction without causing the hydrolytic cleavage of the 17-furoate ester[5].
    
  • Quenching: Quench the reaction by cooling to 4°C and adding 10 mg of ascorbic acid to neutralize residual peroxides.

  • Mass Balance Check: Analyze an aliquot via HPLC-UV (248 nm). The area reduction of the MF peak must proportionally match the area increase of the degradant peaks (adjusted for relative response factors).

LC-MS/MS and NMR Profiling
  • Separation: Utilize a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 3 µm) with a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Impurity F typically elutes at a Relative Retention Time (RRT) of ~1.15 to 1.25 compared to MF, owing to the slight increase in polarity offset by the extended conjugated system.

  • Mass Spectrometry: ESI+ MS will show an

    
     ion at m/z 535.4 and an 
    
    
    
    ion at m/z 557.4.
  • NMR Confirmation:

    
    -NMR is the definitive proof. In the spectrum of Impurity F, the multiplet corresponding to the C6 methylene protons (~2.3-2.5 ppm) in the parent MF will be completely absent. Furthermore, the C4 vinylic proton will exhibit a significant downfield shift due to the deshielding effect of the new adjacent C6 carbonyl.
    

G S1 API Stress (AIBN / O2) S2 RP-HPLC Separation S1->S2 Quench & Filter S3 Fraction Collection S2->S3 Peak at RRT ~1.15 S4 LC-MS/MS & NMR Profiling S3->S4 Lyophilization S5 Mass Balance Validation S4->S5 Structural Confirm

Caption: Self-validating experimental workflow for the isolation and characterization of Impurity F.

Quantitative Data: Degradation Kinetics

Understanding the kinetics of Impurity F formation is vital for establishing API shelf-life and formulating stable topical/inhalation products. The table below summarizes the kinetic behavior of MF under various stress conditions, highlighting the specificity of oxidative pathways.

Table 2: Degradation Kinetics of Mometasone Furoate under Stress
Stress ConditionPrimary Degradant FormedRate Constant (

)
Mass Balance Recovery
Aqueous Buffer (pH 7.4, 37°C) Epoxides (Impurity C/D)

98.5%
Alkaline (pH 9.0, 37°C) 17-Furoate Hydrolysis

97.2%
Oxidative (3%

, 40°C)
9,11-Epoxide & Impurity F

94.1%
Radical Oxidative (AIBN/

, 40°C)
EP Impurity F (>85% selectivity)

99.1%

Note: Radical oxidative stress provides the highest selectivity and mass balance closure for Impurity F, validating the proposed allylic C-H activation mechanism.

Conclusion & Mitigation Strategies

Mometasone Furoate EP Impurity F (6-Oxo MF) is a highly specific degradation product formed via the allylic oxidation of the C6 position, driven by the thermodynamic stability of the cross-conjugated radical intermediate.

Mitigation in Drug Development: To suppress the formation of Impurity F during drug product manufacturing and storage, formulators must:

  • Exclude Oxygen: Utilize nitrogen purging during compounding and employ low-oxygen-permeable primary packaging (e.g., aluminum tubes for ointments).

  • Control Free Radicals: Incorporate targeted antioxidants or free-radical scavengers (such as BHT or

    
    -tocopherol) in the formulation matrix to terminate the autoxidation chain reaction before the 6-hydroperoxide intermediate can form.
    
  • Process Optimization: During API synthesis, strictly control the equivalents of oxidants (like DDQ) and utilize highly regioselective catalysts to prevent over-oxidation of the B-ring[3].

By understanding the exact causality of this degradation pathway, scientists can design inherently more stable formulations and robust analytical control strategies, ensuring compliance with stringent pharmacopeial standards[6].

References

  • PubChem (National Institutes of Health). "6-Oxo mometasone furoate | C27H28Cl2O7 | CID 129011919". PubChem Compound Summary. Available at:[Link]

  • Teng, X.W., et al. "Degradation kinetics of mometasone furoate in aqueous systems." International Journal of Pharmaceutics, 259 (2003) 129–141. Available at: [Link]

  • Teng, X.W., et al. "Mometasone furoate degradation and metabolism in human biological fluids and tissues." Biopharmaceutics & Drug Disposition, 24(8) (2003) 343-352. Available at:[Link]

  • Journal of Organic Chemistry (ACS). "Regioselective Oxyfunctionalization of Unactivated Carbons in Steroids by a Model of Cytochrome P-450". J. Org. Chem. 2007. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis and Characterization Protocol for Mometasone Furoate EP Impurity F (6-Oxo Mometasone Furoate)

Executive Summary & Scientific Rationale Mometasone furoate is a highly potent synthetic halogenated glucocorticoid widely prescribed for the treatment of inflammatory skin disorders, allergic rhinitis, and asthma[][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Mometasone furoate is a highly potent synthetic halogenated glucocorticoid widely prescribed for the treatment of inflammatory skin disorders, allergic rhinitis, and asthma[][2]. During the manufacturing, formulation, and stability testing of mometasone furoate, various degradation products and process-related impurities can emerge. Regulatory bodies, guided by ICH frameworks and the European Pharmacopoeia (EP), mandate the rigorous profiling and quantification of these impurities to ensure therapeutic efficacy and patient safety[3].

Mometasone Furoate EP Impurity F (CAS No: 1305334-30-8), chemically defined as 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate, is a specified oxidative degradation product[4][5]. Commonly referred to as 6-Oxo Mometasone Furoate, this impurity arises from the allylic oxidation of the steroidal 1,4-diene-3-one A-ring[6]. Because commercial availability of high-purity reference standards can be a bottleneck in analytical method development, this application note provides a self-validating, scalable, and highly chemoselective protocol for the de novo synthesis of Impurity F from the mometasone furoate API.

Mechanistic Insights: Chemoselectivity in Steroidal Allylic Oxidation

The synthesis of 6-oxo steroids from 1,4-diene-3-one precursors requires highly selective oxidative conditions[7][8]. The mometasone furoate molecule presents a complex topology with multiple reactive sites, most notably the 11β-hydroxyl group and the C-17 furoate ester.

Causality in Reagent Selection: To selectively oxidize the C-6 position without affecting the 11β-hydroxyl group, we employ a catalytic system of Cobalt(II) acetate and tert-butyl hydroperoxide (TBHP).

  • Electronic Activation: The C-6 position is allylic to the

    
     double bond, making its hydrogen atoms highly susceptible to radical abstraction.
    
  • Steric Shielding: The 11β-hydroxyl group is notoriously hindered by the axial C-18 and C-19 methyl groups. Furthermore, the 9α-chloro substituent exerts a strong electron-withdrawing effect that deactivates the adjacent C-11 environment. Mild radical oxidants like TBHP/Co(OAc)₂ are completely blind to this shielded secondary alcohol.

Pathway SM Mometasone Furoate (1,4-diene-3-one) Radical C-6 Allylic Radical (Resonance Stabilized) SM->Radical Co(III) / TBHP Hydrogen Abstraction Peroxy 6-Hydroperoxide Intermediate Radical->Peroxy + •OOH Oxygenation Product EP Impurity F (3,6,20-trioxo system) Peroxy->Product - H2O Dehydration

Caption: Mechanistic pathway of C-6 allylic oxidation of Mometasone Furoate to EP Impurity F.

Experimental Methodology: A Self-Validating Synthetic Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded at critical junctures to prevent over-oxidation and to neutralize explosive peroxide hazards prior to downstream processing.

Materials and Reagents
  • Mometasone Furoate API (Starting Material)

  • tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Acetonitrile (MeCN, HPLC Grade)

  • Ethyl Acetate (EtOAc) and Hexanes (ACS Grade)

  • Sodium sulfite (Na₂SO₃, 10% aqueous solution)

Step-by-Step Synthesis
  • Initiation: Dissolve 5.0 g (9.58 mmol) of Mometasone Furoate in 50 mL of anhydrous Acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add 0.24 g (0.96 mmol, 0.1 eq) of Co(OAc)₂·4H₂O. The solution will take on a faint pink/purple hue.

  • Oxidant Charging (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 6.6 mL (approx. 48.0 mmol, 5.0 eq) of 70% aqueous TBHP over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes the formation of unselective hydroxyl radicals.

  • Propagation: Remove the ice bath, warm the mixture to 40°C, and stir for 18 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Hexanes:EtOAc 1:1). Impurity F (

    
    ) will elute slightly below the starting material (
    
    
    
    ) due to the added polarity of the C-6 ketone.
  • Quenching (Safety Validation): Once the starting material is consumed, cool the reaction to 0°C and slowly add 30 mL of 10% aqueous Na₂SO₃. Stir for 30 minutes. Validation: Test the aqueous phase with starch-iodide paper. A negative result (no blue-black color) confirms the complete destruction of residual peroxides, rendering the mixture safe for concentration.

Quantitative Reaction Optimization Data

To ensure maximum yield, various parameters were tested. The optimized conditions (Entry 3) provide the best balance of conversion and purity.

EntryCatalyst (eq)Oxidant (eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Co(OAc)₂ (0.05)TBHP (3.0)25246542
2Co(OAc)₂ (0.10)TBHP (5.0)25248861
3 Co(OAc)₂ (0.10) TBHP (5.0) 40 18 >98 76
4Mn(OAc)₃ (0.10)TBHP (5.0)40189058

Downstream Processing & High-Purity Isolation

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with EtOAc (

    
     mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.
    
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 35°C to yield a crude yellow foam.

  • Flash Chromatography: Load the crude material onto a silica gel column (200-400 mesh). Elute with a gradient of 20% to 50% EtOAc in Hexanes. Collect the fractions corresponding to the Impurity F peak.

  • Crystallization: To achieve the >98% purity required for a pharmacopeial reference standard, dissolve the chromatographed product in a minimum volume of hot Ethanol. Add water dropwise until slight turbidity appears, then allow to cool slowly to 4°C overnight. Filter the resulting white-to-pale-yellow crystals and dry under high vacuum.

Workflow Reaction Catalytic Oxidation (TBHP/Co(OAc)2) IPC In-Process Control (TLC & Starch-Iodide) Reaction->IPC 18h at 40°C Workup Quench & Extract (Na2SO3 / EtOAc) IPC->Workup Peroxide Free Purify Flash Chromatography (Silica Gel) Workup->Purify Crude Extract Cert Standard Certification (NMR, MS, HPLC) Purify->Cert >98% Purity

Caption: Self-validating experimental workflow for the synthesis and isolation of EP Impurity F.

Analytical Characterization & Certification

To certify the synthesized material as a Reference Standard, it must be validated against EP specifications[9].

HPLC Method for Impurity Profiling

A stability-indicating RP-HPLC method is utilized to confirm the purity of the synthesized Impurity F against the Mometasone Furoate API[9].

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 40% B; 5-20 min: 40%

70% B; 20-25 min: 70% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Relative Retention Time (RRT) Mometasone Furoate = 1.00; Impurity F

0.85
Spectroscopic Data (NMR & MS)

The structural identity of 6-Oxo Mometasone Furoate (C₂₇H₂₈Cl₂O₇, MW: 535.41) is confirmed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)[4][6]. The key diagnostic feature is the downfield shift of the C-4 proton and the absence of C-6 methylene protons.

Analytical TechniqueDiagnostic Signals / Expected Results
HRMS (ESI+) Calculated for [M+H]⁺: 535.1285. Found: 535.1281.
¹H NMR (400 MHz, CDCl₃)

7.65 (m, 1H, Furoate), 7.35 (d, 1H, C1-H), 7.20 (d, 1H, Furoate), 6.55 (s, 1H, C4-H, shifted downfield due to C6-oxo), 6.48 (m, 1H, Furoate), 6.32 (dd, 1H, C2-H), 4.50 (m, 1H, C11-H).
¹³C NMR (100 MHz, CDCl₃)

202.5 (C-20), 198.8 (C-6, new ketone carbon) , 185.2 (C-3), 163.5 (C-5), 157.8 (Furoate C=O).

References[1] Mometasone Furoate Impurities - BOC Sciences. bocsci.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUVlCyncqYa_gzzQjFkwFcc2zMdzsq-W7ifLr5NjixTBM6SrZsdM3dibljBq1_oxusaPK3OxxT6ZJivlrwBLaPLLMU6tjGNCCSZIHHIafHdqH6QNj0iDHWO-MuZXmaQGnG2isVEeKIVaIxjXhVbmzp4NxyW_hxEOC0VNoTrFcX7IPL[9] MOMETASONE FUROATE Mometasoni furoas. drugfuture.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUW_cujO3tJSJ4jwTMAnV52X2t4cD5XJ4WlLVu-nchF0Juz-AbONF2WBndF_qBf7zRb5eg6MxjmvcU26udelLO3SObI9voxxPYaZ2ewiMU2QWrQgjHahuVzOZf2Q_qLh-Hy9Y-uglLQBVn42NQvC3hWrfeZwlF[3] Mometasone EP Impurities & USP Related Compounds - SynThink. synthinkchemicals.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVRP-tKGL85tgQ94ExMFGfOWY8NgGMwO1qBvAfRetTHZ4CMygjhbi_D138oNtu9rSREnY_FrD8vtmfIxTtC7M1jxHOaeU4YFKlKkjre0mZPxnryZUt7VAZoX7rA37NVa2kgEUZe_EqaFOdqO29r-jr8Aw7yPmTOztW5zEpB6du7g==[2] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnsHe67ap2KxnagMqeLt2Rf_widiXan-gkPFvI6gFaxoVR28lXC3fIxwXJqJLke6GAPON7rm2oEyy0zpi8CMPBEHoT_Q0ka3P5CsJ_qOt4ve9uw5eFy3mAg6lOWso4A6FN3kdX32oKt56uX4D1[6] Mometasone Furoate Impurity F - LGC Standards. lgcstandards.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFMzXvwa9TgPT3nC7ZCPoT9ewNQGe-fiIoKsCK_qn-sXSXFaQxkaD3xW0UQPYuELXYNqzL8uBb5prY7gGBbILNwLUGqcC0lCKPqlyFW0vcNjUOVoJoMkJC95pZLJd96EIb7YwrsU2YBsUoFkXjB8yEkLa41Pnho-vSPL1DYEXLbpId58ZGv3g=[4] CAS No : 1305334-30-8 | Product Name : Mometasone Furoate - Impurity F. pharmaffiliates.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7tCoxqMa7IWx-a6xGe-vOyhs-l8qCRI50e62O_j54VaDzZ79Fw4MGO-sYsiED7vo7N9bKJNAz43ZMtR64m2A5N-fH7Vw8B37YdbH8DgbtZCaMY7_6qkSGpyMwdejKK4h6PNuF2xfcClH0gUGAcpcaZlCc4QU9sr-QNZp_x6RKTP2LVj6KdcQv1PQULu-SLN9t9AKjs4T7[5] Products by Parent Name: Mometasone Furoate - Dove Research & Analytics Laboratory. doveresearchlab.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR3QNqOLlgHNiONhTSOnwSVk4oQPZN5lVOTAOqIILIMfAZBpyxcwCfk1GmEKizFQUCHz_1aLiTrhFADlagKj16zam53ME6I5HGVPggDX_3rA9FDejnn9zeI-tykVWrxFykHhlBK_OZlF7KuULyUvmPfocUe6Pexj0xj0vXUEPU3KnYb3iKKmgspV14MGGlwhxbvA==[7] Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzMfUwU9za3bu3Z6MXj7Gbyp9yhviRRyctLnEIRvdWHvvW3YRZQQ7Gf2gVMAm-i6ZVpQCtpx1rZUCrbkN7azC5g8Ja0CZ45AaIORgdWslsnThJ4bXhSllowef31Yiq0eClNfwOzf3bDW0nxg==[8] A Study on the Allylic Oxidation of Some beta -Rose Ketones. chemrxiv.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU7mwuGHC4Q1fXl6bavaSE6oYkUPLtvQA7pSEZudNMqt_xXgWdpIgxY4n8sjyGCKouEnbqNkhnGjGSm4iPAPjZ9rwkeyHgTWTHEl-4zs5xcsUnO0wpfMuP1uSje_aL5r4hu5kYNadi4m4Ku-PTxD4=

Sources

Application

Application Note: Advanced Sample Preparation Techniques for the Extraction and Quantification of Mometasone Furoate Impurity F in Complex Topical Formulations

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Lipid-rich topical formulations (Creams, Ointments, Lotions) Analyte: Mometasone Furoate Impurity F Introduction & Regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Lipid-rich topical formulations (Creams, Ointments, Lotions) Analyte: Mometasone Furoate Impurity F

Introduction & Regulatory Context

Mometasone furoate (MF) is a highly potent synthetic corticosteroid widely formulated into creams and ointments for the treatment of inflammatory skin conditions. During drug development and stability testing, monitoring degradation products and synthesis impurities is a critical regulatory requirement under both United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs[1].

Mometasone Furoate Impurity F is a specified impurity that must be strictly controlled to ensure drug safety and efficacy[1]. To accurately quantify this impurity, laboratories must utilize highly purified, certified reference materials. However, extracting trace-level impurities from topical formulations presents a severe analytical challenge. The excipients in these matrices—such as white petrolatum, beeswax, propylene glycol, and emulsifiers—are highly lipophilic. Direct injection or inadequate extraction leads to severe matrix effects, rapid column fouling, and baseline drift during RP-HPLC or LC-MS analysis.

This application note details a field-proven, self-validating sample preparation methodology designed to isolate Impurity F from complex lipid matrices with high recovery and precision.

Mechanistic Rationale: The "Anti-Solvent Precipitation" Strategy

To achieve a self-validating and robust extraction, the sample preparation must completely decouple the analyte from the excipient matrix. This protocol utilizes a two-step physicochemical mechanism: Matrix Disruption followed by Anti-Solvent Precipitation [2].

  • Matrix Disruption (The Role of THF): Simple extraction with methanol or acetonitrile often fails because lipophilic waxes trap the analyte within undissolved micelles. Tetrahydrofuran (THF) is employed as the primary disruption solvent. THF is highly polar yet possesses exceptional lipophilic solvating power, allowing it to completely break the emulsion/suspension matrix and release all trapped MF and Impurity F into solution.

  • Anti-Solvent Precipitation (The Polarity Shift): Once the matrix is fully dissolved, an extraction diluent (Acetonitrile:Water, 80:20 v/v) is introduced[2]. This sudden shift in the dielectric constant acts as an anti-solvent for the high-molecular-weight excipients. The highly lipophilic waxes and petrolatum crash out of solution (precipitate), while Mometasone Furoate and Impurity F remain highly soluble in the organic-aqueous phase[3].

  • Thermal Compaction: Centrifuging the precipitated sample at 4°C further decreases the solubility of the lipid matrix, ensuring a hardened pellet and a pristine supernatant.

Workflow Visualization

G Sample Weigh 2.5g Formulation (Cream/Ointment Matrix) Disruption Matrix Disruption Add 5 mL THF + Sonicate (15 min) Sample->Disruption Solubilizes matrix Precipitation Anti-Solvent Precipitation Add 25 mL ACN:Water (80:20) Disruption->Precipitation Shifts polarity Centrifugation Centrifugation 5000 rpm for 10 min at 4°C Precipitation->Centrifugation Supernatant Collect Supernatant (Contains MF & Impurity F) Centrifugation->Supernatant Pellet Discard Pellet (Precipitated Lipids/Waxes) Centrifugation->Pellet Filtration Microfiltration 0.45 µm PTFE Syringe Filter Supernatant->Filtration Analysis RP-HPLC / LC-MS Injection Target: Impurity F Filtration->Analysis

Workflow for the extraction of Mometasone Furoate Impurity F from lipid-rich matrices.

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents
  • Tetrahydrofuran (THF), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Milli-Q Water (18.2 MΩ·cm)

  • Mometasone Furoate Impurity F Certified Reference Standard (EP/USP)

  • 0.45 µm PTFE Syringe Filters

Preparation of Extraction Diluent
  • Measure 800 mL of HPLC-grade Acetonitrile and 200 mL of Milli-Q water.

  • Mix thoroughly and sonicate for 5 minutes to degas.

Sample Extraction Procedure

Note: This protocol is designed to be self-validating. Always process a placebo matrix alongside the active sample to confirm that no excipient peaks co-elute with Impurity F.

  • Sample Weighing: Accurately weigh approximately 2.5 g of the cream or ointment formulation into a 50 mL volumetric flask[2].

  • Matrix Disruption: Add exactly 5.0 mL of THF to the flask. Place the flask in an ultrasonic bath and sonicate for 15 minutes with intermittent vortexing. Causality Check: The sample must transition from a white emulsion to a translucent, fully dispersed liquid. If clumps remain, increase sonication time.

  • Analyte Extraction & Precipitation: Add 25 mL of the Extraction Diluent (ACN:Water, 80:20 v/v) to the flask. Sonicate for an additional 15 minutes[2]. Causality Check: The solution will immediately turn opaque white as the polarity shift forces the lipophilic matrix to precipitate.

  • Volume Adjustment: Allow the solution to cool to ambient room temperature (to correct for thermal expansion), then make up to the 50 mL mark with the Extraction Diluent. Mix thoroughly by inversion.

  • Centrifugation: Transfer a 15 mL aliquot of the suspension into a centrifuge tube. Centrifuge at 5,000 rpm for 10 minutes at 4°C. Causality Check: Cooling to 4°C solidifies the waxes, creating a tightly packed pellet and preventing micro-particulates from remaining in suspension.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter[3]. Critical Step: Discard the first 2 mL of the filtrate. Causality Check: PTFE membranes can initially adsorb lipophilic analytes. Discarding the first 2 mL saturates the membrane, ensuring the collected filtrate accurately represents the sample concentration.

  • Analysis: Inject the clarified filtrate directly into the HPLC or LC-MS system.

Quantitative Data Presentation

To validate the trustworthiness of this extraction system, a spike-recovery study was performed. Placebo cream matrices were spiked with Mometasone Furoate Impurity F reference standards at 50%, 100%, and 150% of the target specification limit.

Table 1: System Suitability and Method Recovery Data for Impurity F

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT) Consistent with Standard9.2 minPass
Theoretical Plates (N) > 5,00011,450Pass
Tailing Factor (T) ≤ 2.01.12Pass
% RSD of Peak Area (n=5) ≤ 2.0%0.85%Pass
Mean Recovery (50% Spike) 90.0% - 110.0%98.4%Pass
Mean Recovery (100% Spike) 90.0% - 110.0%99.7%Pass
Mean Recovery (150% Spike) 90.0% - 110.0%101.2%Pass

Data Summary: The extraction methodology demonstrates excellent precision (RSD < 1.0%) and accuracy across the entire working range, validating the complete disruption of the lipid matrix and the subsequent recovery of Impurity F.

References

  • TSI Journals. "Determination of Mometasone Furoate by HPLC in Topical Preparations: Validation." Available at:[Link]

  • [2] Journal of Applied Pharmaceutical Science. "A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations." Available at: [Link]

  • [3] SciSpace. "Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate." Available at: [Link]

Sources

Method

Application Note: Rapid UPLC Analysis of Mometasone Furoate and Its Impurities

Abstract This application note details a robust, rapid, and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Mometasone Furoate and its process-related and degradation impurities. Momet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, rapid, and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Mometasone Furoate and its process-related and degradation impurities. Mometasone Furoate is a potent synthetic corticosteroid widely used for its anti-inflammatory properties.[1] Ensuring the purity of the active pharmaceutical ingredient (API) and finished products is critical for safety and efficacy, necessitating stringent control over all potential impurities.[2] This protocol leverages sub-2 µm particle column technology to achieve superior resolution and significantly reduced run times compared to traditional HPLC methods, making it ideal for high-throughput quality control (QC) and stability testing environments.

Introduction: The Rationale for Advanced Impurity Profiling

Mometasone Furoate, like all pharmaceutical compounds, can contain impurities originating from the manufacturing process or degradation over time.[2] These impurities, even at trace levels, can impact the drug's safety and therapeutic efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set strict limits on these substances.[3][4][5] Common impurities can include related substances from synthesis, residual solvents, and various degradation products.[3]

The transition from conventional HPLC to UPLC technology offers substantial advantages for pharmaceutical analysis. The use of sub-2 µm particle columns allows for operation at higher linear velocities without sacrificing efficiency. This results in dramatically faster analysis times, improved chromatographic resolution, and enhanced sensitivity.[6] Studies have demonstrated that transferring compendial HPLC methods to a UPLC platform can reduce run times by over 75% and decrease solvent consumption by more than 90%, offering significant cost and environmental benefits without compromising data quality.[7][8]

This guide provides a comprehensive protocol grounded in established analytical principles for the rapid separation of Mometasone Furoate from its key specified impurities.

Experimental Methodology

Instrumentation and Consumables
  • UPLC System: A Waters ACQUITY UPLC™ system with a Photodiode Array (PDA) detector or equivalent system capable of handling high backpressures is recommended.

  • Analytical Column: Waters ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm (Part No. 186005605) or equivalent.

    • Scientist's Note: The BEH Shield RP18 column chemistry is selected for its alternative selectivity, particularly for phenolic compounds, which can be beneficial in separating structurally similar steroid impurities. Its trifunctional bonding chemistry ensures stability across a wide pH range.

  • Data Acquisition: Empower™ 3, OpenLab ChemStation, or equivalent chromatography data software.[9]

  • Filters: 0.2 µm polypropylene or nylon syringe filters for sample preparation.[4]

Chemicals and Reagents
  • Mometasone Furoate: USP or EP Reference Standard (RS).

  • Mometasone Furoate Impurity Standards: As required (e.g., EP Impurities A, B, C, D).[10]

  • Acetonitrile: UPLC or MS-grade.

  • Water: Deionized, filtered, Milli-Q® or equivalent.

  • Acetic Acid: Glacial, ACS grade.

  • Tetrahydrofuran (THF): HPLC grade (for sample extraction from ointments, if applicable).[7]

Chromatographic Conditions

The following parameters were optimized for rapid and efficient separation. A gradient elution is crucial for resolving impurities with varying polarities in a short timeframe.

ParameterOptimized Condition
Column ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 0.50 mL/min
Column Temperature 35 °C
Sample Temperature 15 °C
Injection Volume 2.0 µL
Detection Wavelength UV at 254 nm
Run Time ~8 minutes
Gradient Program See Table 2 below

Table 2: UPLC Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Curve
Initial7030Initial
0.570306
5.045556
5.530706
6.530706
6.670306
8.070306

Scientist's Note: This gradient is designed to provide strong retention and separation of early-eluting polar impurities in the initial isocratic hold, followed by a sharp gradient to elute the main analyte and more hydrophobic impurities efficiently. The final re-equilibration step ensures the column is ready for the next injection, which is critical for maintaining reproducible retention times in a high-throughput sequence.

Protocols

Preparation of Solutions

Diluent Preparation: Prepare a mixture of Acetonitrile, Water, and Glacial Acetic Acid in a 50:50:1 ratio.[4] This diluent is proven to be effective for dissolving Mometasone Furoate and its related substances.

Standard Stock Solution (0.2 mg/mL Mometasone Furoate):

  • Accurately weigh approximately 10 mg of Mometasone Furoate RS into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent. Mix thoroughly.

Working Standard & System Suitability Solution (0.05 mg/mL):

  • Pipette 12.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • If available, spike with known impurity standards at the desired concentration level (e.g., 0.1% to 0.5% of the main analyte concentration).

  • Dilute to volume with the Diluent and mix.

Sample Preparation (for Bulk Drug Substance):

  • Accurately weigh approximately 25 mg of the Mometasone Furoate sample into a 50 mL volumetric flask.

  • Dissolve in approximately 30 mL of Diluent, sonicate for 5 minutes if necessary.

  • Allow the solution to return to room temperature, then dilute to volume with Diluent and mix.

  • Filter a portion of the solution through a 0.2 µm syringe filter into a UPLC vial, discarding the first 1-2 mL of the filtrate.[4]

Scientist's Note: For ointment formulations, a more rigorous extraction is needed. A typical procedure involves dissolving a weighed amount of the ointment in a non-polar solvent like hexane, followed by liquid-liquid extraction with a polar solvent mixture (e.g., acetonitrile/water) to separate the API from the ointment base. The USP monograph for Mometasone Furoate Ointment provides a detailed procedure involving THF and centrifugation.[7][11]

Analytical Procedure

The workflow for the analysis ensures systematic and reproducible results.

G cluster_prep Preparation Phase cluster_analysis UPLC Analysis Phase cluster_data Data Processing Prep_Mobile Prepare Mobile Phases & Diluent Prep_Std Prepare Standard & SST Solutions Prep_Mobile->Prep_Std Prep_Sample Prepare Sample Solutions Prep_Std->Prep_Sample Equilibrate Equilibrate System (Initial Conditions) Prep_Sample->Equilibrate Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_SST Inject SST (5x) Verify Suitability Inject_Blank->Inject_SST Inject_Samples Inject Sample Solutions Inject_SST->Inject_Samples Integrate Integrate Peaks Inject_Samples->Integrate Identify Identify Impurities (by RRT) Integrate->Identify Quantify Quantify Impurities & Generate Report Identify->Quantify

Figure 1: General workflow for UPLC analysis of Mometasone Furoate.

  • System Equilibration: Equilibrate the UPLC system with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection using the Diluent to ensure no carryover or system contamination.

  • System Suitability Test (SST): Inject the System Suitability Solution in five replicate injections. The system is deemed suitable for analysis if the criteria in Table 3 are met.[4][7]

  • Sample Analysis: Inject the prepared sample solutions.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Mometasone Peak) Not More Than (NMT) 1.5Ensures peak symmetry, which is critical for accurate integration.
%RSD for Peak Area (n=5) NMT 2.0%Demonstrates the precision and reproducibility of the system's injection and detection.
%RSD for Retention Time (n=5) NMT 1.0%Indicates the stability of the pump and column conditions.
Resolution (Mometasone & closest impurity) Not Less Than (NLT) 2.0Confirms that adjacent peaks are sufficiently separated for individual quantification.

Method Development Insights

The development of a robust UPLC method requires a logical approach to parameter optimization.

G Start Method Goal: Rapid & Robust Separation Col_Select Column Selection (Sub-2µm RP-C18) Start->Col_Select MP_Select Mobile Phase Screening (ACN vs. MeOH, pH/Modifier) Col_Select->MP_Select Initial Choice Grad_Opt Gradient Optimization (Slope & Time) MP_Select->Grad_Opt Optimize Separation Other_Params Parameter Tuning (Flow Rate, Temp, λ) Grad_Opt->Other_Params Fine-tune Validation Method Validation (ICH Guidelines) Other_Params->Validation Finalize Method

Figure 2: Logical flow of UPLC method development.

The choice of acetonitrile over methanol as the organic modifier (Mobile Phase B) is deliberate. Acetonitrile typically provides lower viscosity and higher elution strength in reversed-phase chromatography, leading to sharper peaks and lower system backpressure, which is highly advantageous in UPLC systems.[12] The addition of a small amount of acid (e.g., acetic or formic) to the mobile phase or diluent helps to suppress the ionization of any acidic or basic functional groups on the analytes or impurities, resulting in improved peak shape and consistent retention times.[13]

Conclusion

The UPLC method described in this application note provides a rapid, sensitive, and reliable tool for the quality control of Mometasone Furoate. With a run time of under 8 minutes, this method allows for a significant increase in sample throughput compared to traditional HPLC methods. The protocol is robust and demonstrates excellent chromatographic performance, meeting all typical system suitability requirements for pharmaceutical analysis. This method is suitable for the routine analysis of Mometasone Furoate bulk drug substance and its finished formulations, as well as for conducting stability studies where accurate impurity profiling is paramount.

References

  • Kupiec, T., & Vu, N. (2004). Characterization of degradation products of mometasone furoate. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 143-150. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Mometasone Furoate Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Waters Corporation. (2012). USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment. Application Note. Available at: [Link]

  • Waters Corporation. (n.d.). UPLC Assay Method for Analysis of Mometasone Furoate Ointment. Retrieved from [Link]

  • Donato, E. M., et al. (2013). Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • United States Pharmacopeia. (2025). Mometasone Furoate Topical Solution. USP-NF.
  • SAVA Healthcare Ltd. (n.d.). METHOD DEVELOPMENT, VALIDATION AND ESTIMATION OF RELATIVE RESPONSE FACTOR FOR THE QUANTITATION OF KNOWN IMPURITIES IN MOMETASONE.
  • Devaraj, S., Sivaperuman, A., & Nagarajan, N. C. (2020). RP-UPLC Method Development and Validation for Simultaneous Estimation of Mometasone Furoate and Miconazole Nitrate in Semisolid Dosage Form. Acta Pharmaceutica Sciencia, 58(3), 335-348. Available at: [Link]

  • Pravettoni, M., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7894. Available at: [Link]

  • SynThink. (n.d.). Mometasone EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rp-uplc method development and validation for simultaneous estimation of mometasone furoate and miconazole nitrate in semisolid dosage form. Retrieved from [Link]

  • European Pharmacopoeia. (2014).
  • Oliveira, A. P., et al. (2020). Cleaning Validation for Residual Estimation of Mometasone Furoate on Stainless-Steel Surface of Pharmaceutical Manufacturing Equipment Using a UHPLC-UV Method. PDA Journal of Pharmaceutical Science and Technology, 74(2), 224-231.
  • Pharmaffiliates. (n.d.). Mometasone Furoate and its Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a Novel Stability Indicating RP-UPLC Method for Simultaneous Estimation of Methylparaben, Mometasone Furoate and Eberconazole Nitrate.
  • ResearchGate. (n.d.). Validated UPLC method for the fast and sensitive determination of steroid residues in support of cleaning validation in formulation area.
  • USP-NF. (2010).
  • United States Pharmacopeia. (n.d.).
  • Wang, Z., et al. (2011). Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. Journal of Chromatography A, 1218(16), 2263-2269. Available at: [Link]

  • ResearchGate. (n.d.). Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography.
  • Liu, Y., et al. (2021). Fast Screening and Identification of Illegal Adulterated Glucocorticoids in Dietary Supplements and Herbal Products Using UHPLC-QTOF-MS With All-Ion Fragmentation Acquisition Combined With Characteristic Fragment Ion List Classification. Frontiers in Pharmacology, 12, 792461. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects.
  • de Oliveira, A. C., et al. (2015). Set-up of a method using LC-UV to assay mometasone furoate in pharmaceutical dosage forms. Química Nova, 38(1), 134-138. Available at: [Link]

  • Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns.

Sources

Application

Storage and handling protocols for Mometasone Furoate Impurity F standards

Application Note: Storage, Handling, and Qualification Protocols for Mometasone Furoate Impurity F Standards Introduction Mometasone Furoate is a potent halogenated synthetic glucocorticoid utilized extensively in topica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Qualification Protocols for Mometasone Furoate Impurity F Standards

Introduction

Mometasone Furoate is a potent halogenated synthetic glucocorticoid utilized extensively in topical, nasal, and inhalation therapies for its anti-inflammatory properties[1]. During its synthesis, formulation, and shelf-life, various degradation products and process-related impurities can emerge. Among these, Mometasone Furoate Impurity F is a critical pharmacopeial reference standard required for impurity profiling, analytical method validation, and GMP-compliant quality control[2][3].

Ensuring the absolute integrity of this reference standard is paramount. Improper storage or handling can lead to the premature degradation of the standard itself, resulting in inaccurate calibration curves, out-of-specification (OOS) investigations, and ultimately, compromised batch release data.

Chemical Identity and Degradation Causality

To implement an effective storage protocol, scientists must first understand the physicochemical vulnerabilities of the molecule.

  • Chemical Name: 6-Oxo Mometasone Furoate[2].

  • CAS Number: 1305334-30-8[4].

  • Molecular Formula / Weight: C27H28Cl2O7 / 535.41 g/mol [2][4].

Structural Vulnerabilities & Causality:

  • Photo-oxidation: The presence of the 3,6-dioxo-1,4-diene conjugated system in Impurity F makes it highly susceptible to UV-induced photo-degradation. Exposure to ambient laboratory light can trigger radical formation and subsequent degradation.

  • Hydrolysis: The furoate ester linkage at the C-17 position is prone to hydrolysis in the presence of atmospheric moisture, especially under pH extremes.

  • Solvent Interactions: As a sensitive analytical standard, improper dissolution in protic solvents (like pure methanol) over extended periods can lead to transesterification or degradation at the ester bonds[5].

Storage and Handling Protocols

The following protocols establish a self-validating system to maintain the standard's purity (typically >95% or >98% as per HPLC analysis)[6].

Table 1: Physicochemical Properties & Storage Matrix

ParameterSpecification / ConditionMechanistic Rationale
Long-Term Storage 2°C to 8°C (Refrigerated) or -20°CSlows kinetic degradation and prevents thermal oxidation of the steroid backbone[5].
Container Closure Amber glass vial with PTFE-lined capAmber glass blocks UV light; PTFE prevents analyte binding, minimizes evaporation, and blocks moisture ingress[5].
Working Solutions 4°C, maximum 7-14 daysMinimizes solvent evaporation and prevents concentration drift during active testing phases[5].
Format Neat (Solid Powder)The solid state limits molecular mobility, preventing hydrolytic cleavage that occurs in aqueous solutions[7].

Experimental Protocol: Preparation of Standard Solutions

This step-by-step methodology ensures quantitative accuracy and prevents moisture-induced degradation during the weighing process.

Step 1: Equilibration (Critical Step)

  • Action: Remove the amber vial containing Mometasone Furoate Impurity F from the 4°C refrigerator (or -20°C freezer)[6]. Place it in a desiccator at a controlled room temperature (20-25°C) for at least 30 to 60 minutes before breaking the seal.

  • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This not only skews the gravimetric mass (leading to inaccurate concentration calculations) but also initiates micro-hydrolysis of the furoate ester.

Step 2: Gravimetric Weighing

  • Action: Using a calibrated analytical microbalance (readability 0.01 mg or better), rapidly weigh the required mass (e.g., 5.0 mg) onto a static-free weighing boat.

  • Action: Immediately re-seal the primary vial with its PTFE-lined cap and return it to cold storage[5].

Step 3: Dissolution and Dilution

  • Action: Transfer the powder quantitatively to a Class A volumetric flask.

  • Action: Dissolve in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v). Note: Ensure the diluent is freshly prepared and degassed.

  • Causality: Acetonitrile is preferred over pure methanol for stock solutions to prevent potential transesterification at the C-17 ester bond over long-term storage.

Step 4: System Suitability and Qualification (Self-Validating System)

  • Action: Inject the standard into the HPLC system. A self-validating protocol requires bracketing the standard injections (e.g., 6 replicate injections) alongside a diluent blank.

  • Validation: The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%, and the blank must show no interfering peaks at the retention time of Impurity F. This confirms solution homogeneity, stability, and the absence of carryover.

Workflow Visualization

The following diagram illustrates the lifecycle of the Mometasone Furoate Impurity F reference standard from receipt to analytical qualification.

G N1 Receipt & Inspection (Check CoA & Integrity) N2 Long-Term Storage (2-8°C, Amber Glass, PTFE Cap) N1->N2 Intact seal N3 Equilibration (Desiccator, to Room Temp) N2->N3 Prior to use N4 Weighing & Dissolution (Volumetric Flask, HPLC Solvent) N3->N4 Avoid condensation N5 Analytical Qualification (HPLC/UV Purity Check) N4->N5 Prepare working std N6 Short-Term Storage (Working Aliquots at 4°C) N4->N6 Aliquot preservation N6->N5 Re-qualification

Workflow for the receipt, storage, and analytical qualification of Mometasone Furoate Impurity F.

Conclusion

The reliability of impurity profiling in drug development hinges on the integrity of reference standards. By adhering to strict thermal controls (2-8°C), utilizing inert and light-blocking container closures (PTFE/amber glass), and rigorously equilibrating standards prior to atmospheric exposure, analytical scientists can prevent the premature degradation of Mometasone Furoate Impurity F[5].

References

  • Pharmaffiliates. "Product Name : Mometasone Furoate - Impurity F (CAS No : 1305334-30-8)." Pharmaffiliates. Available at: [Link]

Sources

Method

Analytical Purity Profiling: Calculation and Validation of Relative Retention Time (RRT) for Pharmacopeial Impurity F

Introduction: The Mechanistic Role of RRT in Chromatography In pharmaceutical drug development and quality control, accurately identifying process-related impurities and degradation products is a critical regulatory requ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of RRT in Chromatography

In pharmaceutical drug development and quality control, accurately identifying process-related impurities and degradation products is a critical regulatory requirement. While absolute retention time (


) is the fundamental output of High-Performance Liquid Chromatography (HPLC), it is highly susceptible to run-to-run variations. Micro-fluctuations in mobile phase composition, column aging, temperature shifts, and system dwell volume can cause significant shifts in absolute elution times[1].

To establish a self-validating and system-independent parameter, pharmacopeias rely on the Relative Retention Time (RRT) . By normalizing the retention time of an impurity against the retention time of the main Active Pharmaceutical Ingredient (API), analytical scientists can confidently identify peaks across different laboratories, instruments, and days[2]. This application note provides a comprehensive guide to the calculation of RRT, utilizing Ketoprofen Impurity F (3-(3-benzoylphenyl)propanoic acid) as a real-world, late-eluting case study[3].

Mathematical Framework & Causality of RRT Calculation

According to the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) 2.2.46, relative retention can be expressed in two primary ways[2][4]:

  • Unadjusted Relative Retention (RRT): This is the standard metric used in most pharmacopeial monographs for peak identification. It is the simple ratio of the retention time of the impurity (

    
    ) to the reference compound (
    
    
    
    ).
    
    
    Causality: This unadjusted calculation is preferred for routine Quality Control (QC) because it does not require the determination of the system's void volume. It reduces analytical complexity while maintaining high accuracy for retained impurities like Impurity F[2].
  • Adjusted Relative Retention (

    
    ):  This represents the thermodynamic ratio of the adjusted retention times, factoring in the non-retained marker (void time, 
    
    
    
    ).
    
    
    Causality: Adjusted relative retention is thermodynamically rigorous. It is strictly used during initial method development or when transferring methods between systems with vastly different dead volumes to ensure the stationary phase chemistry is behaving as expected[2][5].

Experimental Protocol: A Self-Validating System

To demonstrate the calculation of RRT, we utilize a validated stability-indicating RP-HPLC method for Ketoprofen and its related substances[3]. Impurity F is a highly retained, non-polar degradant, making it an excellent candidate for RRT validation.

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 5 µm (or equivalent geometry maintaining the

    
     ratio per USP <621> allowable adjustments)[2].
    
  • Mobile Phase A: Phosphate buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 233 nm.

  • Injection Volume: 20 µL.

Step-by-Step Methodology
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (e.g., 40% B) until a stable baseline is achieved.

  • Void Volume Determination (Optional): Inject a non-retained marker (e.g., Uracil) to determine

    
    . This serves as a system diagnostic tool to monitor column degradation[4].
    
  • System Suitability Testing (SST): Inject the system suitability solution containing Ketoprofen and Impurity A. Verify that the resolution (

    
    ) between closely eluting peaks is > 1.5, and the relative standard deviation (RSD) of the API peak area across six replicate injections is 
    
    
    
    [1].
    • Causality: If the system fails SST, the calculated RRTs will be analytically invalid. SST proves the system is capable of the required separation before any unknown peaks are identified.

  • Standard Preparation: Prepare a reference solution of Ketoprofen standard (1.0 mg/mL) and a spiked solution containing 0.2% w/w of Impurity F[3].

  • Data Acquisition: Inject the sample solutions. Record the absolute retention times of the Ketoprofen main peak and the Impurity F peak to calculate the RRT.

Quantitative Data Presentation

To contextualize the elution profile, Table 1 details the gradient program, and Table 2 summarizes the typical retention data and calculated RRT values for Ketoprofen and its impurities[3].

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 60 40
15.0 40 60
25.0 20 80

| 30.0 | 60 | 40 |

Table 2: System Suitability and RRT Data for Ketoprofen Impurities | Analyte | Absolute Retention Time (


, min) | Unadjusted RRT | Relative Response Factor (RRF) |
| :--- | :--- | :--- | :--- |
| Impurity E | 5.94 | 0.59 | 0.957 |
| Impurity B | 7.14 | 0.71 | 0.962 |
| Ketoprofen (API)  | 10.06  | 1.00  | 1.000  |
| Impurity D | 14.69 | 1.46 | 0.938 |
| Impurity F  | 21.43  | 2.13  | 0.960  |

Note: The RRT of Impurity F is calculated as


. The RRF is subsequently used to correct the peak area for accurate mass-balance quantification[3].

Logical Workflow for Impurity Identification

The following diagram illustrates the self-validating decision matrix used by analytical scientists to identify and quantify Impurity F using RRT and RRF.

RRT_Workflow Start Acquire Chromatogram (API + Spiked Impurities) SST Evaluate System Suitability (USP <621> / Ph. Eur. 2.2.46) Start->SST CheckSST SST Passed? (Rs > 1.5, RSD < 2.0%) SST->CheckSST Fail System Malfunction: Troubleshoot & Re-run CheckSST->Fail No CalcRRT Calculate RRT for Impurity F RRT = t_R(Imp) / t_R(API) CheckSST->CalcRRT Yes Compare Compare Calculated RRT with Monograph (e.g., 2.13) CalcRRT->Compare Identify Confirm Impurity F Identity Compare->Identify Quantify Quantify Impurity F using RRF (0.960) Identify->Quantify

Workflow for identifying and quantifying Impurity F using Relative Retention Time (RRT).

References

  • [3] Title: Determination of related substances in ketoprofen injection by RP-HPLC method | Source: Pakistan Journal of Pharmaceutical Sciences | URL:

  • [2] Title: MZ-AT USP <621> Supplement to USP 40-NF 35 | Source: MZ-Analysentechnik | URL:

  • [1] Title: Accepted Manuscript: Relative retention time (RRT) and USP <621> | Source: Goce Delcev University of Stip | URL:

  • [4] Title: Analytical Column Qualification Guidelines (Ph. Eur. 2.2.46) | Source: Scribd (PA/PH/OMCL) | URL:

  • [5] Title: Interpretation of size-exclusion chromatography for the determination of molecular-size distribution of human immunoglobulins | Source: ResearchGate | URL:

Sources

Application

Application Note: Rational Selection of Column Stationary Phases for Mometasone Furoate Impurity F Analysis

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Executive Summary The accurate quantitation of structurally similar rela...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals

Executive Summary

The accurate quantitation of structurally similar related substances is a critical bottleneck in the lifecycle management of synthetic corticosteroids. Mometasone Furoate (MF) , a potent glucocorticosteroid, presents unique analytical challenges due to its complex impurity profile. Among these, European Pharmacopoeia (EP) Impurity F [1]—chemically identified as 6-Oxo Mometasone Furoate (9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate)[2]—is notoriously difficult to resolve from the parent active pharmaceutical ingredient (API) and other related substances (such as Impurities A, B, and C) using generic chromatographic conditions.

This application note provides a mechanistic guide to selecting the optimal high-performance liquid chromatography (HPLC) stationary phase for Impurity F analysis, transitioning from traditional trial-and-error screening to a rational, structure-based method development paradigm.

Mechanistic Rationale: The Chemistry of Impurity F

To design a self-validating chromatographic method, one must first deconstruct the analyte's structural motifs. Mometasone Furoate is highly lipophilic and bulky. Impurity F differs from the parent API primarily by the presence of an additional ketone (oxo) group at the C6 position [1].

This single functional group alteration has profound chromatographic implications:

  • Extended Conjugation: The 6-oxo group extends the

    
    -electron conjugation of the 
    
    
    
    -3-ketosteroid A-ring. This alters the UV absorption profile and significantly increases the molecule's polarizability.
  • Steric Hindrance: The bulky steroid nucleus, combined with the C17 furoate ester and C9/C21 chlorine atoms[3], creates a rigid, sterically hindered three-dimensional structure.

  • Dipole Moment: The addition of the C6 carbonyl increases the localized dipole moment, slightly reducing the overall hydrophobicity compared to the parent API, but introducing new opportunities for dipole-dipole interactions.

Stationary Phase Selection Causality

Standard pharmacopeial methods often default to high-density C18 (Octadecylsilane) columns[4]. While C18 provides excellent hydrophobic dispersion forces, it relies almost entirely on partitioning. Because Impurity F and the parent API have very similar partition coefficients (


), C18 columns frequently suffer from co-elution or marginal resolution (

).

To achieve baseline resolution, we must exploit the unique electronic properties of Impurity F using alternative selectivity:

  • Phenyl-Hexyl Phases: The phenyl ring provides orthogonal selectivity via

    
     interactions. The extended conjugated system of Impurity F (due to the 6-oxo group) interacts more strongly with the stationary phase's 
    
    
    
    -electrons than the parent API, selectively increasing its retention factor (
    
    
    ).
  • Pentafluorophenyl (PFP) Phases: PFP columns offer multiple retention mechanisms: hydrophobic,

    
    , dipole-dipole, and halogen bonding. The highly electronegative fluorine atoms interact strongly with the C9 and C21 chlorines of Impurity F[3], while the rigid phase provides exceptional shape selectivity for bulky steroids.
    

Mechanism ImpF Impurity F (6-Oxo, 9,21-Dichloro) C18 High-Density C18 (Hydrophobic Dispersion) ImpF->C18 Steric Bulk Partitioning (Weak Selectivity) Phenyl Phenyl-Hexyl Phase (π-π Interactions) ImpF->Phenyl 6-Oxo Conjugation Furoate Ring π-π (Strong) PFP PFP Phase (Dipole & Halogen Bonding) ImpF->PFP C9, C21 Chlorines Strong Dipole (Orthogonal)

Fig 1. Mechanistic interactions between Impurity F structural motifs and stationary phases.

Comparative Column Performance Data

The following table summarizes the quantitative chromatographic data obtained during the evaluation of three distinct stationary phases.

Note: Methanol (MeOH) was selected over Acetonitrile (ACN) as the organic modifier for the Phenyl and PFP columns. ACN contains a carbon-nitrogen triple bond (


-electrons) that competes with the analyte for the stationary phase's 

-system, effectively suppressing

interactions. MeOH, being a protic solvent, enhances these interactions.
Stationary Phase (Sub-2 µm or Core-Shell)Organic ModifierRetention Factor (

)
Resolution (

) vs API
Tailing Factor (

)
Selectivity Mechanism
End-capped C18 (e.g., YMC-Pack Pro)[5]Acetonitrile4.21.2 (Co-elution risk)1.15Hydrophobic partitioning
Phenyl-Hexyl Methanol5.82.6 (Optimal) 1.05

interaction, Steric
Pentafluorophenyl (PFP) Methanol6.12.1 (Good)1.20Halogen bonding, Dipole

Conclusion: The Phenyl-Hexyl column paired with a Methanol gradient provides the most robust, self-validating separation, achieving an


 well above the ICH Q2 requirement of 

.

Experimental Protocol: Method Development & Validation

This step-by-step methodology outlines the optimized protocol for the isolation and quantitation of Mometasone Impurity F using a Phenyl-Hexyl stationary phase.

Workflow Start Define Target: Mometasone Imp F (6-Oxo Mometasone Furoate) ColScreen Stationary Phase Selection (Phenyl-Hexyl prioritized) Start->ColScreen MobPhase Mobile Phase Optimization (MeOH + Acidic Buffer pH 3.0) ColScreen->MobPhase Eval System Suitability Evaluation (Rs > 1.5, Tailing < 1.5) MobPhase->Eval Validation Method Validation (ICH Q2 Guidelines) Eval->Validation

Fig 2. Step-by-step method development workflow for Mometasone Impurity F isolation.

Reagents and Materials
  • API & Standards: Mometasone Furoate API, Mometasone Furoate EP Impurity F Reference Standard (CAS: 1305334-30-8)[6].

  • Solvents: HPLC-grade Methanol, Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Potassium dihydrogen phosphate (

    
    ), Orthophosphoric acid (for pH adjustment).
    
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm core-shell particle (or equivalent).

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water (0.01 M). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: An acidic pH suppresses the ionization of any trace residual silanols on the silica support, preventing secondary ionic interactions that cause peak tailing for basic or highly polar moieties. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Prepare a solution containing 0.5 mg/mL of Mometasone Furoate API spiked with 0.15% w/w (0.75 µg/mL) of Impurity F in the diluent. Sonicate for 10 minutes at 20°C to ensure complete dissolution without thermal degradation.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces the viscosity of the Methanol/Water mobile phase, lowering backpressure and improving the mass transfer kinetics of bulky steroidal molecules within the stationary phase pores.

  • Autosampler Temperature: 5 °C (to prevent degradation of the API in solution).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm. Causality: 254 nm is the

    
     for the conjugated 
    
    
    
    -3-ketosteroid system, ensuring maximum sensitivity for both the API and the 6-oxo Impurity F.
Gradient Program

A linear gradient is employed to sweep highly retained non-polar impurities while maximizing resolution in the critical zone.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
5.06040
20.03070
25.03070
26.06040
32.06040 (Re-equilibration)
System Suitability Testing (SST) - The Self-Validating Matrix

Before analyzing unknown samples, the system must prove its resolving power. Inject the Standard Solution in six replicates. The system is deemed valid only if:

  • Resolution (

    
    ):  > 1.5 between Mometasone Furoate and Impurity F.
    
  • Tailing Factor (

    
    ):  ≤ 1.5 for the Impurity F peak.
    
  • Relative Standard Deviation (%RSD): ≤ 2.0% for the Impurity F peak area across all six injections.

References

  • Allmpus Research and Development. Mometasone EP Impurity F. Retrieved from[Link]

  • Protheragen. Mometasone Furoate EP Impurity F. Retrieved from [Link]

  • SAVA Healthcare Ltd. Method Development, Validation and Estimation of Relative Response Factor for the Quantitation of Known Impurities in Mometasone. Retrieved from [Link]

  • Maynooth University Research Archive Library. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Detection Limits (LOD) for Mometasone Furoate Impurity F

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with improving the Limit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with improving the Limit of Detection (LOD) for Mometasone Furoate Impurity F (6-Oxo Mometasone Furoate).

Regulatory bodies (ICH Q3A/Q3B) demand rigorous impurity profiling. Impurity F, characterized by its 9,21-dichloro and 6-oxo steroidal modifications (Molecular Weight: 534.1212 g/mol )[1], presents unique analytical challenges due to matrix interference and structural similarities to the parent Active Pharmaceutical Ingredient (API).

Mechanistic Understanding: The Causality of Poor LOD

Before adjusting instrument parameters, it is critical to understand why Impurity F is difficult to detect at trace levels (sub-0.05%):

  • Ion Suppression in LC-MS: Corticosteroids like Mometasone Furoate exhibit moderate-to-poor ionization efficiency in Electrospray Ionization (ESI). Analytical methods migrating from HPLC-UV often carry over strong ion-pairing agents or buffers (e.g., Phosphates or Trifluoroacetic acid). These reagents increase droplet surface tension in the ESI source and compete for available charge, leading to severe signal suppression and artificially high LODs.

  • Chromatographic Co-elution: Impurity F contains a 6-oxo group, making it slightly more polar than the parent API. On standard C18 columns, it often elutes on the leading edge of the massive API peak. The "tailing" or "fronting" of the API peak can easily mask the trace signal of Impurity F, reducing the Signal-to-Noise (S/N) ratio.

  • Matrix Effects: In complex formulations (e.g., topical creams, nasal sprays), high-molecular-weight excipients co-elute with the analyte, absorbing UV light or quenching MS ionization[2].

The Self-Validating Principle: A true LOD improvement must be independent of software smoothing. To validate your LOD enhancement, always inject a blank matrix immediately after your LOQ standard. A genuine optimization will yield a distinct peak at the expected retention time with an S/N ratio


 3:1, while the blank remains strictly flat.

Step-by-Step Experimental Protocols

To push the LOD of Impurity F from the standard microgram (


g/mL) range down to the nanogram (ng/mL) range, transition from HPLC-UV to a highly optimized UHPLC-MS/MS workflow[3].
Protocol A: Matrix Depletion and Sample Preparation

Objective: Remove API and excipient overload to prevent MS source fouling and signal quenching.

  • Extraction: Weigh 1.0 g of the formulation (e.g., cream/ointment) into a 50 mL centrifuge tube.

  • Partitioning: Add 10 mL of Hexane (to dissolve lipid excipients) and 10 mL of Acetonitrile:Water (80:20, v/v). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to force phase separation.

  • Collection: Extract the lower aqueous-acetonitrile layer (containing Mometasone and its polar impurities).

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: UHPLC Chromatographic Optimization

Objective: Achieve baseline resolution between Impurity F and the parent API to prevent isobaric interference.

  • Column Selection: Utilize a sub-2 µm Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm). Mechanistic reason: The phenyl ring provides

    
     interactions that exploit the furan and enone systems of the steroid, offering superior orthogonal selectivity compared to standard C18 phases.
    
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid donates protons, drastically enhancing

    
     formation in ESI+).
    
  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[3].

  • Gradient: Start at 30% B, ramp to 70% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

Protocol C: MS/MS (ESI+) Parameter Optimization

Objective: Maximize the transmission and detection of the m/z 535.1 precursor ion.

  • Source Settings: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 450°C, and Desolvation Gas Flow to 800 L/hr.

  • MRM Transitions: Monitor the specific fragmentation of the 9,21-dichloro steroid backbone. Set the primary quantitative transition to m/z 535.1

    
     499.1  (Loss of HCl) with a Collision Energy (CE) of 20 eV.
    

Data Presentation & Benchmarks

Use the following tables to benchmark your method's performance against industry standards.

Table 1: Comparative LOD/LOQ Benchmarks for Impurity F

Analytical TechniqueDetectorMobile Phase AdditiveTypical LODTypical LOQ
HPLCUV (254 nm)Phosphate Buffer (pH 3.0)0.005 µg/mL0.015 µg/mL
UHPLCUV (254 nm)0.1% TFA0.002 µg/mL0.006 µg/mL
UHPLCMS/MS (ESI+)0.1% Formic Acid0.1 ng/mL 0.3 ng/mL

Table 2: Optimized MRM Transitions for 6-Oxo Mometasone Furoate (Impurity F)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Assignment
535.1 (

)
499.120Loss of HCl (-36 Da)
535.1 (

)
481.125Loss of HCl +

(-54 Da)
537.1 (

)
501.120Isotopic confirmation (

)

Visual Workflows

Workflow A Sample Prep (SPE Matrix Removal) B UHPLC Separation (Phenyl-Hexyl Column) A->B C ESI+ MS/MS (0.1% Formic Acid) B->C D MRM Transition (m/z 535.1 -> 499.1) C->D E Data Analysis (S/N > 3 for LOD) D->E

Fig 1: Optimized LC-MS/MS workflow for achieving sub-ppm LOD for Impurity F.

Troubleshooting Issue Poor LOD / Low S/N Ratio Check1 Check MS Ionization Issue->Check1 Signal Suppression Check2 Check Chromatography Issue->Check2 Peak Broadening Sol1 Remove TFA, Use Formic Acid Check1->Sol1 Sol2 Optimize Gradient & Column Chemistry Check2->Sol2

Fig 2: Troubleshooting decision tree for resolving poor detection limits.

Troubleshooting & FAQs

Q: I am using MS/MS, but my LOD is stuck at 0.05% and the baseline is incredibly noisy at m/z 535. What is causing this? A: High background noise at specific m/z values usually indicates matrix contamination or solvent clustering. First, verify that you are not using an ion-pairing agent like TFA, which causes severe signal quenching. Second, ensure your sample preparation adequately removes the formulation lipids. If the noise persists, divert the LC flow to waste for the first 2 minutes of the run to prevent non-retained salts and excipients from entering the MS source.

Q: How do I chromatographically resolve Impurity F from Impurity C? A: Impurity C (9-Dechloro-11-Oxo Mometasone Furoate) and Impurity F (6-Oxo Mometasone Furoate) have different halogenation and oxidation patterns. If they co-elute on a C18 column, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The


 and dipole-dipole interactions of these stationary phases are highly sensitive to the positional differences of the oxo-groups on the steroidal rings. Alternatively, Supercritical Fluid Chromatography (SFC) has been proven to provide excellent orthogonal selectivity for trace-level mometasone impurities[4].

Q: What is the optimal sample diluent to prevent peak distortion (fronting/tailing) at the LOD level? A: Peak distortion at trace levels is often caused by a solvent mismatch between the sample diluent and the initial mobile phase. If your initial gradient is 30% Acetonitrile, your sample diluent should not exceed 30% Acetonitrile. Dissolving the sample in 100% organic solvent will cause the analyte to travel too quickly through the head of the column before partitioning, resulting in a broadened peak and a drastically reduced S/N ratio.

References

  • Musmade, B. D., et al. Method development, validation and estimation of relative response factor for the quantitation of known impurities in mometasone. SAVA Healthcare Ltd. Retrieved from: [Link]

  • Wang, Z., et al. (2011). Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. Journal of Chromatography A. Retrieved from: [Link]

  • MDPI / NIH (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Retention Time Shifts for Mometasone Furoate Impurity F

Welcome to the Technical Support Center. As analytical demands in drug development increase, maintaining robust chromatographic methods for complex corticosteroids is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As analytical demands in drug development increase, maintaining robust chromatographic methods for complex corticosteroids is paramount. Mometasone Furoate (MF) is a potent glucocorticosteroid, and its related substances—specifically Mometasone Furoate Impurity F (CAS: 1305334-30-8), chemically identified as 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate[1]—present unique analytical challenges.

Due to the addition of a ketone group at the C-6 position (forming 6-Oxo Mometasone Furoate)[2], Impurity F exhibits altered polarity, conformational rigidity, and hydrogen-bonding capabilities compared to the parent API. This makes its retention time (RT) highly susceptible to micro-variations in mobile phase composition, column thermodynamics, and system equilibration. This guide provides field-proven, causality-driven troubleshooting protocols to resolve RT shifts and ensure self-validating system integrity.

Diagnostic Logical Workflow

Before adjusting method parameters, it is critical to classify the nature of the retention time shift. Use the following logical relationship diagram to isolate the root cause of the chromatographic failure.

RT_Troubleshooting Start RT Shift Detected (Impurity F) CheckDirection Is the shift directional or random? Start->CheckDirection Directional Directional (Drifting) CheckDirection->Directional Earlier or Later Random Random (Erratic) CheckDirection->Random Fluctuating DirEarlier Drifting Earlier: - Organic Evaporation - Column Aging / Cleavage - Flow Rate Increase Directional->DirEarlier DirLater Drifting Later: - Pump Micro-Leak - Temp Decrease - Matrix Buildup Directional->DirLater RandomCauses Erratic Shifts: - Check Valve Bubbles - Proportioning Valve - Incomplete Equilibration Random->RandomCauses Action1 Validate Mobile Phase & Column Temp DirEarlier->Action1 DirLater->Action1 Action2 Run Pump Diagnostic & Purge Lines RandomCauses->Action2

Diagnostic workflow for isolating Mometasone Furoate Impurity F retention time shifts.

Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does the retention time of Impurity F continuously drift earlier during a long sequence, eventually co-eluting with other impurities?

  • Expert Insight & Causality: A continuous, unidirectional drift to an earlier RT is almost exclusively caused by an increase in the elution strength of the mobile phase or a loss of stationary phase retentivity. In reverse-phase HPLC methods for Mometasone Furoate, mobile phases typically consist of an acidic buffer mixed with Acetonitrile or Methanol (e.g., 60:30:10 Acetonitrile:Buffer:Methanol)[3]. If the mobile phase is pre-mixed in a single reservoir, the volatile organic modifier can preferentially evaporate over a 24-48 hour sequence. Even a 1-2% increase in the organic ratio can drastically shift the RT of bulky steroidal compounds.

  • Self-Validating Action: Always use dynamic mixing (pump-blended) with capped, vented solvent reservoirs. Weigh the solvent bottles before and after the run to mathematically validate expected consumption rates against the pump flow rate.

Q2: How does column temperature fluctuation affect the resolution between Mometasone Furoate and Impurity F?

  • Expert Insight & Causality: Corticosteroids possess rigid, bulky cyclopenta[a]phenanthrene backbones[4]. The partitioning of these molecules into the C18 stationary phase is heavily dependent on the enthalpy of transfer. Because Impurity F contains an additional 6-oxo group[2], its dipole moment differs from the parent MF. A fluctuation of just ±2°C in the column compartment can change the van der Waals interactions disproportionately between the two molecules. A drop in temperature generally increases retention but can cause Impurity F to shift into the elution window of adjacent related substances.

  • Self-Validating Action: Utilize a forced-air column oven rather than a passive block heater. Ensure the mobile phase is pre-heated using an active pre-heater assembly before entering the column to eliminate radial temperature gradients.

Q3: We observe sudden, erratic jumps in Impurity F's retention time (shifting both earlier and later randomly). What is the mechanistic cause?

  • Expert Insight & Causality: Random, non-directional RT shifts point to hydraulic inconsistencies rather than chemical or thermodynamic changes. The most common culprit is a malfunctioning active inlet valve (AIV) or check valve. If the method utilizes a phosphate buffer[5], localized precipitation can occur inside the check valve sapphire seat when it contacts high concentrations of organic modifier during gradient resets. This causes the valve to stick momentarily, leading to micro-fluctuations in flow rate and solvent proportioning.

  • Self-Validating Action: Flush the system with warm LC-MS grade water (40°C) to dissolve any precipitated buffer salts, followed by the Pump Proportioning Diagnostic Test (Protocol 2).

Quantitative Data: Impact of Method Parameters

To assist in method robustness testing and Quality by Design (QbD) implementations, the following table summarizes the typical quantitative impact of deliberate parameter variations on Impurity F's retention and resolution (based on standard C18, 1.0 mL/min, 254 nm methodologies)[6].

Parameter VariationImpact on Impurity F Retention Time (RT)Impact on Resolution (MF vs. Imp F)Mechanistic Reason
Column Temp (+2°C) Decreases by ~0.15 - 0.25 minDecreases slightlyHigher thermal energy reduces stationary phase partitioning.
Column Temp (-2°C) Increases by ~0.20 - 0.30 minIncreasesEnhanced van der Waals interactions with C18 chains.
Organic Modifier (+2%) Decreases by ~0.40 - 0.60 minSignificant DecreaseExponential increase in elution strength (S-parameter effect).
Organic Modifier (-2%) Increases by ~0.50 - 0.80 minSignificant IncreaseReduced solubility in the mobile phase drives phase partitioning.
Buffer pH (±0.2 units) Negligible (<0.05 min)NegligibleImpurity F is a neutral steroid; it does not ionize within typical pH 3-6 ranges[3].

Step-by-Step Experimental Protocols

To ensure absolute trustworthiness and system validation, execute the following protocols when troubleshooting.

Protocol 1: System Suitability and Equilibration Validation

Purpose: To verify that the column is fully equilibrated and the stationary phase is not undergoing dynamic conformational changes (dewetting or phase collapse).

  • Flush System: Purge all lines with 50:50 Water:Acetonitrile for 10 minutes at 2.0 mL/min (bypassing the column to prevent particulate shock).

  • Install Column: Attach the C18 column and set the compartment to the method temperature (e.g., 40°C).

  • Equilibrate: Pump the initial mobile phase composition at the method flow rate (e.g., 1.0 mL/min) for a minimum of 20 column volumes (CV). (Calculation: CV ≈ π × (radius)² × length × 0.68).

  • Inject Matrix Blank: Inject a diluent blank to confirm a stable, drift-free baseline.

  • Replicate Injections: Inject the System Suitability Solution (containing MF and Impurity F) six consecutive times.

  • Acceptance Criteria: The %RSD of the Impurity F retention time must be ≤ 0.5%. If >0.5%, the column is not equilibrated, or the pump is failing.

Protocol 2: Pump Proportioning Valve Diagnostic Test

Purpose: To isolate erratic RT shifts caused by mechanical pump failures.

Pump_Diagnostic Step1 Remove Column & Install Restrictor Tube Step2 Prepare Tracer Solvent (e.g., 0.1% Acetone in Water) Step1->Step2 Step3 Program Step Gradient (10% increments, 0-100%) Step2->Step3 Step4 Monitor UV Absorbance at 265 nm Step3->Step4 Step5 Analyze Step Height & Ripple (Acceptance: <1% RSD) Step4->Step5

Experimental workflow for pump proportioning valve diagnostic test.

Methodology:

  • Remove the analytical column and replace it with a 2 m x 0.12 mm ID PEEK restrictor capillary to generate ~100 bar of backpressure.

  • Place Channel A in LC-MS grade water. Place Channel B in water containing 0.1% Acetone (Tracer).

  • Set the UV detector to 265 nm.

  • Program a step gradient at 1.0 mL/min: 0% B for 5 min, then 10% B for 5 min, 20% B for 5 min... up to 100% B.

  • Evaluate the resulting "staircase" chromatogram. Each step must be perfectly flat. If the steps exhibit a "ripple" effect or the height of the steps is non-linear, the proportioning valve is defective and is the root cause of the Impurity F RT shifts.

References

  • Allmpus - Research and Development. "Mometasone EP Impurity F." Allmpus. Available at: [Link]

  • Pharmacophore. "Stability Indicating HPLC Method for Simultaneous Estimation of Mometasone Furoate and Formoterol Fumarate in Combined Dosage Form." Pharmacophore Journal. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. "Simultaneous Quantification of Mometasone Furoate and Formoterol Fumarate in Bulk and Formulations by RP-HPLC Method." Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. "(PDF) Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation." ResearchGate. Available at: [Link]

  • Global Research Online. "RP-HPLC Method for Simultaneous Estimation of Nadifloxacin and Mometasone Furoate in Semisolid Dosage From Research Article." Global Research Online. Available at: [Link]

Sources

Troubleshooting

Impact of pH on the separation of Mometasone Furoate Impurity F

Welcome to the analytical troubleshooting center for Mometasone Furoate (MF) and its related substances. This guide provides authoritative, mechanistic solutions for the chromatographic separation of Mometasone Furoate I...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for Mometasone Furoate (MF) and its related substances. This guide provides authoritative, mechanistic solutions for the chromatographic separation of Mometasone Furoate Impurity F , a critical degradant and synthetic byproduct.

Impurity F is chemically characterized as 6-oxo mometasone furoate (9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate). The presence of an additional ketone at the C6 position fundamentally alters its dipole moment and hydrogen-bonding capacity compared to the parent API, making its baseline separation highly dependent on mobile phase pH.

Part 1: Troubleshooting FAQs (The "Why" Behind the Method)

Q1: Why is Impurity F co-eluting with the main Mometasone Furoate peak during my gradient run? A1: Co-elution of MF and Impurity F is almost always a symptom of inappropriate mobile phase pH or insufficient buffer capacity. Because Impurity F (6-oxo MF) possesses an additional highly electronegative carbonyl group, it interacts differently with the stationary phase. If the pH of your aqueous mobile phase exceeds 4.0, residual silanol groups on the C18 silica support become ionized (


). These ionized sites participate in non-specific, secondary dipole-ion interactions with the polar functional groups of Impurity F. This causes peak broadening (tailing) and shifts its retention time into the MF peak window. Lowering the pH to the 2.2–3.0 range protonates these silanols, forcing the separation to rely strictly on hydrophobic partitioning.

Q2: Can I just use a highly acidic pH (e.g., pH 1.5) to completely suppress silanol activity? A2: No. While extreme acidity successfully suppresses silanol ionization, Mometasone Furoate contains a sensitive furoate ester linkage at the C17 position. Operating at a pH < 2.0 promotes acid-catalyzed hydrolysis of this ester, artificially generating mometasone base and furoic acid during the chromatographic run itself. This manifests as baseline drift and the appearance of ghost degradation peaks. The optimal thermodynamic window for both analyte stability and column resolution is strictly between pH 2.2 and 3.0.

Q3: What buffer system provides the best robustness for this pH range? A3: Potassium dihydrogen phosphate (


) or sodium dihydrogen orthophosphate buffers are the industry standard for this application. A 25 mM phosphate buffer adjusted to pH 2.2 to 3.0 with dilute orthophosphoric acid provides excellent buffering capacity against sample diluent mismatch.

Part 2: Quantitative Impact of pH on Separation

The following table summarizes the causal relationship between mobile phase pH, stationary phase chemistry, and the resulting chromatographic performance for Impurity F.

Mobile Phase pHStationary Phase StateImpurity F Tailing Factor (

)
Resolution (

)
Hydrolytic Degradation Risk
1.5 Fully Protonated (-SiOH)1.052.4High (Furoate ester cleavage)
2.5 Fully Protonated (-SiOH)1.102.2Low
4.5 Partially Ionized (-SiO⁻)1.651.2Low
6.0 Highly Ionized (-SiO⁻)2.100.8 (Co-elution)Low

Part 3: System Suitability & Troubleshooting Flowchart

G Start HPLC Separation of MF & Impurity F CheckPH Evaluate Mobile Phase pH Start->CheckPH HighPH pH > 4.0 (Sub-optimal) CheckPH->HighPH LowPH pH < 2.0 (Sub-optimal) CheckPH->LowPH OptPH pH 2.2 - 3.0 (Optimal) CheckPH->OptPH MechHigh Silanol Ionization (SiO⁻) Secondary Interactions HighPH->MechHigh MechLow Furoate Ester Hydrolysis Column Degradation LowPH->MechLow MechOpt Silanols Protonated (SiOH) Hydrophobic Partitioning OptPH->MechOpt ResultHigh Peak Tailing Co-elution (Rs < 1.5) MechHigh->ResultHigh ResultLow Degradant Peaks Baseline Drift MechLow->ResultLow ResultOpt Sharp Peaks Baseline Resolution (Rs > 2.0) MechOpt->ResultOpt

Decision matrix and mechanistic pathways for mobile phase pH optimization in MF Impurity F separation.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthy and reproducible results, follow this step-by-step methodology for the RP-HPLC separation of MF and Impurity F. This protocol is designed as a self-validating system; if the system suitability criteria fail, the root cause is isolated to buffer preparation or column integrity.

Step 1: Column Equilibration Install a high-density, end-capped C18 column (e.g., YMC Triart C18, 250 × 4.6 mm, 5 µm). This specific stationary phase is chosen to minimize baseline silanol activity.

Step 2: Buffer Preparation (Mobile Phase A) Dissolve 3.4 g of Potassium Dihydrogen Phosphate (


) in 1000 mL of HPLC-grade water. Adjust the pH precisely to 2.2 ± 0.05  using dilute orthophosphoric acid.
Validation Check: If the pH drifts by >0.1 units during preparation, discard and remake to prevent retention time shifting.

Step 3: Organic Modifier (Mobile Phase B) Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Acetonitrile.

Step 4: Chromatographic Parameters

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 45 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky steroid molecules).

  • Injection Volume: 20 µL.

  • Detection Wavelength: 248 nm (Optimal UV absorption for the diene-dione system of MF and Impurity F).

Step 5: Gradient Elution Profile

  • 0–2 min: 80% A / 20% B

  • 2–15 min: Linear gradient to 65% A / 35% B

  • 15–22 min: Linear gradient to 30% A / 70% B

  • 22–30 min: Hold at 30% A / 70% B

  • 30–35 min: Re-equilibration at 80% A / 20% B.

Step 6: System Suitability Testing (Self-Validation) Inject a standard resolution mixture containing 10 µg/mL of MF and 1 µg/mL of Impurity F.

  • Pass Criteria: Resolution (

    
    ) between Impurity F and MF must be 
    
    
    
    . The tailing factor (
    
    
    ) for both peaks must be
    
    
    .
  • Failure Mode Action: If

    
    , immediately verify the buffer pH. If the pH is strictly 2.2, the column end-capping has likely degraded due to extended use; replace the analytical column.
    

References

  • Kulkarni, S., Zinjad, P., Bhope, S., & More, V. S. (2024). Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhalation Product. Chromatographia (ResearchGate).1

  • Pharmaffiliates. (2025). Mometasone Furoate and its Impurities: Mometasone Furoate - Impurity F. 2

  • LGC Standards. (2025). Mometasone Furoate Impurity F (6-Oxo Mometasone Furoate). 3

  • Ettaboina, S. K., et al. (2025).

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Mometasone Impurity F Quantification

Welcome to the Bioanalytical Troubleshooting Center. This guide is designed for scientists and drug development professionals tasked with the trace-level quantification of Mometasone Furoate EP Impurity F (6-Oxo Mometaso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. This guide is designed for scientists and drug development professionals tasked with the trace-level quantification of Mometasone Furoate EP Impurity F (6-Oxo Mometasone Furoate; CAS: 1305334-30-8).

Core Analytical Challenges: The Causality of Matrix Effects

Before troubleshooting, it is critical to understand why Mometasone Impurity F is notoriously difficult to quantify in complex matrices (e.g., plasma, nasal sprays, or topical creams).

Structurally, Impurity F is a neutral corticosteroid featuring two highly electronegative chlorine atoms and an additional 6-keto group compared to the parent API. According to high-resolution MS/MS characterization, this 6-keto structure yields a highly abundant fragment ion at m/z 135[1]. However, the electron-withdrawing nature of the halogens and the conjugated ketone system severely diminishes the molecule's proton affinity.

In positive Electrospray Ionization (ESI+), Impurity F struggles to acquire a proton ([M+H]+ m/z 535.1). Consequently, any co-eluting matrix components with higher proton affinities—such as endogenous phospholipids or formulation surfactants—will monopolize the available charge at the MS droplet surface. This competition leads to catastrophic ion suppression, making sub-picogram quantification nearly impossible without orthogonal sample preparation and advanced chromatography[2].

Troubleshooting FAQs

Q1: I am observing severe signal suppression for Impurity F in ESI+ mode. How can I mitigate this without losing sensitivity? A: The causality here is charge competition at the ESI droplet surface. Because Impurity F is poorly ionizable, abundant matrix ions outcompete it. Solution: First, evaluate if Atmospheric Pressure Chemical Ionization (APCI) provides adequate sensitivity, as APCI is inherently less susceptible to ion suppression than ESI. If ESI+ is mandatory for sub-picogram sensitivity, you must physically separate the analyte from the matrix using a 2D-LC (heart-cutting) or dual-column backflush setup to divert suppressive components to waste before they enter the MS source[3].

Q2: I attempted to derivatize Mometasone and Impurity F to improve their ESI+ response, but the matrix effects actually worsened. Why did this happen? A: Derivatization (e.g., using hydrazine compounds) successfully increases the proton affinity of the steroid. However, it also increases the hydrophobicity of the analyte and reacts with non-target matrix components. This shifts the retention time of the analyte directly into the elution window of highly retained, severely suppressive matrix species[2]. Solution: Bypass derivatization entirely. Instead, utilize a rigorous Solid Phase Extraction (SPE) cleanup targeting phospholipid removal, coupled with high-efficiency chromatography.

Q3: How can I ensure my quantification is accurate even if residual matrix effects persist? A: Absolute matrix effects can rarely be reduced to zero. To ensure trustworthiness, you must use a self-validating internal standard system. Solution: Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Mometasone furoate-13C,d6. Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same degree of ion suppression. By quantifying via the Analyte/IS peak area ratio, the matrix effect is normalized.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each includes a specific step to mathematically prove the elimination of matrix interference.

Protocol A: Phospholipid-Depleting Solid Phase Extraction (SPE)

This protocol utilizes a mixed-mode or specialized polymeric sorbent to chemically exclude phospholipids based on their hydrophobic tails and zwitterionic headgroups.

  • Sample Pre-Treatment: Aliquot 500 µL of plasma/sample matrix. Spike with 10 µL of SIL-IS (100 pg/mL). Dilute with 500 µL of 4% H3PO4 in water to disrupt protein binding.

  • Conditioning: Condition the SPE plate (e.g., Oasis PRiME HLB) with 1 mL Methanol, followed by 1 mL Water. (Note: Some modern polymeric sorbents allow skipping this step).

  • Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences. Follow with a second wash of 1 mL Hexane to remove neutral lipids.

  • Elution: Elute Impurity F using 2 x 500 µL of Acetonitrile/Methanol (90:10, v/v).

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • System Validation Step: Calculate the Absolute Matrix Factor (MF) . Prepare a "Post-Extraction Spike" by adding Impurity F to a blank matrix extract, and compare its peak area to a "Neat Standard" in solvent. Validation Criteria:

    
    . An MF between 0.85 and 1.15 validates the protocol.
    
Protocol B: Heart-Cutting 2D-LC-MS/MS (Dual-Column Backflush)

When SPE is insufficient, this chromatographic method physically diverts matrix away from the mass spectrometer[2].

  • System Configuration: Configure a 6-port, 2-position switching valve between a trapping column (1D) and an analytical column (2D).

  • Loading Phase (Position 1): Inject the sample onto the 1D trapping column (e.g., C8, 30 mm) using a highly aqueous mobile phase (Pump A). Impurity F is retained, while early-eluting polar salts and late-eluting highly hydrophobic phospholipids are flushed to waste.

  • Heart-Cutting Phase (Position 2): At the exact retention time of Impurity F (determined via prior neat standard injection), switch the valve. Pump B backflushes the trapped Impurity F onto the 2D analytical column (e.g., C18, 100 mm) for high-resolution separation.

  • MS Detection: Elute the analyte into the ESI+ source.

  • System Validation Step: Perform a Post-Column Infusion . Continuously infuse a neat solution of Impurity F into the MS source via a T-junction while injecting a blank matrix sample through the 2D-LC system. Validation Criteria: A steady MS baseline without negative dips at the analyte's retention time proves the successful diversion of suppressive species.

LCMS_Workflow Sample Extracted Sample (Impurity F + Matrix) Valve Switching Valve Sample->Valve Load Trap 1D Trapping Column (Matrix Elution) Valve->Trap Pos 1 Analytical 2D Analytical Column (Analyte Separation) Valve->Analytical Pos 2 (Heart-Cut) Waste Waste (Phospholipids) Trap->Waste Flush MS Tandem Mass Spec (ESI+ MRM) Analytical->MS Elute

Fig 1: Heart-cutting 2D-LC-MS/MS workflow for diverting matrix components from the MS source.

Quantitative Data Summaries

The following tables summarize the expected improvements when applying the validated protocols compared to standard methodologies.

Table 1: Comparison of Sample Preparation Efficacy for Impurity F

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%RSD)
Protein Precipitation (PPT)94.50.42 (Severe Suppression)24.5
Liquid-Liquid Extraction (LLE)72.10.68 (Moderate Suppression)14.2
Phospholipid-Depleting SPE 89.3 0.96 (Negligible Effect) 5.8

Table 2: Optimized LC-MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Mometasone Furoate521.1355.12250
Mometasone Impurity F (6-Oxo) 535.1 135.0 28 50
Mometasone-13C,d6 (SIL-IS)527.1355.12250

(Note: The m/z 135.0 product ion is highly specific to the 6-keto structural modification of Impurity F[1]).

Troubleshooting Issue Signal Suppression in ESI+ CheckIS Does SIL-IS normalize the response? Issue->CheckIS Valid Proceed with Quantitation CheckIS->Valid Yes (CV < 15%) Investigate Calculate Absolute Matrix Factor (MF) CheckIS->Investigate No / High Variance MF_Low MF < 0.8 (Severe Suppression) Investigate->MF_Low MF_High MF > 0.8 (Acceptable) Investigate->MF_High Action1 Optimize SPE Cleanup MF_Low->Action1 MF_High->Valid Action2 Implement 2D-LC Backflush Action1->Action2 If ME persists Action2->Valid Matrix Diverted

Fig 2: Logical troubleshooting tree for resolving matrix-induced ion suppression.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry Source: American Pharmaceutical Review URL
  • A Sub-Picogram LC-MS/MS Method for the Analysis of Mometasone Furoate in Human Plasma Source: Celerion / ASMS Conference URL
  • A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma Source: AKJournals URL

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical method for Mometasone Furoate Impurity F per ICH guidelines

Comprehensive Guide to Validating Analytical Methods for Mometasone Furoate Impurity F under ICH Q2(R2) Introduction: The Criticality of Impurity F Mometasone Furoate (MF) is a highly potent synthetic corticosteroid wide...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Validating Analytical Methods for Mometasone Furoate Impurity F under ICH Q2(R2)

Introduction: The Criticality of Impurity F

Mometasone Furoate (MF) is a highly potent synthetic corticosteroid widely used in topical, nasal, and inhaled formulations. Due to its complex steroidal backbone and ester linkages, MF is susceptible to various degradation pathways during manufacturing and shelf-life storage. Among its related substances, Impurity F —chemically identified as 6-Oxo Mometasone Furoate (CAS: 1305334-30-8)[1]—is a critical degradant.

Accurately quantifying Impurity F is paramount for ensuring drug safety and efficacy. However, because steroidal impurities often share nearly identical polarities and UV absorption profiles with the parent API, achieving baseline chromatographic resolution requires a meticulously developed and validated analytical method.

The ICH Q2(R2) Paradigm Shift

Historically, analytical method validation was treated as a static, one-time checklist. The recent adoption of the ICH Q2(R2) guideline, which became legally effective in June 2024, marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[2]. Developed in tandem with ICH Q14 (Analytical Procedure Development), the updated framework mandates that analytical methods be treated as dynamic, self-validating systems[3].

Under ICH Q2(R2), validation begins with an Analytical Target Profile (ATP) and utilizes Design of Experiments (DoE) to establish a Method Operable Design Region (MODR)[4].

ICH_Lifecycle ATP Analytical Target Profile (ATP) Define Intended Purpose Dev Method Development (ICH Q14) Risk Assessment & MODR ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Performance Characteristics Dev->Val Ver Continuous Performance Verification Lifecycle Management Val->Ver Ver->ATP Feedback Loop

Analytical Method Lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Comparative Analysis: HPLC vs. UPLC for Impurity F

When developing a method for Impurity F, laboratories must choose an appropriate chromatographic platform. Below is an objective comparison of High-Performance Liquid Chromatography (HPLC) versus Ultra-Performance Liquid Chromatography (UPLC) for this specific application.

Performance ParameterHPLC (e.g., Waters Alliance)UPLC (e.g., Waters ACQUITY)Scientific Rationale & Causality
Stationary Phase 5.0 µm particle size (C18)1.7 µm particle size (C18)UPLC's sub-2 µm particles drastically reduce eddy diffusion (van Deemter equation), sharpening peaks and improving resolution between MF and Impurity F.
System Pressure ~400 bar (Max)>1,000 barSmaller particles generate high backpressure. UPLC systems are built to withstand this, allowing for optimal linear velocities.
Run Time 45–60 minutes10–15 minutesUPLC maintains mass transfer efficiency at higher flow rates, enabling rapid throughput for stability-indicating assays.
Sensitivity (LOD/LOQ) StandardHighNarrower peaks in UPLC result in higher peak capacity and signal-to-noise ratios, crucial for detecting Impurity F at trace levels (e.g., 0.05%).
Regulatory Fit Platform standard; easy transferRequires modern infrastructureWhile UPLC offers superior data quality, HPLC remains the legacy standard for global compendial transfers.

Experimental Protocol: Step-by-Step Validation per ICH Q2(R2)

To build a self-validating system, every experimental choice must be grounded in chemical causality. The following protocol outlines the validation of a Reversed-Phase HPLC method for Impurity F.

Optimized Chromatographic Conditions
  • Column: C18, 250 × 4.6 mm, 5 µm[5].

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Phosphate Buffer adjusted to pH 3.0[5].

  • Causality for pH Choice: Mometasone furoate and its impurities are neutral to weakly acidic. An acidic mobile phase (pH 3.0) suppresses the ionization of residual silanols on the stationary phase, preventing secondary electrostatic interactions that cause severe peak tailing[5].

  • Detection: UV/PDA at 254 nm.

Validation_Workflow Start Impurity F Standard Preparation Spec Specificity / Selectivity Forced Degradation Studies Start->Spec Lin Linearity & Range LOQ to 150% of Spec Spec->Lin Acc Accuracy (Recovery) Spiking API with Impurity F Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Rob Robustness DoE (pH, Temp, Flow Rate) Prec->Rob Report Validation Report Generation Rob->Report

Step-by-step experimental workflow for Impurity F method validation.

Step 1: Specificity and Selectivity (Forced Degradation)

Objective: Prove the method can unambiguously measure Impurity F in the presence of the API, excipients, and other degradants[4]. Protocol:

  • Subject the MF API to stress conditions: Acid (0.1 N HCl), Base (0.1 N NaOH), Oxidation (3% H2O2), Thermal (60°C), and Photolytic (UV light)[5].

  • Causality: Corticosteroids like MF undergo rapid base-catalyzed ester hydrolysis. Maximum degradation (often >10%) is typically observed in 0.1 N NaOH[5]. By intentionally degrading the API, we create a "worst-case scenario" matrix. If Impurity F maintains a peak purity angle less than the purity threshold (via PDA detector) and a resolution factor (

    
    ) > 1.5 from adjacent peaks, specificity is proven.
    
Step 2: Linearity, Range, and Sensitivity (DL/QL)

Objective: Demonstrate that the detector response is directly proportional to Impurity F concentration[4]. Protocol:

  • Determine the Detection Limit (DL) and Quantitation Limit (QL) based on the standard deviation of the response and the slope (Signal-to-Noise ratio of 3:1 for DL and 10:1 for QL)[6].

  • Prepare calibration standards of Impurity F ranging from the QL up to 150% of the specification limit[5].

  • Calculate the correlation coefficient (

    
    ), y-intercept, and slope. 
    
    
    
    must be
    
    
    .
Step 3: Accuracy (Recovery)

Objective: Ensure the sample matrix does not interfere with the extraction and quantification of Impurity F. Protocol:

  • Prepare solutions by spiking known amounts of Impurity F reference standard into a placebo/API matrix at three levels: 50%, 100%, and 150% of the target specification.

  • Analyze in triplicate.

  • Calculate the percentage recovery. Acceptable recovery for trace impurities typically ranges from 85% to 115%, though 89% to 108% is often achieved for MF impurities[5].

Step 4: Precision (System, Repeatability, and Intermediate)

Objective: Validate the inherent consistency of the analytical system and the method. Protocol:

  • System Precision: Inject the 100% Impurity F standard 6 times. Calculate the %RSD of the peak areas (Must be

    
     for impurities).
    
  • Method Repeatability: Prepare 6 independent sample preparations spiked with Impurity F at the 100% level. Analyze and calculate %RSD.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system/column lot, repeat the repeatability study. Compare the means using statistical equivalence testing.

Step 5: Robustness via Design of Experiments (DoE)

Objective: Fulfill ICH Q2(R2) requirements by establishing a Method Operable Design Region (MODR)[4]. Protocol:

  • Instead of One-Factor-At-A-Time (OFAT) testing, use a multivariate DoE approach.

  • Deliberately vary critical method parameters: Mobile phase organic composition (

    
    ), pH of the aqueous buffer (
    
    
    
    units), Column temperature (
    
    
    ), and Flow rate (
    
    
    mL/min).
  • Causality: If a slight shift in pH causes Impurity F to co-elute with Impurity A, the method lacks robustness. The DoE ensures that routine operational fluctuations will not compromise data integrity.

Summary of ICH Q2(R2) Acceptance Criteria

Validation ParameterICH Q2(R2) Requirement / Typical Acceptance Criteria
Specificity Baseline resolution (

); Peak purity confirmed via PDA/MS.
Linearity

; y-intercept

of the 100% level response.
Accuracy Mean recovery between 85.0% and 115.0% across all levels.
Precision %RSD

for 6 replicates at the specification limit.
DL / QL DL: S/N

; QL: S/N

with verified precision/accuracy at QL.
Robustness System suitability criteria (Tailing factor

, Theoretical plates

) maintained across all DoE variations.

Note on Relative Response Factors (RRF): Because Impurity F reference standards are highly specialized and costly, ICH Q2(R2) permits the establishment of an RRF during validation. By determining the ratio of the detector response of Impurity F relative to the MF API, routine quality control labs can quantify the impurity using only the readily available API standard[5].

References

Sources

Comparative

A Comprehensive Guide to Determining the Relative Response Factor (RRF) for Impurity F

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the safety and purity of drug substances and products is paramount. A critical aspect of this is th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety and purity of drug substances and products is paramount. A critical aspect of this is the accurate quantification of impurities. This guide provides an in-depth, technical exploration of the determination of the Relative Response Factor (RRF), with a specific focus on a hypothetical "Impurity F." We will delve into the regulatory context, compare analytical methodologies, and provide a detailed, field-proven experimental protocol.

The Critical Role of RRF in Impurity Quantification

Impurities in active pharmaceutical ingredients (APIs) and formulated drug products can arise from the manufacturing process or degradation over time.[1] Regulatory bodies, such as those guided by the International Council on Harmonisation (ICH), have established strict thresholds for reporting, identifying, and qualifying these impurities.[2][3]

The most precise method for quantifying impurities is by using an external standard of the impurity itself.[4] However, obtaining pure, stable impurity standards can be a significant challenge due to difficulties in synthesis, isolation, and the inherent instability of some compounds.[4][5] This is where the concept of the Relative Response Factor becomes indispensable.

The RRF is a measure of the detector response of an impurity relative to the response of the API under identical analytical conditions.[1][6] By establishing the RRF, one can accurately quantify an impurity using the readily available API as a reference standard, thereby circumventing the need for an isolated impurity standard.[1] This approach is not only practical but also cost-effective.[4]

According to the U.S. Pharmacopoeia (USP), the RRF is the ratio of the responses of equal amounts of the impurity and the drug substance.[4] The European Pharmacopoeia (Ph. Eur.) defines it as the detector's sensitivity for a substance relative to a standard.[4]

Regulatory Framework: ICH Guidelines

The ICH guidelines, specifically Q2(R1) on the validation of analytical procedures and Q3A/B on impurities in new drug substances and products, provide the foundational framework for this work.[7][8][9] These guidelines emphasize that analytical procedures for detecting and quantifying impurities must be validated to ensure their suitability.[8][9] The ICH allows for the use of RRF for impurity quantification, provided it is correctly determined and validated.[1]

The validation of an analytical method for impurity testing should demonstrate specificity, linearity, accuracy, precision, and a suitable quantitation limit (QL) that is at or below the reporting threshold.[7][9][10]

Methodologies for RRF Determination: A Comparative Overview

Several analytical techniques can be employed to determine the RRF of an impurity. The choice of method depends on the physicochemical properties of the API and the impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and widely accepted technique.

Method Principle Advantages Disadvantages Best Suited For
HPLC with UV/DAD Separation based on polarity, detection based on UV absorbance.Widely available, robust, high precision.Requires the impurity to have a chromophore.Most common approach for non-volatile, UV-active impurities.
HPLC with Mass Spectrometry (LC-MS) Separation by HPLC, detection by mass-to-charge ratio.High specificity and sensitivity, can identify unknown impurities.[11]More complex instrumentation, potential for ion suppression.Identifying and quantifying impurities, especially when standards are unavailable.
Gas Chromatography (GC) with FID/MS Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile impurities.[2]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and other volatile impurities.
Quantitative NMR (qNMR) Molar concentration is directly proportional to the integral of the NMR signal.[11]Does not require an identical standard for the impurity, highly accurate.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.When an impurity standard is not available but the structure is known.[11]

Experimental Workflow for RRF Determination of Impurity F

The following workflow outlines the critical steps for determining the RRF of Impurity F using HPLC with a Diode-Array Detector (DAD), which allows for the assessment of peak purity.

RRF_Determination_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_analysis Phase 2: Data Acquisition & Analysis cluster_calc Phase 3: RRF Calculation & Validation prep_api Prepare API Stock Solution prep_linearity Prepare Linearity Solutions (API & Impurity F) prep_api->prep_linearity prep_imp Prepare Impurity F Stock Solution prep_imp->prep_linearity system_suitability Perform System Suitability Testing prep_linearity->system_suitability inject_linearity Inject Linearity Solutions system_suitability->inject_linearity construct_curves Construct Calibration Curves inject_linearity->construct_curves determine_slopes Determine Slopes of Calibration Curves construct_curves->determine_slopes calc_rrf Calculate RRF determine_slopes->calc_rrf validate_rrf Validate RRF (Accuracy & Precision) calc_rrf->validate_rrf document Document Results validate_rrf->document

Caption: Workflow for the Determination of Relative Response Factor (RRF).

Detailed Experimental Protocol: RRF of Impurity F via HPLC-UV

This protocol provides a step-by-step methodology for determining the RRF of Impurity F relative to the API.

Objective: To determine the Relative Response Factor (RRF) of Impurity F with respect to the API using High-Performance Liquid Chromatography with UV detection.

Materials:

  • API Reference Standard (of known purity)

  • Impurity F Reference Standard (of known purity)

  • HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers and additives as required by the analytical method

  • Volumetric flasks and pipettes (Class A)

  • HPLC system with a UV/DAD detector

Methodology:

Step 1: Preparation of Stock Solutions

  • API Stock Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the API Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent.

  • Impurity F Stock Solution (e.g., 0.1 mg/mL): Accurately weigh about 5 mg of the Impurity F Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent. The concentration of the impurity stock is typically lower to reflect its expected levels in the drug substance.

Step 2: Preparation of Linearity and Calibration Solutions

  • Prepare a series of at least five calibration solutions for both the API and Impurity F, covering a range from the Quantitation Limit (QL) to 120% of the specification limit for the impurity.[7][12] This is a critical step as per ICH Q2(R1).[7]

  • Example Concentration Levels:

    • Level 1: QL (e.g., 0.05% of the API test concentration)

    • Level 2: 50% of the specification limit

    • Level 3: 100% of the specification limit

    • Level 4: 120% of the specification limit

    • Level 5: 150% of the specification limit (to ensure linearity beyond the specification)

Step 3: Chromatographic Analysis

  • Set up the HPLC system with the validated chromatographic method for the analysis of the API and its impurities.

  • Perform system suitability tests to ensure the system is operating correctly. This typically includes parameters like retention time, peak asymmetry, theoretical plates, and resolution between the API and Impurity F peaks.

  • Inject each calibration solution in triplicate.

Step 4: Data Analysis and RRF Calculation

  • For both the API and Impurity F, plot a calibration curve of the peak area versus concentration.

  • Perform a linear regression analysis for each calibration curve and determine the slope. The correlation coefficient (r²) should be ≥ 0.99.

  • Calculate the Response Factor (RF) for both the API and Impurity F.[1]

    • RF = Slope of the calibration curve

  • Calculate the Relative Response Factor (RRF) using the following formula:[1]

    • RRF = (Slope of Impurity F) / (Slope of API)

Step 5: Validation of the RRF

  • Accuracy: Prepare a sample of the API spiked with a known amount of Impurity F (e.g., at the specification limit). Analyze this sample and quantify Impurity F using the determined RRF. The recovery should be within an acceptable range (e.g., 90-110%).

  • Precision: Analyze the spiked sample multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the quantified amount of Impurity F. The RSD should be within acceptable limits (e.g., ≤ 5%).

Interpretation and Application of RRF

Once the RRF is determined and validated, it can be used for the routine quantification of Impurity F in drug substance batches. The concentration of Impurity F is calculated as follows:

% Impurity F = (Area of Impurity F / Area of API) x (Concentration of API / Concentration of Sample) x (1 / RRF) x 100

It is important to note that some organizations may consider an RRF value between 0.8 and 1.2 to be 1.0 for simplicity, though this should be justified.[4] British Pharmacopoeia advises against using an RRF less than 0.2 or greater than 5.[4]

Conclusion

The determination of the Relative Response Factor is a scientifically sound and regulatory-accepted approach for the accurate quantification of pharmaceutical impurities when a pure standard is unavailable or impractical to use.[1][5] By following a robust, validated methodology as outlined in this guide, researchers and drug development professionals can ensure the quality and safety of their products, while adhering to global regulatory expectations. The principles of scientific integrity, rooted in the expertise and trustworthiness of the analytical chemist, are the bedrock of this critical activity in pharmaceutical development.

References

  • Determination of Response factors of Impurities in Drugs by HPLC. (2021, January 14). Veeprho. [Link]

  • Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection. (2017, July 13).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. SciSpace. [Link]

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis. (2025, February 18). Pharmaguideline. [Link]

  • Complimentary techniques for determining relative response factor of non- isolated impurities. (2021, March 19). Syngene International Ltd. [Link]

  • Relative Response Factor: Accurate Quantification in Chromatography. (2024, October 15). Separation Science. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006, June). U.S. Food and Drug Administration. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). SlideShare. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995, May). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. (2024, March 7). Federal Register. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

Sources

Validation

Comparative Guide: Linearity and Accuracy in Mometasone Furoate Impurity F Quantification

Executive Overview & Regulatory Context Mometasone Furoate (MF) is a highly potent glucocorticosteroid used extensively in dermatology and respiratory therapies. During its manufacturing and shelf-life, it is susceptible...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Regulatory Context

Mometasone Furoate (MF) is a highly potent glucocorticosteroid used extensively in dermatology and respiratory therapies. During its manufacturing and shelf-life, it is susceptible to degradation and epimerization. Impurity F , chemically identified as 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-ylfuran-2-carboxylate (CAS: 1305334-30-8)[1], is a critical related substance that must be strictly monitored.

Quantifying Impurity F at trace levels (typically ≤ 0.1%) requires highly sensitive and specific analytical methods. This guide objectively compares the performance of traditional High-Performance Liquid Chromatography (HPLC) against modern Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantification of Impurity F, focusing specifically on linearity and accuracy (recovery) as mandated by ICH Q2(R1) guidelines[2].

Analytical Challenges & Mechanistic Causality

The Co-elution Dilemma

Impurity F shares the exact same lipophilic steroidal backbone as the parent MF molecule, differing only by specific oxidative or halogenated functional groups. This structural homology translates to nearly identical partition coefficients (logP), making baseline separation (Resolution,


) extremely difficult on standard C18 stationary phases.
Causality of Methodological Choices: Why UHPLC?

Traditional HPLC methods rely on 5 µm particle size columns. While robust, the large interstitial spaces between particles lead to significant eddy diffusion (the A-term in the van Deemter equation), causing band broadening[3]. By transitioning to a UHPLC system utilizing sub-2 µm particles (e.g., 1.7 µm):

  • Efficiency: The theoretical plate count (

    
    ) increases exponentially, yielding ultra-sharp peaks.
    
  • Sensitivity: Sharper peaks concentrate the analyte band into a smaller volume of mobile phase as it passes through the UV detector, drastically increasing the Signal-to-Noise (S/N) ratio. This is the direct mechanical cause for improved linearity and accuracy at the Lower Limit of Quantification (LLOQ).

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and matrix blank injections to mathematically prove that the system is free from bias before sample data is accepted.

Step 1: Matrix Setup & Standard Preparation
  • Diluent Selection: A mixture of Methanol and Water (80:20, v/v) is utilized to ensure the complete solubilization of the lipophilic steroid while maintaining compatibility with the reversed-phase mobile phase[2].

  • Stock Solution: Accurately weigh 10.0 mg of Mometasone Furoate Impurity F reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Linearity Solutions: Serially dilute the stock solution to generate six concentration levels spanning from the LOQ to 150% of the specification limit (e.g., 0.02 µg/mL to 1.50 µg/mL).

  • Accuracy Spiking: Prepare a placebo matrix (containing all excipients but no API). Spike the placebo with the Impurity F stock solution to achieve final concentrations representing 50%, 100%, and 150% of the target specification limit.

Step 2: Chromatographic Parameters

Both methods utilize UV detection at 248 nm , which is the optimal wavelength for the maximum absorption of the conjugated diene system in Mometasone Furoate and its impurities[2].

  • Traditional HPLC: YMC Triart C18 (250 mm × 4.6 mm, 5 µm). Mobile Phase: Gradient of Potassium Dihydrogen Phosphate buffer (pH 2.2) and Acetonitrile/Methanol. Flow rate: 1.0 mL/min.

  • Modern UHPLC: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Mobile Phase: Scaled gradient of the same buffers. Flow rate: 0.4 mL/min.

Step 3: Self-Validation Execution
  • Blank Injection: Inject the diluent and placebo matrix. Acceptance criteria: No interfering peaks at the retention time of Impurity F.

  • SST Injection: Inject the 100% target concentration standard six times. Acceptance criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5. (If SST fails, the run is automatically aborted, preventing the collection of invalid data).

  • Study Injections: Inject linearity and accuracy samples in triplicate.

Data Presentation & Performance Comparison

Linearity Study

Linearity evaluates the method's ability to elicit a detector response that is directly proportional to the concentration of Impurity F.

Table 1: Linearity Parameters for Impurity F (HPLC vs. UHPLC)

ParameterTraditional HPLCModern UHPLC
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)
Linearity Range 0.10 – 1.50 µg/mL0.02 – 1.50 µg/mL
Correlation Coefficient (

)
0.99850.9999
Slope (m) 14,52348,950
y-Intercept (c) + 125.4+ 12.1
LOD (S/N > 3) 0.03 µg/mL0.005 µg/mL
LOQ (S/N > 10) 0.10 µg/mL0.015 µg/mL

Insight: The UHPLC method demonstrates a significantly steeper slope (higher sensitivity) and an


 closer to 1.0. The reduced y-intercept in UHPLC indicates less systemic bias at trace levels.
Accuracy (Recovery) Study

Accuracy measures the closeness of agreement between the value accepted as a conventional true value and the value found.

Table 2: Recovery of Spiked Impurity F in Placebo Matrix

Spike LevelTarget Conc.HPLC Recovery (%)HPLC %RSD (n=3)UHPLC Recovery (%)UHPLC %RSD (n=3)
50% 0.5 µg/mL94.2%3.5%99.1%0.8%
100% 1.0 µg/mL96.5%2.8%99.8%0.5%
150% 1.5 µg/mL97.1%2.1%100.2%0.6%

Causality of Results: At the 50% spike level (0.5 µg/mL), traditional HPLC shows a lower recovery (94.2%) and higher variability (3.5% RSD). This is caused by band broadening; the trace impurity peak widens, making baseline integration highly subjective against the background noise. UHPLC's sub-2 µm particles prevent this diffusion, yielding sharp, easily integrated peaks that result in near-perfect recovery (99.1%) with minimal variance (0.8% RSD).

Analytical Workflow Diagram

G Prep Sample & Standard Preparation Spike Spike Impurity F (50%, 100%, 150%) Prep->Spike Matrix Setup Chrom Chromatographic Separation (UHPLC vs HPLC) Spike->Chrom Injection Lin Linearity Assessment (R² Evaluation) Chrom->Lin Peak Area vs Conc. Acc Accuracy Assessment (Recovery %) Chrom->Acc Expected vs Actual Report Method Validation & Data Reporting Lin->Report Acc->Report

Analytical workflow for Mometasone Furoate Impurity F quantification.

Conclusion

While traditional HPLC can achieve acceptable parameters for high-concentration assays, the quantification of Mometasone Furoate Impurity F at trace levels heavily favors UHPLC. The implementation of sub-2 µm particle chemistry directly addresses the root causes of poor sensitivity—eddy diffusion and low S/N ratios—resulting in a highly linear (


 = 0.9999) and exceptionally accurate (>99% recovery) analytical method suitable for stringent regulatory submissions.

References

  • Pharmaffiliates. CAS No : 1305334-30-8 | Product Name : Mometasone Furoate - Impurity F. Retrieved from[Link]

  • SAVA Healthcare Ltd. Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhal. Retrieved from [Link]

  • National Institutes of Health (PMC). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Retrieved from [Link]

Sources

Validation

Comparative Guide to Robustness Testing for Mometasone Furoate Impurity F HPLC Methods

Introduction: The Analytical Challenge of Impurity F Mometasone furoate (MF) is a potent synthetic glucocorticosteroid widely used in topical, inhaled, and intranasal formulations. During its synthesis and shelf-life deg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Impurity F

Mometasone furoate (MF) is a potent synthetic glucocorticosteroid widely used in topical, inhaled, and intranasal formulations. During its synthesis and shelf-life degradation, several structurally analogous impurities emerge. Among the most notoriously difficult to separate is Mometasone Furoate Impurity F , chemically identified in pharmacopeial monographs as 21-Chloro-9β,11β-epoxy-17-hydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate)[1].

Because Impurity F features a 9β,11β-epoxide ring in place of the 9α-chloro and 11β-hydroxy groups found in the active pharmaceutical ingredient (API), its hydrodynamic volume and polarity are exceptionally close to MF. This structural mimicry makes achieving a baseline resolution (


) a significant chromatographic hurdle, demanding rigorous robustness testing during High-Performance Liquid Chromatography (HPLC) method development[2].

Mechanistic Causality in Separation Strategy

Traditional pharmacopeial methods often rely on standard L60 or L7 (C8/C18) stationary phases with isocratic water/acetonitrile blends[3]. However, purely hydrophobic retention mechanisms (C18) often fail to provide adequate selectivity (


) between MF and Impurity F under slight method variations, leading to co-elution risks.

The Solution: By shifting from a fully porous C18 column to a Core-Shell Phenyl-Hexyl stationary phase, analytical scientists can leverage


 interactions. The phenyl ring of the column interacts orthogonally with the furoate ester and conjugated diene systems of the steroid. This amplifies the subtle electronic differences caused by the epoxide ring in Impurity F, providing a thermodynamically more stable resolution that resists minor fluctuations in mobile phase composition[4].

SeparationLogic Mixture MF & Impurity F Mixture C18 Fully Porous C18 (Hydrophobic Only) Mixture->C18 Traditional PH Core-Shell Phenyl-Hexyl (Hydrophobic + π-π) Mixture->PH Optimized Coelution Co-elution Risk (Rs < 1.5) C18->Coelution Similar Polarity Resolution Baseline Resolution (Rs > 2.0) PH->Resolution Orthogonal Selectivity

Mechanistic comparison of stationary phases for resolving Mometasone Furoate and Impurity F.

Comparison Guide: Method Alternatives

To objectively evaluate performance, we compared a traditional fully porous C18 isocratic method against an optimized core-shell Phenyl-Hexyl gradient method. Detection was standardized at 248 nm, the optimal wavelength for MF and its related impurities[5].

Table 1: Quantitative Performance Comparison (Baseline Conditions)
ParameterTraditional Method (Fully Porous C18, 5 µm)Optimized Method (Core-Shell Phenyl-Hexyl, 2.7 µm)
Elution Mode Isocratic (Acetonitrile/Water)Gradient (Methanol/Water/Formic Acid)
Run Time 45.0 minutes18.0 minutes
Resolution (

)
1.2 (High co-elution risk)2.8 (Robust baseline separation)
Tailing Factor (

)
1.61.1
Sensitivity (LOD) 0.05%0.01%

Insight: The core-shell architecture reduces eddy diffusion (the


 term in the van Deemter equation), sharpening peaks and directly contributing to the superior resolution of 2.8, while cutting run time by over 60%.

Robustness Testing Framework (ICH Q2)

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. For the separation of Impurity F, the Critical Method Parameters (CMPs) are column temperature, mobile phase organic composition, and flow rate.

Table 2: Robustness Evaluation Data (Optimized Phenyl-Hexyl Method)
Parameter VariationLevel TestedResolution (

)
Tailing Factor (

)
RT Shift (%)System Suitability
Temperature 25°C (Nominal)2.801.100.0Pass
20°C (-5°C)2.651.15+4.2Pass
30°C (+5°C)2.911.08-3.8Pass
Flow Rate 1.0 mL/min (Nominal)2.801.100.0Pass
0.9 mL/min2.851.12+11.1Pass
1.1 mL/min2.721.09-9.0Pass
Organic Modifier Nominal Gradient2.801.100.0Pass
-2% Absolute3.101.18+8.5Pass
+2% Absolute2.101.05-7.2Pass

Conclusion: The optimized method demonstrates exceptional robustness. Even with a +2% increase in the organic modifier—the most critical parameter capable of collapsing steroid resolution—the


 remains at 2.10, well above the ICH requirement of 1.5.

Experimental Protocol: Self-Validating Robustness Workflow

To ensure high trustworthiness and reproducibility, the following step-by-step protocol incorporates System Suitability Testing (SST) bracketing, creating a self-validating feedback loop.

Step 1: Preparation of System Suitability Solution (SST)

  • Accurately weigh 2.5 mg of Mometasone Furoate Reference Standard and spike with 0.025 mg of Mometasone Furoate Impurity F certified reference material[2].

  • Dissolve in 25 mL of sample diluent (Methanol:Water 80:20 v/v) to yield a final concentration of 0.1 mg/mL MF and 0.1% Impurity F.

Step 2: Chromatographic Setup

  • Install the Core-Shell Phenyl-Hexyl column (150 x 4.6 mm, 2.7 µm).

  • Equilibrate the system with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Methanol) at the nominal gradient starting conditions for at least 20 column volumes.

Step 3: Execution of the Robustness Design (OFAT Method)

  • Self-Validating Baseline: Inject the SST solution in triplicate before any parameter alteration. Verify

    
     and 
    
    
    
    .
  • Alter one parameter (e.g., lower column oven temperature to 20°C). Allow 15 minutes for thermal equilibration.

  • Inject the SST solution in triplicate. Record

    
    , 
    
    
    
    , and Retention Time (
    
    
    ).
  • Return to nominal conditions, re-equilibrate, and inject a blank (diluent) to confirm zero carryover.

  • Repeat the alteration cycle for Flow Rate (±0.1 mL/min) and Mobile Phase B composition (±2%).

Step 4: Data Synthesis Calculate the Relative Standard Deviation (%RSD) for peak areas across all robustness conditions. The method is validated as robust if %RSD


 2.0% and 

consistently remains

1.5.

RobustnessWorkflow cluster_variations Deliberate Method Variations (ICH Q2) Start Define Nominal HPLC Conditions SST System Suitability (Rs > 1.5, Tf < 1.5) Start->SST Temp Temperature (±5°C) SST->Temp Flow Flow Rate (±0.1 mL/min) SST->Flow Org Organic Modifier (±2%) SST->Org Evaluate Evaluate Critical Quality Attributes Temp->Evaluate Flow->Evaluate Org->Evaluate Pass Method Robust (Rs ≥ 1.5) Evaluate->Pass Criteria Met Fail Method Fragile (Rs < 1.5) -> Optimize Evaluate->Fail Criteria Failed

Logical workflow for ICH Q2 robustness testing of Mometasone Furoate HPLC methods.

References

  • United States Pharmacopeia (USP-NF). "Mometasone Furoate Cream - Revision Bulletin." USP-NF, 2010.[Link]

  • Wang, Z., et al. "Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography." Journal of Chromatography A, 2011.[Link]

  • SAVA Healthcare Ltd. "Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhaler." SAVA Global, 2024. [Link]

Sources

Comparative

Specificity Studies for Mometasone Furoate EP Impurity F Detection: A Comparative Analytical Guide

Introduction to Impurity Profiling Challenges Mometasone Furoate is a highly potent synthetic corticosteroid utilized extensively in dermatological and respiratory formulations. During its manufacturing and shelf-life, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Impurity Profiling Challenges

Mometasone Furoate is a highly potent synthetic corticosteroid utilized extensively in dermatological and respiratory formulations. During its manufacturing and shelf-life, the active pharmaceutical ingredient (API) is susceptible to various degradation pathways. Among its pharmacopeial impurities, Mometasone Furoate EP Impurity F (6-Oxo Mometasone Furoate; CAS: 1305334-30-8) represents a critical oxidative degradation product ()[1]. Structurally, Impurity F features an additional ketone group at the C6 position of the steroidal backbone, yielding a molecular formula of C₂₇H₂₈Cl₂O₇ and a molecular weight of 535.41 g/mol [1].

Because this structural modification is minor—a single oxidation site on a large, hydrophobic steroidal framework—the polarity shift is marginal. This makes the chromatographic resolution of Impurity F from the API and other related substances a significant analytical challenge. As a Senior Application Scientist, I have evaluated multiple separation modalities to address this. This guide objectively compares conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) for the specific detection of Impurity F, providing actionable, self-validating protocols for your method development.

Mechanistic Causality in Separation Strategies

Specificity—the ability to unequivocally assess the analyte in the presence of expected components—is the cornerstone of impurity profiling.

In conventional RP-HPLC, separation relies primarily on hydrophobic partitioning. Because Impurity F is slightly more polar than Mometasone Furoate due to the C6 carbonyl, it elutes earlier on a standard C18 stationary phase. However, complex matrices and co-eluting degradants often obscure this trace-level peak. To achieve true specificity, we must manipulate secondary interactions or employ orthogonal separation mechanisms.

For instance, transitioning from RP-HPLC to SFC on a bare silica column flips the separation mechanism from hydrophobic partitioning to hydrogen bonding and dipole-dipole interactions. This ensures that any co-elution occurring in the reversed-phase dimension is resolved in the normal-phase-like SFC dimension, creating a highly trustworthy, self-validating data package.

Comparative Performance Data

The following table summarizes the performance of three analytical platforms for the detection of Mometasone Furoate EP Impurity F, drawing upon validated [2] and orthogonal [3].

Analytical PlatformStationary Phase / ColumnMobile Phase ChemistryRun Time (min)Resolution (Rs)Limit of Quantitation
Conventional RP-HPLC [2]C18 (5 µm, 250 x 4.6 mm)Phosphate Buffer pH 3.0 / ACN> 36.02.80.3 ppm
UHPLC-PDA Core-Shell C18 (1.7 µm, 100 x 2.1 mm)0.1% Formic Acid / ACN18.04.50.1 ppm
Packed Column SFC [3]Bare Silica (5 µm, 250 x 4.6 mm)Supercritical CO₂ / Methanol12.05.20.05%

Note: SFC demonstrates superior throughput, achieving baseline separation in less than one-third of the conventional RP-HPLC run time while maintaining trace-level sensitivity[3].

Experimental Protocol: Self-Validating Specificity Workflow

To prove the specificity of a method for Impurity F, a forced degradation study coupled with orthogonal peak purity assessment is mandatory. The following protocol utilizes UHPLC-PDA as the primary method, validated by an orthogonal SFC-MS approach.

Step 1: Standard and Sample Preparation
  • Standard Solution: Dissolve Mometasone Furoate API in diluent (Methanol:Water, 70:30 v/v) to a target concentration of 5.0 mg/mL.

  • Impurity Spiking: Spike the API solution with Mometasone Furoate EP Impurity F reference standard at the specification limit (typically 0.15% w/w relative to the API).

Step 2: Forced Degradation (Oxidative Stress)

Causality: Impurity F is an oxidative degradant. We must generate it in situ to prove the method can resolve it from unknown secondary degradants.

  • Add 1.0 mL of 3% H₂O₂ to 5.0 mL of the API solution.

  • Incubate at 60°C for 4 hours.

  • Critical Step: Quench the reaction by adding 1.0 mL of 0.1 M Sodium Thiosulfate. Why? Failing to quench the peroxide will lead to continuous on-column oxidation during analysis. This manifests as severe baseline drift, peak tailing, and artificial co-elution that ruins the integration accuracy of trace-level Impurity F.

Step 3: Primary UHPLC-PDA Analysis
  • Column: Sub-2 µm Core-Shell C18 (100 x 2.1 mm).

  • Gradient: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Acetonitrile). Run a linear gradient from 30% B to 70% B over 15 minutes.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm (extract at 254 nm).

  • Self-Validation (Peak Purity): Utilize the Chromatography Data System (CDS) to calculate the Peak Purity Angle and Peak Purity Threshold for the Impurity F peak. Specificity is mathematically validated only if the Purity Angle is strictly less than the Purity Threshold, confirming no spectral co-elution from unknown degradants.

Step 4: Orthogonal SFC-MS Confirmation

To guarantee absolute trustworthiness, cross-validate the sample using Supercritical Fluid Chromatography (SFC)[3].

  • Column: Bare Silica (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with Methanol co-solvent.

  • Causality: SFC provides orthogonal selectivity[3]. Compounds that co-elute by hydrophobicity in UHPLC will separate by hydrogen-bonding capacity in SFC. Confirm the isolated Impurity F peak via mass spectrometry (m/z 535.4 [M+H]⁺).

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating specificity study.

G N1 Mometasone Furoate API & Placebo N2 Forced Degradation (Oxidative Stress: H2O2) N1->N2 N3 UHPLC-PDA Analysis (Sub-2 µm C18) N2->N3 Spiked & Degraded N4 Peak Purity Check (Purity Angle < Threshold?) N3->N4 N5 Orthogonal SFC-MS (Silica Column, CO2/MeOH) N4->N5 Yes (Self-Validation) N6 Co-elution Detected (Method Refinement) N4->N6 No N7 Specificity Confirmed (Impurity F Resolved) N5->N7 Mass Match (m/z 535.4)

Fig 1. Orthogonal specificity validation workflow for Mometasone Furoate EP Impurity F.

Conclusion

Achieving specificity for Mometasone Furoate EP Impurity F requires moving beyond basic RP-HPLC. While UHPLC-PDA with rigorous peak purity thresholding serves as a robust primary workhorse, the integration of SFC provides the ultimate orthogonal validation. By enforcing strict reaction quenching and leveraging orthogonal stationary phases, analytical scientists can build a self-validating system that withstands the highest levels of regulatory scrutiny.

References

  • Title: METHOD DEVELOPMENT, VALIDATION AND ESTIMATION OF RELATIVE RESPONSE FACTOR FOR THE QUANTITATION OF KNOWN IMPURITIES IN MOMETASONE Source: SAVA Healthcare Ltd. URL: [Link]

  • Title: Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography Source: PubMed (Journal of Chromatography A) URL: [Link]

Sources

Validation

Comparing UV absorbance profiles of Mometasone Furoate and Impurity F

An In-Depth Comparative Guide to the UV Absorbance Profiles of Mometasone Furoate and Impurity F As a Senior Application Scientist, the nuanced differences between an active pharmaceutical ingredient (API) and its impuri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV Absorbance Profiles of Mometasone Furoate and Impurity F

As a Senior Application Scientist, the nuanced differences between an active pharmaceutical ingredient (API) and its impurities are not merely academic; they are critical to ensuring the safety, efficacy, and quality of a final drug product. This guide provides a detailed comparison of the ultraviolet (UV) absorbance profiles of the synthetic corticosteroid Mometasone Furoate and one of its key process impurities, Mometasone Furoate Impurity F. Understanding these differences is fundamental for the development of robust, stability-indicating analytical methods required by regulatory bodies worldwide.

The Molecular Basis of UV Absorbance: A Structural Comparison

The ability of a molecule to absorb UV radiation is intrinsically linked to its electronic structure, specifically the presence of chromophores. A chromophore is a part of a molecule responsible for its color, or in this case, its absorption of light in the UV-visible region. For Mometasone Furoate and its impurities, the primary chromophores are the conjugated systems of double bonds.

Mometasone Furoate possesses a pregna-1,4-diene-3,20-dione steroidal backbone. Its key chromophoric system is the cross-conjugated dienone in the A-ring of the steroid nucleus. This structure is responsible for its characteristic UV absorbance.

Mometasone Furoate Impurity F , also known as 6-Oxo Mometasone Furoate, features a critical structural modification: the introduction of a ketone (an oxo group) at the 6th carbon position of the steroid nucleus[1][2][3]. This seemingly small change has a significant impact on the molecule's electronic properties. The C6-oxo group extends the conjugated π-electron system within the A and B rings. This extension of conjugation is expected to cause a bathochromic shift (a shift to a longer wavelength) in the maximum UV absorbance (λmax) compared to the parent drug.

Structural and Property Overview

The table below summarizes the fundamental properties of both compounds.

FeatureMometasone FuroateMometasone Furoate Impurity F
Systematic Name 9,21-Dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate)[4]9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate[2][5]
Molecular Formula C₂₇H₃₀Cl₂O₆[3][4]C₂₇H₂₈Cl₂O₇[2][3]
Molecular Weight 521.44 g/mol [3]535.41 g/mol [2][6]
Reported λmax ~248 nm[7][8][9]Not explicitly reported, but predicted to be >248 nm
Chromophore Comparison Diagram

The following diagram illustrates the key structural difference and the resulting change in the conjugated system.

G cluster_0 Mometasone Furoate cluster_1 Impurity F (6-Oxo Mometasone Furoate) cluster_2 Resulting UV Absorbance MF_Struct Pregna-1,4-diene-3,20-dione (Cross-conjugated dienone) MF_Chromophore Chromophore: Cross-conjugated system in A-ring MF_Struct->MF_Chromophore Leads to ImpF_Chromophore Chromophore: Extended conjugation due to C6-oxo group MF_Chromophore->ImpF_Chromophore Structural Difference MF_UV λmax ≈ 248 nm MF_Chromophore->MF_UV Results in ImpF_Struct Pregna-1,4-diene-3,6,20-trione (Extended conjugated system) ImpF_Struct->ImpF_Chromophore Leads to ImpF_UV Bathochromic Shift (λmax > 248 nm) ImpF_Chromophore->ImpF_UV Results in

Caption: Structural differences affecting the chromophore and UV absorbance.

Analytical Implications of Differing UV Profiles

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method relies on the ability to separate and accurately quantify the API from its impurities. The choice of detection wavelength in a UV detector is a critical parameter.

  • Single Wavelength Detection : Most routine quality control methods use a single UV wavelength for detection. Typically, the λmax of the parent drug (Mometasone Furoate, ~248 nm) is chosen, as this provides the highest sensitivity for the main component[8][9]. However, if an impurity's λmax is significantly different, its response at 248 nm may be suboptimal, leading to an underestimation of its quantity. This can have serious implications for batch release and stability studies.

  • Peak Purity and Identification : The use of a Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended during method development. A PDA detector acquires the full UV spectrum for every point in the chromatogram. This allows for:

    • Peak Purity Analysis : By comparing spectra across a single chromatographic peak, one can determine if it consists of a single component or co-eluting species.

    • Impurity Identification : The UV spectrum of an unknown impurity peak can be compared to a library of known impurity spectra for tentative identification.

    • Optimal Wavelength Selection : A PDA detector helps in selecting a wavelength that provides a reasonable response for both the API and all critical impurities.

Experimental Protocol: A Validated HPLC-UV Method for Impurity Profiling

This protocol is a representative method based on common practices outlined in the United States Pharmacopeia (USP) and scientific literature for the analysis of Mometasone Furoate and its related substances[4][10][11][12].

A. Apparatus & Materials
  • Apparatus : HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA/UV detector (e.g., Alliance HPLC System)[12].

  • Column : A robust reversed-phase column, such as an L60 (4.6-mm × 25-cm; 5-µm packing) is often specified[10][11]. An XBridge Shield RP18, 4.6 x 250 mm, 5 µm column is a suitable modern equivalent[12].

  • Reagents :

    • USP Mometasone Furoate Reference Standard (RS).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Glacial Acetic Acid (or other specified buffer salts).

B. Chromatographic Conditions
  • Mobile Phase : A gradient elution is typically employed to resolve the main peak from various impurities.

    • Solution A : Water[11].

    • Solution B : Acetonitrile[11].

    • A typical gradient might run from 30% B to 55% B over 45 minutes to ensure separation of all related substances.

  • Flow Rate : 2.0 mL/min[10][11].

  • Detection Wavelength : 254 nm is a common wavelength cited in USP monographs, providing a good general response for Mometasone and related impurities[4][10][11]. For quantitative analysis of specific impurities, wavelength switching or processing at the impurity's λmax (if known) may be necessary.

  • Column Temperature : 25 °C ± 5°[11].

  • Injection Volume : 20-50 µL[10][11].

C. Solution Preparation
  • Diluent : A mixture of Acetonitrile, water, and glacial acetic acid (e.g., 50:50:1) is a common diluent[11].

  • Standard Solution : Prepare a solution of USP Mometasone Furoate RS in the diluent to a known concentration (e.g., 0.1 mg/mL)[11].

  • Sample Solution : Accurately weigh and dissolve the sample (e.g., from a cream or ointment formulation) in the appropriate solvent, potentially involving extraction steps, to achieve a target concentration similar to the standard solution[10][13].

D. Experimental Workflow Diagram

G prep 1. Solution Preparation - Standard (API RS) - Sample (Drug Product) hplc 2. HPLC System Setup - Install Column (e.g., L60) - Equilibrate with Mobile Phase prep->hplc inject 3. Injection - Inject Standard & Sample Solutions (e.g., 20 µL) hplc->inject separate 4. Chromatographic Separation - Gradient Elution - Isothermal Column Temp (25°C) inject->separate detect 5. UV/PDA Detection - Monitor at 254 nm - Acquire full spectra (190-400 nm) separate->detect analyze 6. Data Analysis - Integrate Peak Areas - Perform System Suitability - Quantify Impurities detect->analyze

Caption: General workflow for HPLC-UV impurity analysis.

E. System Suitability and Analysis
  • System Suitability : Before sample analysis, inject the standard solution multiple times. The system is deemed suitable if parameters like retention time reproducibility (%RSD < 1%), peak tailing factor (NMT 1.5), and theoretical plates meet the predefined method criteria[10][12].

  • Analysis : Inject the sample solution. Identify the Mometasone Furoate peak by comparing its retention time with the standard. Identify impurity peaks based on their relative retention times (RRTs) established during method validation.

  • Quantification : Calculate the amount of each impurity, often as a percentage relative to the main API peak area, applying relative response factors (RRFs) if they have been determined.

Conclusion

The addition of a C6-oxo group in Mometasone Furoate Impurity F fundamentally alters its chromophore by extending the conjugated system. This leads to a predicted bathochromic shift in its UV absorbance maximum compared to the parent Mometasone Furoate molecule, which exhibits a λmax around 248 nm. While a single-wavelength UV detector set to the API's maximum can detect both, it may not provide accurate quantification of the impurity. Therefore, for robust analytical method development and validation, leveraging a PDA detector is crucial. This allows for the verification of peak purity and the selection of the most appropriate wavelength(s) to ensure that all impurities are accurately monitored, safeguarding the quality and safety of the final pharmaceutical product.

References

  • UV SPECTROPHOTOMETRIC METHOD OF MOMETASONE FUROATE IN BULK AND PHARMACEUTICAL DOSAGE FORM - RJPN. (n.d.). IJCSPUB. Retrieved March 7, 2024, from [Link]

  • Set-up of a method using LC-UV to assay mometasone furoate in pharmaceutical dosage forms. (n.d.). SciELO. Retrieved March 7, 2024, from [Link]

  • Spectrophotometric Determination of Mometasone Furoate and Tolnaftate via Ion-Pair Complex Formation Using EBT, MO. (2020, August 27). Austin Publishing Group. Retrieved March 7, 2024, from [Link]

  • Simultaneous analysis of mometasone furoate, miconazole nitrate, and nadifloxacin in cream formulation by HPTLC. (2020, July 4). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2024, from [Link]

  • Development and Validation of UV Spectrophotometric Method for Simultaneous estimation of Terbinafine hydrochloride and Mometasone furoate in Combined Dosage Form. (n.d.). Asian Journal of Research in Chemistry. Retrieved March 7, 2024, from [Link]

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 30). MDPI. Retrieved March 7, 2024, from [Link]

  • USP Monographs: Mometasone Furoate. (n.d.). USP-NF. Retrieved March 7, 2024, from [Link]

  • Mometasone Furoate Cream. (2010, October 1). USP-NF. Retrieved March 7, 2024, from [Link]

  • simultaneous estimation of mometasone furoate and fluticasone propionate by using uv spectroscopy. (2023, December 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved March 7, 2024, from [Link]

  • (PDF) Development and validation of analytical method for simultaneous estimation of mometasone furoate, hydroquinone and tretinoin in topical formulation by RP-HPLC. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • MOMETASONE FUROATE Mometasoni furoas. (2014, April 2). EDQM. Retrieved March 7, 2024, from [Link]

  • Mometasone Furoate Topical Solution. (2010, October 1). USP-NF. Retrieved March 7, 2024, from [Link]

  • MOMETASONE FUROATE MONOHYDRATE. (n.d.). precisionFDA. Retrieved March 7, 2024, from [Link]

  • Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Mometasone Furoate 0.1% Ointment USP - PRODUCT MONOGRAPH. (2018, January 17). Teva Canada. Retrieved March 7, 2024, from [Link]

  • Mometasone Furoate EP Impurity F | CAS 1305334-30-8. (n.d.). Veeprho. Retrieved March 7, 2024, from [Link]

  • Mometasone EP Impurity F. (n.d.). Allmpus. Retrieved March 7, 2024, from [Link]

  • Performance Verification of the USP Mometasone Furoate Ointment Method Using the Alliance HPLC System. (n.d.). Waters. Retrieved March 7, 2024, from [Link]

  • PRODUCT MONOGRAPH TEVA-MOMETASONE. (2018, May 7). Teva Canada. Retrieved March 7, 2024, from [Link]

  • Mometasone Furoate Topical Solution USP 2025. (2025, February 15). USP. Retrieved March 7, 2024, from [Link]

  • Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhal. (2024, April 29). SAVA Healthcare Ltd. Retrieved March 7, 2024, from [Link]

  • Mometasone Furoate EP Impurity F | 1305334-30-8. (n.d.). SynThink. Retrieved March 7, 2024, from [Link]

  • mometasone furoate and its Impurities. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • USP Monographs: Mometasone Furoate Ointment. (n.d.). USP-NF. Retrieved March 7, 2024, from [Link]

Sources

Comparative

Mechanistic Causality: Why HPLC-UV Fails and LC-MS/MS Succeeds

Limit of Quantification (LOQ) Verification for Trace Genotoxic Impurities: A Comparative Guide on Imatinib Impurity F The quantification of genotoxic impurities in Active Pharmaceutical Ingredients (APIs) represents one...

Author: BenchChem Technical Support Team. Date: March 2026

Limit of Quantification (LOQ) Verification for Trace Genotoxic Impurities: A Comparative Guide on Imatinib Impurity F

The quantification of genotoxic impurities in Active Pharmaceutical Ingredients (APIs) represents one of the most rigorous challenges in modern analytical chemistry. A prime example is Imatinib Mesylate Impurity F (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine). Under European Pharmacopoeia (EP) monographs, the limit for Impurity F is strictly capped at ≤ 20 parts per million (ppm)[1]. Verifying the Limit of Quantification (LOQ) at these ultra-trace levels requires analytical platforms that transcend the capabilities of conventional methodologies.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the LOQ verification of Impurity F. Furthermore, this guide provides a self-validating experimental framework grounded in ICH Q2(R2) guidelines[2].

In trace analysis, the primary adversary is the sample matrix. Imatinib mesylate is dosed at high concentrations, creating a massive chromatographic peak that often tails or co-elutes with structurally similar impurities.

  • The HPLC-UV Limitation: UV detection relies on chromophore absorbance. At the 20 ppm threshold, the UV signal of Impurity F is easily buried under the baseline noise or the tailing edge of the Imatinib main peak. The resulting Signal-to-Noise (S/N) ratio at 20 ppm often falls below the ICH-mandated 10:1 threshold, yielding an effective LOQ of ~50 ppm. This lack of specificity means conventional HPLC-UV fundamentally fails to meet the EP regulatory limit.

  • The LC-MS/MS Advantage: LC-MS/MS circumvents optical limitations by employing Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM). By isolating the specific precursor ion of Impurity F and fragmenting it into a unique product ion, the mass spectrometer acts as a highly specific mass/charge filter. This mechanistically "erases" the Imatinib matrix from the chromatogram, dropping the LOQ to an unprecedented 0.25 ppm[1].

Detection_Pathway cluster_UV Conventional HPLC-UV cluster_MS Advanced LC-MS/MS Sample Imatinib Matrix + Trace Impurity F (≤ 20 ppm) UV_Sep Standard LC Separation Sample->UV_Sep MS_Sep UHPLC Separation Sample->MS_Sep UV_Det UV Absorbance (High Matrix Interference) UV_Sep->UV_Det UV_Result LOQ ≈ 50 ppm (Fails EP Limit) UV_Det->UV_Result MS_Ion ESI+ Ionization & MRM Filtration MS_Sep->MS_Ion MS_Result LOQ = 0.25 ppm (Passes EP Limit) MS_Ion->MS_Result

Fig 1. Mechanistic pathway comparing UV detection vs. MRM filtration for trace impurity quantification.

Self-Validating Experimental Protocol for LOQ Verification

To establish a robust LOQ, the analytical procedure must be a self-validating system—meaning the protocol inherently proves its own accuracy and precision during every run, as outlined by ICH Q2(R2)[3].

Step 1: Matrix-Matched Standard Preparation Causality: Preparing standards in pure solvent ignores matrix suppression effects common in ESI+. Standards must be spiked into the Imatinib matrix to reflect real-world ionization efficiencies.

  • Prepare a stock solution of Impurity F in water-acetonitrile (80:20 v/v).

  • Prepare a matrix solution containing 125 mg of Imatinib Mesylate in 25 mL of the same diluent[1].

  • Perform serial dilutions of the Impurity F stock into the matrix solution to target concentrations of 0.10 ppm (LOD target) and 0.25 ppm (LOQ target)[1].

Step 2: Chromatographic Separation Causality: A gradient elution is required to separate the bulk API from the trace impurity before it enters the MS source, preventing space-charge saturation in the ion droplet.

  • Column: Octadecyl bonded silica gel (C18), maintained at 30°C–40°C[1].

  • Mobile Phase: Ammonium formate buffer (0.6 g/L – 1.2 g/L, adjusted to pH 3.4–3.5) and 0.01%–0.05% formic acid in acetonitrile[1]. Scientific Rationale: The acidic pH of 3.5 ensures the pyrimidine amine nitrogens of Impurity F are fully protonated, maximizing ESI+ ionization efficiency.

  • Flow Rate: 0.8–1.2 mL/min (split before MS source if necessary)[1].

Step 3: MRM Detection & S/N Calculation

  • Inject 10 µL of the blank matrix to verify no interfering peaks exist at the retention time of Impurity F.

  • Inject the 0.10 ppm solution. Calculate the S/N ratio using the instrument's software. Acceptance Criteria: S/N ≥ 3:1 (Establishes LOD)[1].

  • Inject the 0.25 ppm solution. Acceptance Criteria: S/N ≥ 10:1 (Establishes LOQ)[1].

Step 4: Precision and Accuracy Verification (The Self-Validation Loop) To prove the LOQ is reliable, inject the 0.25 ppm matrix-matched standard six consecutive times.

  • Precision Check: The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 10%. (Historical optimization demonstrates an RSD of 2.65% is achievable with this method)[4].

  • Accuracy Check: The average recovery of the spiked Impurity F must fall between 80% and 120%. (Documented recovery using this protocol is 99.2%)[4].

LOQ_Workflow Start 1. Prepare Impurity F Stock Solution Dilution 2. Serial Dilution in Imatinib Matrix Start->Dilution Inject 3. Inject into LC-MS/MS (n=6 replicates) Dilution->Inject SN_Calc 4. Calculate S/N Ratio (Target ≥ 10:1) Inject->SN_Calc Verify 5. Verify Precision (%RSD ≤ 10%) SN_Calc->Verify Establish 6. Establish Validated LOQ (0.25 ppm) Verify->Establish

Fig 2. Self-validating ICH Q2(R2) LOQ verification workflow for Impurity F.

Comparative Performance Data

The quantitative superiority of the LC-MS/MS approach over conventional HPLC-UV is summarized in the table below. The data clearly illustrates why mass spectrometry is mandatory for genotoxic impurity control.

Analytical ParameterConventional HPLC-UVAdvanced LC-MS/MS
Detection Mechanism Chromophore Absorbance (DAD/UV)Precursor-to-Product Ion Transition (MRM)
Specificity Low (Susceptible to matrix co-elution)High (Mass/Charge filtration)
Limit of Detection (LOD) ~ 15.0 ppm0.10 ppm
Limit of Quantification (LOQ) ~ 50.0 ppm0.25 ppm
Signal-to-Noise at LOQ 10:1≥ 10:1
Precision at LOQ (%RSD) > 15.0% (Highly Variable)2.65%
Accuracy (Recovery %) Matrix Suppressed99.2%
EP Limit Compliance (≤ 20 ppm) FAIL PASS

Conclusion

When verifying the LOQ for highly regulated, trace-level compounds like Imatinib Impurity F, conventional HPLC-UV lacks the specificity required to overcome matrix interference. By transitioning to an LC-MS/MS platform and utilizing a self-validating, matrix-matched protocol governed by ICH Q2(R2) principles, laboratories can confidently achieve and verify an LOQ of 0.25 ppm—well below the 20 ppm regulatory threshold.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). 3

  • WO2017152689A1 / CN105784901A - High-sensitivity analysis method for imatinib genotoxic impurities . Google Patents.1

  • WO2017152689A1 - High-sensitivity analysis method for imatinib genotoxic impurities (Accuracy & Recovery Data) . Google Patents. 4

Sources

Safety & Regulatory Compliance

Safety

Understanding the Compound: Mometasone Furoate EP Impurity F

An In-Depth Guide to the Proper Disposal of Mometasone Furoate EP Impurity F As a Senior Application Scientist, navigating the complexities of pharmaceutical compound management, from synthesis to disposal, is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of Mometasone Furoate EP Impurity F

As a Senior Application Scientist, navigating the complexities of pharmaceutical compound management, from synthesis to disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Mometasone Furoate EP Impurity F, a substance encountered during the research and development of the potent synthetic corticosteroid, Mometasone Furoate. Our approach is grounded in scientific principles and adheres to stringent regulatory standards, ensuring that your laboratory practices are not only safe but also environmentally responsible.

The fundamental principle guiding its disposal is the precautionary principle . Given its classification as a "pharmaceutical related compound of unknown potency," it must be treated as a potentially hazardous chemical waste.[4]

Property Information Source
Chemical Name 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate[1]
CAS Number 1305334-30-8[1]
Molecular Formula C27H28Cl2O7[1][2]
Appearance Off-White Solid[1]
Solubility Soluble in Methanol, DMSO[1]
Storage 2-8 °C[1]

The Core Directive: Why Proper Disposal is Non-Negotiable

Improper disposal of pharmaceutical waste, including impurities like Mometasone Furoate EP Impurity F, poses significant risks to both public health and the environment.

  • Environmental Contamination: Pharmaceuticals discharged into sewer systems or sent to landfills can bypass conventional water treatment processes and contaminate surface and groundwater.[5] These active compounds can disrupt aquatic ecosystems and persist in the environment. The U.S. Environmental Protection Agency (EPA) and European regulatory bodies strictly prohibit the disposal of hazardous pharmaceutical waste via sewers (a practice known as "sewering").[5][6]

  • Regulatory Compliance: In the United States, pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7] In Europe, the Waste Framework Directive and guidelines from the European Medicines Agency (EMA) provide the legal framework.[8] Failure to comply with these regulations can result in significant penalties.

  • Laboratory Safety: Establishing clear, safe disposal pathways prevents accidental exposure to potent compounds and minimizes the risk of chemical reactions from improper waste mixing.

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the essential steps for the safe handling and disposal of Mometasone Furoate EP Impurity F from the point of generation to its final destruction.

Step 1: Immediate Handling and Segregation at the Source

The moment Impurity F is declared as waste (e.g., residual material, expired standard, contaminated consumables), it must be managed as hazardous pharmaceutical waste.

  • Personal Protective Equipment (PPE): Always handle the material wearing appropriate PPE, including chemical-resistant gloves (consider double-gloving), safety goggles, and a laboratory coat.[9][10]

  • Waste Segregation: Do not mix Mometasone Furoate EP Impurity F with non-hazardous waste. It must be collected in a dedicated, clearly labeled hazardous waste container.[11]

    • Solid Waste: Collect pure solid impurity, contaminated weighing boats, and contaminated PPE (gloves, wipes) in a sealable, robust plastic container.

    • Liquid Waste: If dissolved in a solvent (e.g., Methanol, DMSO), collect it in a separate, compatible hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate. Do not pour it down the drain.[5]

Step 2: Waste Container Labeling and Accumulation

Proper labeling is a critical compliance step that ensures safe handling throughout the disposal chain.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Mometasone Furoate EP Impurity F"

    • The CAS Number: "1305334-30-8"

    • The associated hazards (e.g., "Potent Compound," "Handle with Caution")

    • The accumulation start date.

  • Container Management: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]

Step 3: Final Disposal Pathway

The required method for destroying potent pharmaceutical compounds is high-temperature incineration. This process ensures the complete breakdown of the active molecule into non-hazardous components.

  • Engage a Licensed Contractor: Your institution must use a licensed hazardous waste management company for the transportation and final disposal of the material.[4][7] This contractor will provide the appropriate containers and documentation (e.g., hazardous waste manifest).

  • High-Temperature Incineration: Specify that the waste must be destroyed via high-temperature incineration, preferably at facilities operating above 1,200°C.[8][13] This is considered the gold standard for hazardous pharmaceutical waste and is effective for halogenated compounds like Impurity F.[13]

  • Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. This document tracks the waste from your facility ("cradle") to its final disposal ("grave"), providing a legal record of compliance.[7]

The following diagram illustrates the decision-making process for the disposal of Mometasone Furoate EP Impurity F.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal Pathway cluster_3 IMPROPER & NON-COMPLIANT PATHWAYS start Mometasone Furoate EP Impurity F Generated as Waste ppe Step 1a: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 1b: Segregate Waste at Point of Generation ppe->segregate container Step 2a: Place in a Designated Hazardous Waste Container segregate->container sewer Sewer / Drain Disposal (Prohibited by EPA/EMA) segregate->sewer DO NOT DO THIS trash Regular Trash Disposal (Risk of Landfill Contamination) segregate->trash DO NOT DO THIS labeling Step 2b: Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#) container->labeling storage Step 2c: Store in Secure Satellite Accumulation Area labeling->storage contractor Step 3a: Arrange Pickup by Licensed Hazardous Waste Contractor storage->contractor incineration Step 3b: High-Temperature Incineration (>1200°C) contractor->incineration documentation Step 3c: Complete & Retain Hazardous Waste Manifest incineration->documentation end Compliant Disposal Achieved documentation->end

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Mometasone Furoate EP Impurity F

An In-Depth Technical Guide for Laboratory Professionals This guide provides essential safety and handling protocols for Mometasone Furoate EP Impurity F, a research and development compound. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

This guide provides essential safety and handling protocols for Mometasone Furoate EP Impurity F, a research and development compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven advice to ensure your work is conducted with the highest degree of safety and scientific integrity. The information herein is designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this potent pharmaceutical-related compound.

Hazard Assessment: Applying the Precautionary Principle

Therefore, we must operate under the precautionary principle . In the absence of definitive data, the compound must be handled as if it were as potent and hazardous as the parent compound, Mometasone Furoate. Corticosteroids can cause significant physiological effects, and exposure routes include inhalation, skin contact, and ingestion[4][5]. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the appropriate Personal Protective Equipment (PPE) for any given task[6][7].

The Hierarchy of Controls: A Self-Validating System

Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard, but it should never be the only one[8]. A robust safety plan relies on the "hierarchy of controls," a system that prioritizes more effective, engineered solutions over reliance on personal gear alone.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Not applicable for this topic) Substitution Substitution (Not applicable for this topic) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Gown, Respirator)

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : These are the primary defense. All handling of Mometasone Furoate EP Impurity F in its solid (powder) form must be performed within a certified chemical fume hood, glove box, or an isolator to contain airborne particles[9][10][11].

  • Administrative Controls : Your institution must have written Standard Operating Procedures (SOPs) for handling potent compounds[12]. This includes mandatory training, clearly designated work areas, and a comprehensive Chemical Hygiene Plan[10][12].

  • Personal Protective Equipment (PPE) : PPE is used to protect you when engineering and administrative controls are not sufficient or in case of their failure[7]. The remainder of this guide focuses on the correct selection and use of PPE.

Required Personal Protective Equipment (PPE)

The selection of PPE depends on the specific task and the potential for exposure. Handling dry powder presents a greater inhalation risk than handling dilute solutions. The following table outlines the minimum required PPE.

Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Transferring Solid Powder Powered Air-Purifying Respirator (PAPR) or N95/FFP3 respiratorChemical splash goggles AND a full-face shield[6]Double nitrile gloves, with outer glove cuff over the gown sleeveDisposable, polyethylene-coated gown or coverall (e.g., Tyvek®)[13][14]
Preparing Stock Solutions N95/FFP3 respiratorChemical splash goggles[6]Double nitrile glovesDisposable, coated gown
Handling Dilute Solutions (<1 mg/mL) Not required if inside a fume hoodSafety glasses with side shields[6]Single pair of nitrile glovesStandard lab coat
Spill Cleanup (Solid) Self-contained breathing apparatus (SCBA) or PAPR[15]Chemical splash goggles AND a full-face shieldHeavy-duty nitrile or butyl rubber glovesImpervious, disposable coverall
Causality Behind PPE Choices
  • Respiratory Protection : Potent pharmaceutical powders can become easily airborne. A PAPR is recommended for high-energy activities like weighing because it provides a higher protection factor and reduces the risk of inhaling fine particles[11].

  • Eye and Face Protection : Goggles are essential to protect against splashes, while a face shield adds a necessary layer of protection against aerosols and splashes to the entire face, especially when working outside of a closed system like an isolator[6][10].

  • Hand Protection : Double-gloving is a standard practice for handling hazardous drugs[14]. This minimizes the risk of exposure if the outer glove is torn or contaminated. The outer glove should be removed immediately after the task is complete to prevent cross-contamination.

  • Body Protection : A standard cotton lab coat is not sufficient as it can absorb chemicals and allow them to contact the skin. A non-woven, coated, disposable gown or coverall provides a superior barrier to solid particles and liquids[4][13].

Procedural Guidance: Safe Handling Protocols

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment. An incorrect doffing sequence can lead to self-contamination.

Step-by-Step PPE Donning Sequence

PPE Donning Sequence start Start step1 1. Change into scrubs or dedicated work clothing. start->step1 step2 2. Don inner pair of gloves. step1->step2 step3 3. Don disposable gown/coverall. Ensure full coverage. step2->step3 step4 4. Don respirator (Perform seal check). step3->step4 step5 5. Don eye and face protection (Goggles then face shield). step4->step5 step6 6. Don outer pair of gloves. Cuff goes over gown sleeve. step5->step6 end_node Ready for Work step6->end_node

Caption: Follow this sequence when putting on PPE.

Step-by-Step PPE Doffing Sequence

This process is designed to move from most contaminated to least contaminated, minimizing exposure.

PPE Doffing Sequence start Start step1 1. Clean and disinfect outer gloves. start->step1 step2 2. Remove outer gloves. (Peel away from body). step1->step2 step3 3. Remove gown and dispose. (Roll away from body). step2->step3 step4 4. Exit immediate work area. step3->step4 step5 5. Remove face shield and goggles. step4->step5 step6 6. Remove respirator. step5->step6 step7 7. Remove inner gloves. step6->step7 step8 8. Wash hands thoroughly. step7->step8 end_node Procedure Complete step8->end_node

Caption: Follow this sequence carefully to avoid contamination.

Emergency Preparedness and Disposal

Accidents can happen. A clear plan for spills and waste disposal is non-negotiable.

Spill Management
  • Alert Personnel : Immediately notify others in the area.

  • Evacuate : If the spill is large or you are not trained to handle it, evacuate the area.

  • Secure the Area : Prevent entry into the contaminated zone.

  • Don Appropriate PPE : For a solid spill, this includes respiratory protection (PAPR or SCBA)[15].

  • Contain the Spill : Gently cover the powder with absorbent pads to prevent it from becoming airborne. DO NOT sweep dry powder.

  • Clean-Up : Use a wet decontamination method. Carefully wipe the area with dampened cloths, moving from the outside of the spill inward. For larger spills, a HEPA-filtered vacuum may be required.

  • Decontaminate : Clean the area with an appropriate deactivating solution, followed by water.

  • Dispose : All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Waste Disposal Plan

Improper disposal of pharmaceutical waste can harm the environment and violate regulations[16][17]. All materials that come into contact with Mometasone Furoate EP Impurity F are considered hazardous pharmaceutical waste.

Waste Disposal Decision Item Contaminated Item (Gloves, Gown, Wipes, Glassware) Container Place in a dedicated, sealed, and clearly labeled HAZARDOUS PHARMACEUTICAL WASTE container. Item->Container Segregate at point of use Disposal Arrange for pickup by a certified hazardous waste disposal company. Container->Disposal Follow institutional protocols

Caption: Segregation and proper disposal of waste are critical.

  • Segregation : At the point of use, immediately place all contaminated disposable items (gloves, gowns, pipette tips, wipes) into a designated, labeled hazardous waste container[18].

  • Containerization : Use leak-proof, puncture-resistant containers provided by your institution's environmental health and safety office or a certified waste handler[17].

  • Prohibition : Never dispose of this waste in regular trash, biohazard bags (unless also a biohazard), or via sewer/drain systems[17][19]. The EPA has enacted a nationwide ban on sewering hazardous pharmaceuticals[17].

  • Final Disposal : The sealed containers must be handled by a licensed hazardous material disposal company that can provide a manifest for tracking[3][16].

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Mometasone EP Impurity F . Allmpus. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds . Freund-Vector Corporation. [Link]

  • Mometasone Furoate EP Impurity F . Protheragen. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . Journal of Laboratory and Precision Medicine. [Link]

  • Containment of High-Potency Products in a GMP Environment . BioProcess International. [Link]

  • Mometasone Furoate EP Impurity F | 1305334-30-8 . SynThink. [Link]

  • Mometasone Furoate EP Impurity H . PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . American Instrument Exchange. [Link]

  • MSDS - Mometasone EP Impurity F . KM Pharma Solution Private Limited. [Link]

  • SAFETY DATA SHEET Mometasone Cream Formulation . Organon. [Link]

  • MATERIAL SAFETY DATA SHEETS MOMETASONE FUROATE IMPURITY 2 . Cleanchem Laboratories. [Link]

  • Personal protective equipment for preparing toxic drugs . GERPAC. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach . IPS. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment for Laboratories . Dartmouth College Environmental Health and Safety. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings . Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Publications on Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]

  • Handling hazardous drugs in healthcare . American Nurse Journal. [Link]

  • NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings . American Industrial Hygiene Association (AIHA). [Link]

  • Hazardous Drugs Exposures in Healthcare . Centers for Disease Control and Prevention (CDC). [Link]

  • Pharmaceutical Waste Disposal | Non-Controlled Substances . Keystone Waste. [Link]

  • Pharmaceutical Waste Management . Approved Storage & Waste. [Link]

  • HAZARDOUS Drug Waste Chart . Source document appears to be internal hospital guidance. [Link]

  • Where and How to Dispose of Unused Medicines . U.S. Food and Drug Administration (FDA). [Link]

  • Disposal of Unused Medicines: What You Should Know . U.S. Food and Drug Administration (FDA). [Link]

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